Oxfendazole sulfone
描述
Structure
3D Structure
属性
IUPAC Name |
methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDGCOOJPIAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968870 | |
| Record name | Oxfendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54029-20-8 | |
| Record name | Oxfendazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxfendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenbendazole sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXFENDAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Oxfendazole Sulfone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole sulfone, a principal metabolite of the widely used benzimidazole anthelmintic fenbendazole and its active sulfoxide metabolite oxfendazole, is a molecule of significant interest in pharmacology and toxicology. As the terminal oxidation product in the metabolic cascade of fenbendazole, understanding the chemical structure, physicochemical properties, and biological interactions of this compound is crucial for a comprehensive assessment of the parent drug's efficacy, safety, and potential for repurposing. This technical guide provides a detailed overview of this compound, consolidating key data and experimental methodologies to support further research and development.
Chemical Structure and Identification
This compound is structurally characterized by a benzimidazole core, a methyl carbamate group, and a phenylsulfonyl moiety. The sulfone group represents the highest oxidation state of the sulfur atom originating from fenbendazole.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate[1] |
| CAS Number | 54029-20-8[1] |
| Molecular Formula | C₁₅H₁₃N₃O₄S[1] |
| SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3[1] |
| InChI | InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)[1] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| Molecular Weight | 331.35 g/mol | [2] |
| Melting Point | >300 °C | [3] |
| pKa (predicted) | Basic: 3.03 | [4] |
| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL | [5] |
Pharmacokinetics and Metabolism
This compound is a major metabolite of fenbendazole and oxfendazole in various species, including humans.[2] Its formation and elimination are key aspects of the pharmacokinetic profile of the parent compounds.
Metabolic Pathway:
Fenbendazole is first oxidized to its biologically active sulfoxide metabolite, oxfendazole.[1] This reaction is primarily catalyzed by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes, including CYP3A4.[1] Oxfendazole is then further oxidized to the inactive sulfone metabolite, this compound.[1] There is also evidence of a reversible reduction of oxfendazole back to fenbendazole.[1]
Pharmacokinetic Parameters:
A population pharmacokinetic model in healthy adults following single ascending doses of oxfendazole revealed that the disposition of this compound is adequately characterized by a one-compartment model with formation rate-limited elimination.[6] Both presystemic and systemic metabolism were found to be critical for the formation of this compound.[6]
| Parameter | Value | Species |
| Elimination Rate Constant | 0.105 h⁻¹ | Human |
| Formation | Presystemic and Systemic Metabolism | Human |
Pharmacodynamics and Mechanism of Action
The primary mechanism of action of benzimidazole anthelmintics, including the parent compounds of this compound, is the inhibition of tubulin polymerization.[7] By binding to the β-tubulin subunit of parasitic microtubules, these drugs disrupt cellular processes such as cell division, glucose uptake, and intracellular transport, ultimately leading to the parasite's death.[7][8] While this compound is generally considered less active or inactive as an anthelmintic compared to oxfendazole, its biological effects, particularly in the context of the host, are an area of ongoing research.
Recent studies have explored the anticancer properties of benzimidazoles, and while most research has focused on fenbendazole and oxfendazole, the downstream signaling pathways affected by these compounds may provide insights into the potential biological activities of this compound.
Signaling Pathways Potentially Influenced by Benzimidazoles:
Experimental Protocols
Synthesis of this compound (via Over-oxidation of Fenbendazole)
This protocol is adapted from the synthesis of oxfendazole, where over-oxidation leads to the formation of the sulfone.
Materials:
-
Fenbendazole
-
Glacial acetic acid
-
30% Hydrogen peroxide solution
-
Methanol
-
Water
Procedure:
-
In a suitable reaction vessel, slurry fenbendazole in glacial acetic acid.
-
At room temperature, add a 30% hydrogen peroxide solution to the mixture.
-
Stir the solution for an extended period (e.g., several hours) at room temperature to allow for over-oxidation to the sulfone. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Introduce the reaction solution into water to precipitate the product.
-
Filter the precipitate, wash with water and methanol, and dry in a vacuum drying cabinet.
-
The crude product will contain a mixture of oxfendazole and this compound. Further purification by recrystallization or chromatography may be necessary to isolate pure this compound.
Analysis of this compound in Biological Samples (HPLC Method)
This protocol provides a general framework for the quantification of this compound in tissue samples.
Materials:
-
Tissue sample
-
Ethyl acetate
-
Hexane
-
3N Hydrochloric acid
-
10N Sodium hydroxide
-
Internal standard
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Extraction: Homogenize the tissue sample and add an internal standard. Extract the analytes with ethyl acetate.
-
Liquid-Liquid Partitioning: Add hexane to an aliquot of the ethyl acetate extract and partition the mixture with 3N HCl.
-
Back Extraction: Separate the aqueous layer, make it basic with 10N NaOH, and extract with a mixture of ethyl acetate and hexane.
-
Analysis: Evaporate the organic layer to dryness, reconstitute the residue in the mobile phase, and inject it into the HPLC system for quantification.
Conclusion
This compound is a key metabolite in the disposition of fenbendazole and oxfendazole. Its chemical and physical properties, along with its pharmacokinetic profile, are essential for a thorough understanding of the parent drugs. While generally considered biologically less active than its precursors in terms of anthelmintic efficacy, the potential for off-target effects and its role in the overall safety profile of fenbendazole and oxfendazole warrant continued investigation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in pharmacology, toxicology, and drug development to further elucidate the role of this compound.
References
- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxibendazole induces apoptotic cell death in proliferating porcine trophectoderm and uterine luminal epithelial cells via mitochondria-mediated calcium disruption and breakdown of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Oxfendazole Sulfone from Fenbendazole
Abstract
This compound (FBZ-SO2) is the terminal oxidation metabolite of the widely used benzimidazole anthelmintic, fenbendazole (FBZ). While the intermediate sulfoxide, oxfendazole (FBZ-SO), is the primary active metabolite, the synthesis and characterization of the sulfone are critical for various applications, including metabolic studies, impurity profiling in drug manufacturing, and its use as an analytical standard. This technical guide provides a comprehensive overview of the core methodologies for synthesizing this compound from fenbendazole, detailing experimental protocols, summarizing quantitative data, and illustrating the relevant chemical and metabolic pathways.
Introduction
Fenbendazole is a broad-spectrum anthelmintic agent that functions by disrupting microtubule formation in parasites.[1] In vivo, it undergoes extensive hepatic metabolism. The primary metabolic pathway involves the oxidation of the sulfide moiety to form the biologically active sulfoxide, oxfendazole.[2][3] This transformation is primarily catalyzed by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes.[4][5] A subsequent oxidation step converts oxfendazole into the corresponding sulfone, this compound, which is generally considered biologically inactive against helminths.[6]
The controlled synthesis of this compound is a key requirement for the pharmaceutical industry. It serves as a reference standard for quantifying drug residues in animal tissues and for monitoring metabolic pathways.[6] The primary challenge in its synthesis lies in driving the oxidation reaction past the stable sulfoxide intermediate to completion without generating significant byproducts. This guide details the chemical principles and practical protocols to achieve this transformation efficiently.
Synthesis Pathways and Mechanisms
The conversion of fenbendazole to this compound is a two-step oxidation process centered on the sulfur atom.
-
Step 1: Sulfide to Sulfoxide. Fenbendazole's sulfide group is first oxidized to a sulfoxide, yielding oxfendazole. This is a common and often desired reaction in the synthesis of the active metabolite.[7]
-
Step 2: Sulfoxide to Sulfone. Further oxidation of the sulfoxide group in oxfendazole yields the target compound, this compound.
This sequential oxidation requires a stoichiometric excess of the oxidizing agent or more forcing reaction conditions compared to the synthesis of oxfendazole alone. Common oxidizing agents capable of effecting this transformation include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (NaIO₄).
Caption: Chemical oxidation pathway from Fenbendazole to this compound.
Experimental Protocols
The synthesis of this compound can be achieved by modifying established protocols for oxfendazole synthesis, primarily by increasing the molar ratio of the oxidizing agent.
Protocol 1: Oxidation with Hydrogen Peroxide
This protocol is adapted from procedures where this compound was observed as a byproduct.[8] To synthesize the sulfone as the major product, a stoichiometric excess of hydrogen peroxide is required.
-
Reaction Setup: In a suitable reaction vessel, suspend fenbendazole (1.0 equivalent) in a solvent such as methanol or acetic acid.
-
Oxidation: While stirring, slowly add at least 2.2 equivalents of 35% hydrogen peroxide (H₂O₂) to the suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 40-50°C).
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and the oxfendazole intermediate are consumed. The reaction may require several hours.
-
Work-up and Isolation: Once the reaction is complete, quench any excess peroxide by adding a reducing agent like sodium sulfite. Adjust the pH of the solution to neutral or slightly basic (pH 7-8) using a base such as sodium hydroxide or ammonium hydroxide to precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or acetic acid/water) to achieve high purity.
Protocol 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a potent and selective oxidizing agent commonly used for converting sulfides to sulfones.
-
Reaction Setup: Dissolve fenbendazole (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Cool the solution in an ice bath (0-5°C). Add a solution of m-CPBA (approximately 2.5 equivalents) in the same solvent dropwise over 30-60 minutes.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC.
-
Work-up and Isolation: Upon completion, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct. Follow with a wash with saturated sodium sulfite solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the reaction conditions. While specific high-yield syntheses targeting the sulfone are not widely published, data can be inferred from experiments where it was formed as a byproduct.
| Starting Material | Oxidizing Agent (Equivalents) | Solvent | Conditions | Product(s) & Yield/Purity | Reference |
| Fenbendazole | H₂O₂ (35%, ~1.1 eq.) | Methanol | 50°C, 7h (No acid) | Oxfendazole (62.3%), This compound (27.3%) , Fenbendazole (10.4%) | [8] |
| Albendazole¹ | NaIO₄ (Excess) | Acetic Acid | 25°C | Mixture of Sulfoxide and Sulfone | |
| Fenbendazole | m-CPBA (>2 eq.) | Dichloromethane | 0°C to RT | This compound (Yields typically >80% for similar sulfides) | General Method |
¹Data for the structurally similar albendazole is included to demonstrate reagent efficacy.
In Vivo Formation: The Metabolic Pathway
In animal systems, this compound is the end-product of fenbendazole's oxidative metabolism. This biotransformation is a critical aspect of its pharmacokinetic profile.[2][6] The process is primarily hepatic and involves two key enzymatic steps.
Caption: Metabolic pathway of Fenbendazole in the liver.
This metabolic conversion highlights the importance of having pure this compound as an analytical standard to conduct pharmacokinetic and residue analysis studies accurately.[2][4]
Analytical Characterization
The confirmation and quantification of synthesized this compound rely on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector.[9][10]
Caption: General workflow for the analysis of this compound.
A typical HPLC method involves a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and water or buffer mixture.[9] The retention time of the synthesized compound is compared against a certified reference standard for identification, while the peak area is used for quantification.
Conclusion
The synthesis of this compound from fenbendazole is a straightforward yet crucial process for pharmaceutical research and development. It is achieved through the controlled over-oxidation of fenbendazole, typically using an excess of strong oxidizing agents like hydrogen peroxide or m-CPBA. While often viewed as an inactive metabolite, the availability of pure this compound is indispensable for its role as an analytical reference standard in drug metabolism, pharmacokinetics, and regulatory compliance for residue monitoring. The protocols and data presented in this guide offer a foundational resource for scientists engaged in the study and application of benzimidazole-based therapeutics.
References
- 1. Fenbendazole: A Comprehensive Overview of Its Chemistry, Synthesis, and Applications_Chemicalbook [chemicalbook.com]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. The oxidative metabolism of fenbendazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. benchchem.com [benchchem.com]
- 8. US4792610A - Process for the preparation of 5-phenylsulfinyl-1H-2-(methoxycarbonylamino)-benzimidazole - Google Patents [patents.google.com]
- 9. "Simultaneous determination of febantel, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
- 10. researchgate.net [researchgate.net]
The Mechanism of Action of Oxfendazole Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is the sulfoxide metabolite of fenbendazole and has demonstrated potent activity against a range of parasites.[1][2][3] Like other benzimidazoles, its primary mechanism of action involves the disruption of microtubule polymerization in parasitic cells.[2][4] In recent years, oxfendazole has also garnered significant attention for its potential as a repurposed anti-cancer agent, exhibiting cytotoxic effects in various cancer cell lines.[5][6][7][8][9] Oxfendazole is further metabolized to oxfendazole sulfone (also known as fenbendazole sulfone).[10][11] This technical guide provides an in-depth analysis of the mechanism of action of this compound, placed in the context of its more pharmacologically characterized precursor, oxfendazole. It summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of metabolic and signaling pathways.
Metabolic Pathway of Oxfendazole and this compound
Oxfendazole is formed from the sulfoxidation of fenbendazole, a process often mediated by flavin-monooxygenase (FMO) and cytochrome P450 (CYP) enzymes. Oxfendazole is then further oxidized to form this compound.[12] Both presystemic (gut) and systemic metabolism are critical to the formation of this compound.[1][13] While oxfendazole is considered the primary biologically active metabolite of fenbendazole, this compound is also a significant metabolite found in plasma.[14]
Caption: Metabolic conversion of fenbendazole to oxfendazole and this compound.
Core Mechanism of Action: A Comparative Perspective
The mechanism of action of benzimidazoles is primarily centered on their interaction with β-tubulin. To date, the majority of mechanistic studies have focused on oxfendazole rather than its sulfone metabolite.
Oxfendazole: The Precursor
-
Disruption of Microtubule Dynamics : The hallmark of benzimidazole action is the inhibition of tubulin polymerization.[2][9] Oxfendazole selectively binds to the β-tubulin subunit of parasitic microtubules, preventing the polymerization of α- and β-tubulin dimers into microtubule filaments.[2] This disruption has several downstream consequences:
-
Impaired Nutrient Absorption : The destruction of the microtubular structure in the intestinal cells of parasites impairs the uptake of glucose and other essential nutrients, leading to energy depletion.[2]
-
Inhibition of Cell Division (Mitosis) : Disruption of mitotic spindle formation halts cell division and replication.[2][9]
-
Disruption of Intracellular Transport : The microtubule network is crucial for the movement of vesicles and organelles within the cell.[2]
-
-
Induction of Cell Cycle Arrest : In cancer cells, the disruption of the mitotic spindle by oxfendazole leads to cell cycle arrest, most notably at the G2/M phase in ovarian cancer cells and the G0/G1 phase in non-small cell lung cancer (NSCLC) cells.[5][7][9]
-
Modulation of Signaling Pathways :
-
c-Src Inhibition : In NSCLC cells, oxfendazole has been shown to be a novel inhibitor of the c-Src protein tyrosine kinase.[8] This inhibition leads to the downregulation of cyclin-dependent kinases (CDK4, CDK6) and the upregulation of p53 and p21, contributing to G0/G1 phase arrest.[5][8]
-
JNK/MAPK Pathway Activation : In ovarian cancer cells, oxfendazole induces apoptosis by activating the JNK/MAPK pathway and increasing the generation of reactive oxygen species (ROS).[7]
-
This compound: Current Understanding
Direct research into the specific mechanism of action of this compound is limited. However, available data suggests it is significantly less biologically active than its precursor, oxfendazole. One comparative study on the effects of various benzimidazoles and their metabolites on the viability of different tumor cells found that the sulfones of triclabendazole, albendazole, and fenbendazole (this compound) exhibited very poor inhibitory effects, with IC50 values all exceeding 20 µM.[6][15] This suggests that the oxidation of the sulfoxide group in oxfendazole to a sulfone group may reduce its affinity for β-tubulin or otherwise diminish its cytotoxic activity.
Quantitative Data
The following tables summarize the available quantitative data for oxfendazole and this compound.
Table 1: In Vitro Cytotoxicity of Oxfendazole and this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| (R)-Oxfendazole | AsPC-1 | Pancreatic Cancer | 1.18 - 13.6 | [6] |
| (R)-Oxfendazole | BxPC-3 | Pancreatic Cancer | 1.18 - 13.6 | [6] |
| (R)-Oxfendazole | PTJ64i | Paraganglioma | 10.02 | [6] |
| (R)-Oxfendazole | PTJ86i | Paraganglioma | 12.41 | [6] |
| (R)-Oxfendazole | HT-29 | Colorectal Cancer | 10.02 | [6] |
| This compound | Various | Pancreatic, Paraganglioma, Colorectal | > 20 | [6][15] |
Table 2: Pharmacokinetic Parameters of Oxfendazole and its Metabolites in Healthy Humans (Single Dose)
| Parameter | Oxfendazole | This compound | Fenbendazole | Reference(s) |
| Apparent Clearance (L/h) | 2.57 | - | - | [1][13] |
| Apparent Volume of Distribution (L) | 35.2 | - | - | [1][13] |
| Elimination Half-life (t½) (h) | 8.5 - 11.0 | - | - | [14] |
| Cmax relative to Oxfendazole | 100% | 5.6% - 7.1% | < 0.4% | [16] |
Signaling Pathways and Cellular Effects
The following diagrams illustrate the known signaling pathways affected by oxfendazole, which serve as a model for investigating the potential, albeit likely weaker, effects of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Oxfendazole - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Comparison of the macrofilaricidal efficacy of oxfendazole and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anthelmintic agent oxfendazole inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
Oxfendazole Sulfone: An In-depth Technical Guide on its Role as a Metabolite of Oxfendazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, oxfendazole sulfone is a significant product of oxidative metabolism. This technical guide provides a comprehensive overview of this compound as a metabolite of oxfendazole, detailing its formation, pharmacokinetic profile, and analytical quantification. It also explores the known pharmacological and toxicological implications, supported by experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development.
Introduction
Oxfendazole is a widely used veterinary anthelmintic agent that is also being investigated for use in humans.[1][2] Its efficacy and safety are influenced by its metabolic fate. The biotransformation of oxfendazole primarily involves oxidation and reduction reactions, leading to the formation of this compound and fenbendazole.[3][4] Understanding the characteristics of these metabolites is crucial for a complete assessment of the drug's disposition and potential effects. This guide focuses specifically on this compound, providing a detailed examination of its biochemistry and pharmacology.
Metabolic Pathway of Oxfendazole to this compound
The formation of this compound from oxfendazole is an oxidative process that occurs through both presystemic and systemic metabolism.[3][5] This biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system and flavin-containing monooxygenases (FMOs).[3] While the specific human CYP450 isoforms responsible for oxfendazole sulfonation have not been definitively identified, studies on the structurally related compound fenbendazole suggest the involvement of CYP3A4, CYP2J2, and CYP2C19 in its metabolism.[3]
The metabolic conversion involves the addition of an oxygen atom to the sulfur atom of the sulfoxide group in oxfendazole, resulting in the formation of the sulfone moiety. This process is a key step in the detoxification and elimination of the drug from the body.
Metabolic conversion of oxfendazole.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of oxfendazole and its metabolite, this compound, have been studied in various species, including humans. Following oral administration of oxfendazole, both the parent drug and its sulfone metabolite are detectable in plasma. The extent of metabolism and the resulting plasma concentrations can vary significantly between species.
Table 1: Human Pharmacokinetic Parameters of Oxfendazole and this compound [3][6][7]
| Parameter | Oxfendazole | This compound |
| Cmax (ng/mL) | 944 - 6770 (dose-dependent) | 5.6% - 7.1% of Oxfendazole Cmax |
| Tmax (h) | ~2 | - |
| t½ (h) | 8.5 - 11.0 | - |
| Metabolism | Moderate | Major Metabolite |
| Excretion | Primarily biliary | Minimal renal excretion |
Table 2: Comparative Plasma Levels of Oxfendazole Metabolites in Different Species [8]
| Species | Oxfendazole (%) | This compound (%) | Fenbendazole (%) |
| Rat | 29 | 71 | 1 |
| Calf | 20 | 46 | 20 |
Experimental Protocols
Quantification of Oxfendazole and this compound in Plasma by LC-MS/MS
This section outlines a general protocol for the simultaneous quantification of oxfendazole and this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1.1. Sample Preparation (Protein Precipitation) [6]
-
To 100 µL of plasma sample, add an internal standard (e.g., albendazole).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. LC-MS/MS Conditions [6]
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Oxfendazole: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Sample preparation workflow for LC-MS/MS.
In Vitro Metabolism of Oxfendazole using Human Liver Microsomes
This protocol describes a general procedure for studying the metabolism of oxfendazole to this compound in vitro using human liver microsomes.
4.2.1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
Oxfendazole (at various concentrations).
-
Phosphate buffer (pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
4.2.2. Analysis
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of oxfendazole and this compound using a validated analytical method, such as LC-MS/MS as described in section 4.1.
In vitro metabolism experimental workflow.
Pharmacological and Toxicological Profile of this compound
The pharmacological and toxicological properties of this compound are not as well-characterized as those of its parent compound, oxfendazole. Most of the available data is derived from studies on oxfendazole or fenbendazole, where the sulfone is present as a metabolite.
Pharmacological Activity:
-
This compound is generally considered to be a minor or inactive metabolite in terms of anthelmintic activity compared to oxfendazole.[5][9] The primary anthelmintic effect of the benzimidazole class of drugs is attributed to the inhibition of tubulin polymerization in parasites.[10] While oxfendazole is a potent inhibitor of this process, the activity of the sulfone metabolite is significantly lower.
Toxicological Profile:
-
Some evidence suggests that this compound may contribute to the toxicity observed at high doses of oxfendazole. In rats, where this compound is the predominant metabolite, greater toxicity is observed compared to species where oxfendazole is the primary circulating analyte.[4]
-
Studies on oxfendazole have shown potential for genotoxicity and teratogenicity at high doses.[11][12] However, the specific contribution of the sulfone metabolite to these effects is not well-defined.
-
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) for febantel, fenbendazole, and oxfendazole, which takes into account the toxicity of the metabolites.[13]
Signaling Pathways:
-
Research into the effects of benzimidazoles on cellular signaling pathways has primarily focused on the parent compounds. For instance, oxfendazole has been shown to induce apoptosis in cancer cells by activating the JNK/MAPK pathway and inducing the generation of reactive oxygen species.[14] The direct effects of this compound on these or other signaling pathways have not been extensively investigated.
Conclusion
This compound is a key metabolite in the biotransformation of oxfendazole. Its formation, primarily through CYP450 and FMO-mediated oxidation, is a critical step in the drug's metabolism and elimination. While analytical methods for its quantification are well-established, a comprehensive understanding of its distinct pharmacological and toxicological profile remains an area for further research. For drug development professionals, characterizing the biological activity of this compound is essential for a complete safety and efficacy assessment of oxfendazole. Future studies should focus on isolating the sulfone metabolite and evaluating its effects on relevant biological targets and signaling pathways.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Adults in an Open-Label Phase 1 Multiple Ascending Dose and Food Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oxfendazoledevelopmentgroup.org [oxfendazoledevelopmentgroup.org]
- 7. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 735. Oxfendazole (WHO Food Additives Series 29) [inchem.org]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. Oxfendazole - Wikipedia [en.wikipedia.org]
- 11. Genotoxical, teratological and biochemical effects of anthelmintic drug oxfendazole Maximum Residue Limit (MRL) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. WHO | JECFA [apps.who.int]
- 14. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Oxfendazole Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfendazole sulfone, also known as fenbendazole sulfone, is the terminal oxidative metabolite of the widely used veterinary anthelmintic fenbendazole, and a metabolite of oxfendazole. While the parent benzimidazoles, fenbendazole and oxfendazole, have been extensively studied for their antiparasitic and, more recently, anticancer activities, the in vitro biological profile of this compound remains significantly less characterized. This technical guide synthesizes the available data on the in vitro activity of this compound, placing it within the context of its parent compounds. We provide a comparative summary of its efficacy, detail relevant experimental protocols for the evaluation of benzimidazole compounds, and visualize the metabolic and mechanistic pathways. The current body of evidence suggests that this compound possesses significantly lower biological activity compared to its precursors, which has important implications for drug development and the interpretation of pharmacokinetic and pharmacodynamic studies.
Introduction
Benzimidazole anthelmintics, including fenbendazole and its sulfoxide metabolite oxfendazole, are mainstays in veterinary medicine for the control of gastrointestinal and pulmonary parasites. Their mechanism of action primarily involves the disruption of microtubule polymerization in parasites by binding to β-tubulin. Following administration, fenbendazole is metabolized in the liver to oxfendazole, which is considered a primary active metabolite, and subsequently to the more polar this compound. Understanding the biological activity of each metabolite is crucial for a comprehensive understanding of the drug's overall efficacy and potential for repurposing, for instance, in oncology. This guide focuses specifically on the in vitro data available for this compound.
Metabolic Pathway of Fenbendazole
Fenbendazole undergoes sequential oxidation to form its primary metabolites. The initial step is the formation of oxfendazole (the sulfoxide), which is then further oxidized to the inactive this compound.
Quantitative Data on In Vitro Activity
Data on the in vitro activity of this compound is sparse, particularly in the context of antiparasitic research. However, comparative studies in oncology have provided some key insights into its cytotoxicity.
Anticancer Activity
Recent research efforts to repurpose benzimidazoles for cancer therapy have included the screening of their metabolites. A notable study evaluated the cytotoxic effects of various benzimidazoles, including fenbendazole sulfone, against a panel of cancer cell lines. The results indicated that fenbendazole sulfone has very poor inhibitory effects on cancer cell viability, with half-maximal inhibitory concentration (IC50) values consistently above the highest tested concentration.[1] This contrasts with the low micromolar or even nanomolar IC50 values reported for parent compounds like fenbendazole and oxfendazole in similar assays.[1]
Table 1: Comparative Anticancer In Vitro Activity of Fenbendazole Metabolites
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pancreatic (AsPC-1, BxPC-3) | > 20 | [1] |
| Paraganglioma (PTJ64i, PTJ86i) | > 20 | [1] | |
| Colorectal (HT-29) | > 20 | [1] | |
| Oxfendazole (R-enantiomer) | Pancreatic (AsPC-1, BxPC-3) | 1.18 - 13.6 | [1] |
| Paraganglioma (PTJ64i, PTJ86i) | 10.02 - 12.41 | [1] | |
| Colorectal (HT-29) | 10.02 | [1] | |
| Fenbendazole | Pancreatic (AsPC-1, BxPC-3) | 0.01 - 3.26 | [1] |
| Paraganglioma (PTJ64i, PTJ86i) | 0.01 - 3.29 | [1] |
Antiparasitic Activity
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the activity of benzimidazole compounds. These methodologies are applicable for the evaluation of this compound.
Cell Viability Assay (MTT/CCK-8) for Anticancer Activity
This assay determines the dose-dependent cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent like DMSO. A vehicle control (DMSO only) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. Viable cells with active mitochondrial dehydrogenases will metabolize the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: After a further incubation period (1-4 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the compound concentration.
Adult Worm Motility Assay for Anthelmintic Activity
This assay assesses the direct effect of a compound on the viability of adult parasites.
-
Worm Collection: Adult worms (e.g., Onchocerca gutturosa) are isolated from infected host tissue and washed.
-
Incubation: Individual or small groups of worms are placed in wells of a 24-well plate containing culture medium.
-
Compound Exposure: The test compound is added to the wells at various concentrations.
-
Motility Assessment: Worm motility is observed and scored at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) under a microscope. Motility scores can range from normal movement to complete paralysis.
-
Viability Confirmation (MTT Assay): Following the motility assessment, worm viability can be quantitatively confirmed using an MTT assay, similar to the one described for cancer cells, where the reduction of MTT to formazan by viable worms is measured.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of motility (IC50) or is lethal to 50% of the worms (LC50) is determined.
Mechanism of Action
The primary mechanism of action for the benzimidazole class of drugs is the inhibition of tubulin polymerization.
Disruption of Microtubule Polymerization
Benzimidazoles selectively bind to the β-tubulin subunit of parasitic microtubules. This binding event prevents the polymerization of α- and β-tubulin dimers into microtubule filaments. The disruption of the microtubular cytoskeleton impairs essential cellular functions in the parasite, including:
-
Nutrient Absorption: Impaired uptake of glucose and other nutrients, leading to energy depletion.
-
Cell Division: Arrest of mitosis due to the failure of mitotic spindle formation.
-
Intracellular Transport: Disruption of the movement of vesicles and organelles.
This ultimately leads to paralysis and death of the parasite. While this is the established mechanism for fenbendazole and oxfendazole, the poor in vitro activity of this compound suggests it may have a significantly lower binding affinity for β-tubulin.
Other Signaling Pathways
For parent compounds like oxfendazole, other mechanisms have been identified in cancer cells, including the suppression of c-Src signaling and the induction of apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK/MAPK pathway. Due to the lack of significant cytotoxic activity, it is unlikely that this compound strongly modulates these pathways.
Conclusion
The available in vitro data strongly indicate that this compound is a metabolite with significantly less biological activity than its parent compounds, fenbendazole and oxfendazole. Its in vitro anticancer efficacy is poor, with IC50 values exceeding 20 µM in multiple cell lines. While it may possess some residual antiparasitic activity, it is considered less potent than oxfendazole. For drug development professionals, this suggests that therapeutic strategies should focus on maintaining effective concentrations of the parent compounds. For researchers, the relative inactivity of the sulfone metabolite highlights the critical role of the sulfoxide moiety in the biological activity of this class of benzimidazoles. Further studies directly quantifying the antiparasitic activity and tubulin-binding affinity of this compound would be valuable to fully complete its in vitro profile.
References
Oxfendazole Sulfone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfendazole sulfone, a principal metabolite of the anthelmintic agents fenbendazole and oxfendazole, is a key analyte in pharmacokinetic and residue studies. This technical guide provides an in-depth overview of this compound, consolidating its chemical identity, physicochemical properties, metabolic pathways, and analytical methodologies. Detailed experimental protocols for its synthesis as a byproduct and its quantification in biological matrices are presented. Furthermore, this document includes pharmacokinetic data across various species and visual representations of its metabolic generation to serve as a valuable resource for researchers in drug development and veterinary medicine.
Chemical Identity and Properties
This compound is the terminal oxidation product in the metabolic pathway of fenbendazole. It is formed via the oxidation of its immediate precursor, oxfendazole.[1]
CAS Number: 54029-20-8[1][2][3][4][5]
Synonyms:
-
FBZ-SO2[3]
-
Methyl [5-(phenylsulfonyl)-1H-benzimidazol-2-yl]carbamate[1]
-
N-[6-(phenylsulfonyl)-1H-benzimidazol-2-yl]-carbamic acid, methyl ester[4]
-
Oxfendazole impurity B[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃N₃O₄S | [1][2][5] |
| Molecular Weight | 331.35 g/mol | [5] |
| Melting Point | ~341 °C (decomposition) | [6] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 110 Ų | [1] |
| Solubility | DMF: 10 mg/mL; DMSO: 10 mg/mL | [4] |
Metabolic Pathway and Biological Significance
This compound is a significant metabolite in the biotransformation of fenbendazole and oxfendazole.[7] Fenbendazole is first oxidized to the pharmacologically active oxfendazole (a sulfoxide), which is then further oxidized to the sulfone metabolite, this compound.[4][7] This metabolic cascade is a critical aspect of the pharmacokinetics of these anthelmintic drugs. While oxfendazole is considered the primary active moiety responsible for the anthelmintic effect through the inhibition of microtubule polymerization, this compound is generally viewed as a less active or inactive metabolite.[7][8] However, in some species like rats, it is the predominant moiety in plasma and may contribute to toxicity at high doses.[9]
Caption: Metabolic pathway of fenbendazole to this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of oxfendazole and its metabolites, including this compound, has been investigated in several species. The following tables summarize key pharmacokinetic parameters for this compound.
Table 2: Pharmacokinetic Parameters of this compound in Humans Following a Single Oral Dose of Oxfendazole
| Dose of Oxfendazole | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t½ (h) |
| 15 mg/kg | ~150 | ~8 | ~3000 | ~10 |
Note: Data are approximate values derived from graphical representations in the cited literature.
Table 3: Comparative Pharmacokinetics of this compound in Various Animal Species
| Species | Dose of Parent Drug | Cmax (µg/mL) | Tmax (h) |
| Sheep | 10 mg/kg Oxfendazole (oral) | < 0.76 | ~30 |
| Cattle | 4.5 mg/kg Oxfendazole (oral) | Variable | 24-48 |
| Horse | Oxfendazole (oral) | Lower than in ruminants | - |
Note: Data are compiled from multiple sources and represent a general overview.
Experimental Protocols
Synthesis of Oxfendazole with this compound as a Byproduct
While a direct, high-yield synthesis for this compound is not commonly reported as a primary objective, it is a known byproduct of oxfendazole synthesis through the over-oxidation of fenbendazole. The following protocol for oxfendazole synthesis can be adapted to isolate this compound.[10]
Reaction Workflow:
Caption: Workflow for the synthesis of oxfendazole.
Detailed Methodology: [10]
-
Reaction Setup: In a suitable reaction vessel, dissolve 372.8 g of fenbendazole in 1,300 mL of methanol under a nitrogen atmosphere. To this solution, add 500 g of concentrated hydrochloric acid.
-
Oxidation: Heat the reaction mixture to 40°C. Add a solution of 130 g of 35% strength hydrogen peroxide dropwise over a period of 5 hours.
-
Reaction Completion: Stir the mixture at 40°C for an additional 3 hours to ensure the reaction proceeds to completion.
-
Quenching: Add 20 g of sodium sulfite to quench any remaining hydrogen peroxide.
-
Precipitation and Isolation: Adjust the pH of the reaction mixture to 4 using a 50% strength sodium hydroxide solution. The precipitated oxfendazole is then collected by suction filtration. This compound may be present in the filtrate or require chromatographic separation for isolation.
Determination of this compound in Livestock Tissues by HPLC[11][12]
This method describes the simultaneous extraction and analysis of febantel, fenbendazole, oxfendazole, and this compound in livestock products.
Sample Preparation and Extraction Workflow:
Caption: MSPD extraction workflow for benzimidazoles in tissue.
Detailed Methodology:
-
Sample Preparation: Homogenize the tissue sample.
-
Matrix Solid Phase Dispersion (MSPD): Blend the homogenized sample with Bondesil-C18. Pack the resulting mixture into a filtration column.
-
Elution and Cleanup: Connect the sample column in tandem with an alumina N cartridge. Elute the analytes with acetonitrile.
-
Analysis by HPLC:
-
Column: Cosmosil 5C18 MS-II (5 µm, 4.6 mm i.d. x 250 mm)
-
Mobile Phase: Gradient elution with acetonitrile and 0.01M ammonium dihydrogen phosphate.
-
Detector: Photodiode array detector, with quantification at 298 nm.
-
Quantification of Oxfendazole and its Metabolites in Human Plasma by UPLC-MS[13][14]
This method was used in a first-in-human clinical trial to determine the pharmacokinetics of oxfendazole and its metabolites.
Detailed Methodology: [11][12]
-
Sample Collection: Collect blood samples at predetermined time points post-dose into appropriate anticoagulant tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Preparation: A protein precipitation method is typically used for plasma samples. Add a volume of cold acetonitrile (often containing an internal standard) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Analysis by UPLC-MS:
-
Instrumentation: A validated ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) system.
-
Lower Limit of Quantification (LLOQ): 2 ng/mL.
-
Linear Range: 2 to 1,000 ng/mL.
-
Specific column, mobile phase, and mass spectrometry parameters would be optimized and validated for the specific application.
-
Conclusion
This compound is an essential molecule to consider in the study of fenbendazole and oxfendazole. Its role as a major metabolite necessitates its accurate identification and quantification in pharmacokinetic, toxicological, and residue analysis studies. This guide provides a foundational understanding of its properties, metabolic generation, and the experimental procedures required for its study. The provided data and protocols are intended to support researchers in drug development and food safety in their investigations of this important benzimidazole metabolite.
References
- 1. This compound | C15H13N3O4S | CID 162136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Oxfendazole-sulfone | CAS 54029-20-8 | LGC Standards [lgcstandards.com]
- 6. 54029-20-8・this compound Standard・157-02861[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Adults in an Open-Label Phase 1 Multiple Ascending Dose and Food Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.amazonaws.com [s3.amazonaws.com]
An In-depth Technical Guide to the Discovery and History of Oxfendazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has a rich history in veterinary medicine and is increasingly being investigated for human use. Central to its pharmacology is its metabolic fate, which includes the formation of oxfendazole sulfone. This technical guide provides a comprehensive overview of the discovery, history, and key technical aspects of this compound. It details the metabolic pathways, synthesis protocols, analytical methodologies, and the current understanding of its biological activity. Quantitative data are presented in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or interested in benzimidazole anthelmintics and their metabolites.
Introduction and Historical Context
The development of oxfendazole is intrinsically linked to the broader exploration of the benzimidazole class of compounds as potent anthelmintics, which gained significant momentum in the mid-20th century. Fenbendazole, the parent compound of oxfendazole, was first developed in the 1970s. Subsequently, oxfendazole was identified as the active sulfoxide metabolite of fenbendazole.
This compound emerged from the study of oxfendazole's metabolism. It is the product of further oxidation of oxfendazole.[1] While oxfendazole is considered the primary active metabolite of fenbendazole, this compound is also a significant metabolite observed in plasma following administration.[2] The historical development of these compounds has primarily been in the veterinary field for treating a wide range of parasitic infections in livestock.[1] More recently, there has been a renewed interest in oxfendazole for human use, particularly for neglected tropical diseases, which has brought its metabolic profile, including the formation of the sulfone metabolite, under renewed scrutiny.[2][3]
Metabolic Pathway of Oxfendazole and Formation of this compound
Oxfendazole is formed from its parent compound, fenbendazole, through oxidation of the sulfide group to a sulfoxide. This metabolic conversion is a critical activation step. Oxfendazole can then be further metabolized through two primary pathways: reduction back to fenbendazole or oxidation to this compound. This metabolic interplay creates a complex pharmacokinetic profile where fenbendazole, oxfendazole, and this compound can all be present in the plasma.[2][4]
The formation of this compound from oxfendazole is an oxidation reaction. Both presystemic and systemic metabolism are critical to the formation of this compound.[5]
Synthesis and Experimental Protocols
Synthesis of Oxfendazole with this compound as a Byproduct
The synthesis of oxfendazole is typically achieved through the controlled oxidation of fenbendazole. A key challenge in this process is to prevent the over-oxidation of the sulfoxide to the sulfone.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 372.8 g of fenbendazole in 1,300 ml of methanol under a nitrogen atmosphere. Add 500 g of concentrated hydrochloric acid to this solution.
-
Oxidation: Heat the reaction mixture to 40°C. Add a solution of 130 g of 35% strength hydrogen peroxide dropwise over a period of 5 hours.
-
Reaction Completion and Quenching: Stir the mixture at 40°C for an additional 3 hours. After this period, add 20 g of sodium sulfite to quench any remaining hydrogen peroxide.
-
Precipitation and Isolation: Adjust the pH of the reaction mixture to 4 using a 50% strength sodium hydroxide solution. The precipitated oxfendazole is then collected by suction filtration.
Intentional Synthesis of this compound
While often an undesired byproduct, this compound can be synthesized intentionally through the complete oxidation of fenbendazole or the further oxidation of oxfendazole. This typically involves using stronger oxidizing agents or more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a higher concentration of the oxidizing agent) than those used for the synthesis of oxfendazole.
Conceptual Experimental Protocol:
A plausible method for the synthesis of this compound would involve treating either fenbendazole or oxfendazole with an excess of a strong oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), and heating the reaction mixture to ensure complete conversion to the sulfone. The product can then be isolated through precipitation and filtration.
Analytical Methodologies
The simultaneous analysis of oxfendazole and its metabolites, including the sulfone, is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
HPLC Method for the Determination of Oxfendazole and its Metabolites
Experimental Protocol:
-
Sample Preparation: For livestock products, samples can be homogenized and extracted using a matrix solid-phase dispersion (MSPD) method. The sample is blended with a C18 sorbent, packed into a column, and eluted with acetonitrile.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is common.
-
Detection: A photodiode array (PDA) detector set at a wavelength of around 298 nm is suitable for the detection of benzimidazoles.
-
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profiles of oxfendazole and this compound have been studied in various species. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Oxfendazole and this compound in Humans (Single Oral Dose) [6]
| Parameter | Oxfendazole | This compound |
| Tmax (h) | ~2 | - |
| t1/2 (h) | 8.5 - 11.0 | - |
| Apparent Clearance (L/h) | 2.57 | - |
| Apparent Volume of Distribution (L) | 35.2 | - |
| Metabolite Ratio (Sulfone/Oxfendazole) | - | <1% |
Table 2: Comparative Pharmacokinetics in Different Animal Species [4][6]
| Species | Drug Administered | Key Metabolites Observed | Notes |
| Cattle | Fenbendazole/Oxfendazole | Fenbendazole, Oxfendazole, this compound | Facile metabolic interconversion observed. |
| Sheep | Fenbendazole/Oxfendazole | Fenbendazole, Oxfendazole, this compound | Similar metabolic profile to cattle. |
| Goat | Fenbendazole | Fenbendazole, Oxfendazole, this compound | Metabolism is similar to other ruminants. |
| Pig | Fenbendazole | Fenbendazole, Oxfendazole, this compound | Rapid elimination of all three compounds from the blood. |
| Horse | Oxfendazole | Oxfendazole, this compound, Fenbendazole | Parent drug is the major moiety in plasma. |
| Dog | Oxfendazole | Oxfendazole, this compound, Fenbendazole | Parent drug is the major moiety in plasma. |
| Rat | Fenbendazole | Fenbendazole, Oxfendazole, this compound | - |
| Rabbit | Fenbendazole | Fenbendazole, Oxfendazole, this compound | - |
| Chicken | Fenbendazole | Fenbendazole, Oxfendazole, this compound | Highest overall rate of fenbendazole metabolism among species studied. |
| Catfish | Fenbendazole | Fenbendazole, Oxfendazole | Formation of the sulfone metabolite is practically nonexistent.[1] |
In Vitro Efficacy
The in vitro efficacy of oxfendazole and its metabolites against various parasites has been evaluated.
Table 3: In Vitro Efficacy of Benzimidazoles Against T. muris [7]
| Compound | IC50 (µM) |
| Mebendazole | 14.3 |
| Albendazole | 17.7 |
| Albendazole Sulfoxide | 24.2 |
| Oxfendazole | 55.2 |
Note: A lower IC50 value indicates higher potency.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for benzimidazoles, including oxfendazole, is the inhibition of tubulin polymerization in helminths. This disruption of the microtubule cytoskeleton leads to a cascade of downstream effects that are detrimental to the parasite's survival.
Oxfendazole selectively binds to the β-tubulin subunit of the parasite's microtubules, which is structurally different from mammalian tubulin, providing a degree of selective toxicity.[8] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for a variety of cellular functions.[9][10]
The downstream consequences of microtubule disruption include:
-
Impaired Nutrient Absorption: The intestinal cells of the parasite are particularly vulnerable, leading to an inability to absorb glucose and other essential nutrients.
-
Inhibition of Cell Division: Disruption of the mitotic spindle prevents cell division and replication.
-
Disruption of Intracellular Transport: The transport of vesicles, organelles, and waste products within the cell is compromised.
-
Altered Cell Morphology and Motility: The overall structural integrity and motility of the parasite are affected.
Conclusion
This compound is a key metabolite in the complex pharmacology of the fenbendazole family of anthelmintics. Its discovery and history are rooted in the extensive research into benzimidazoles for veterinary applications. Understanding the formation, synthesis, and analytical determination of this compound is critical for the ongoing development of oxfendazole for human use. The data and protocols presented in this technical guide provide a foundational resource for researchers in this field, facilitating further investigation into the efficacy, safety, and pharmacokinetic behavior of this important class of drugs. As research continues, a more detailed understanding of the specific biological activity of this compound will be crucial in fully elucidating the overall therapeutic profile of oxfendazole.
References
- 1. Fenbendazole: A Comprehensive Overview of Its Chemistry, Synthesis, and Applications_Chemicalbook [chemicalbook.com]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. fao.org [fao.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic-Pharmacodynamic Model of Oxfendazole in Healthy Adults in a Multiple Ascending Dose and Food Effect Study and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Oxfendazole and Its Sulfone Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has long been a cornerstone in veterinary medicine and is now being explored for human use. A thorough understanding of its pharmacokinetic profile, and that of its primary active metabolite, oxfendazole sulfone, is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of oxfendazole, with a particular focus on its conversion to and the subsequent kinetics of this compound. Quantitative data from various preclinical and clinical studies are summarized, and detailed experimental methodologies are provided.
Introduction
Oxfendazole (OFZ) is a sulfoxide metabolite of fenbendazole (FBZ) and shares its anthelmintic properties. Its mechanism of action involves binding to β-tubulin, thereby disrupting microtubule-dependent processes in parasites.[1] The pharmacokinetic behavior of oxfendazole is complex, characterized by species-dependent variations, nonlinear kinetics at higher doses, and a dynamic metabolic relationship with fenbendazole and its further oxidized metabolite, this compound (OFZ-SO2).[2][3] This guide synthesizes current knowledge on the pharmacokinetics of both oxfendazole and its sulfone metabolite.
Absorption
Following oral administration, oxfendazole is generally absorbed rapidly, although the rate and extent can be influenced by factors such as the formulation, dose, and presence of food.[4][5] In humans, peak plasma concentrations (Tmax) are typically reached within 2 to 2.5 hours after oral administration.[4] Studies in sheep have shown that formulating oxfendazole as a nanosuspension can significantly increase its bioavailability compared to conventional granules.[6]
The absorption of oxfendazole can be dose-limited, exhibiting nonlinear pharmacokinetics with less than dose-proportional increases in exposure at higher doses.[2][3][5] This is likely attributable to its low aqueous solubility.[3] A study in healthy adults demonstrated that food can delay the Tmax and significantly increase the Cmax and overall exposure (AUC) of oxfendazole.[4][7]
Distribution
Oxfendazole exhibits moderate distribution into tissues.[2][8] In humans, the apparent volume of distribution has been estimated to be around 35.2 liters.[2][8] A significant portion of oxfendazole in the body can become protein-bound, as observed in studies on cattle where a substantial percentage of the residue in the liver was bound to proteins.[1] The distribution into target tissues is crucial for its anthelmintic effect. In pigs infected with T. suis, the concentration of oxfendazole in whipworm tissue was found to be highly correlated with its concentration in the plasma.[9]
Metabolism
The metabolism of oxfendazole is a key determinant of its pharmacokinetic profile and involves a series of oxidation and reduction reactions. The primary metabolic pathway involves the reversible reduction of oxfendazole back to its parent compound, fenbendazole, and the irreversible oxidation to this compound.[2][3][10] Both presystemic and systemic metabolism play critical roles in the formation of this compound.[8][11]
Oxfendazole is the major moiety detected in the plasma of most species after its administration, followed by this compound and fenbendazole.[2][9] In horses, however, this compound is the predominant metabolite found in plasma.[12] The enzymes involved in these metabolic transformations in humans have not been fully elucidated.[2]
Figure 1: Metabolic Pathway of Oxfendazole.
Excretion
Oxfendazole and its metabolites are primarily eliminated through biliary excretion, with a smaller fraction excreted in the urine.[2] In species like horses, cattle, and sheep, the majority of the administered dose is recovered in the feces (64% to 84.4%), while a smaller portion is found in the urine (6.8% to 22%).[2] In humans, renal excretion of unchanged oxfendazole is minimal, accounting for less than 1% of the dose.[3][5] The elimination half-life of oxfendazole in humans is relatively consistent across different doses, ranging from approximately 8.5 to 11.8 hours.[2][5][13]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of oxfendazole and this compound across different species.
Table 1: Pharmacokinetic Parameters of Oxfendazole in Humans (Single Oral Dose) [2][3][5]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t½ (h) |
| 0.5 | 944 | ~2 | - | 8.5 - 11 |
| 3 | - | ~2 | - | 8.5 - 11 |
| 7.5 | - | ~2 | - | 8.5 - 11 |
| 15 | ~6,770 | ~2 | - | 8.5 - 11 |
| 30 | - | ~2 | - | 8.5 - 11 |
| 60 | 6,770 | ~2 | - | 8.5 - 11 |
Table 2: Pharmacokinetic Parameters of Oxfendazole in Various Animal Species (Oral Administration)
| Species | Dose (mg/kg) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋ₗₐₛₜ (µg·h/mL) | t½ (h) | Reference |
| Pigs | 30 | Commercial | 5.40 ± 0.65 | - | 209.9 ± 33.9 | - | [14] |
| Pigs | 30 | Experimental | 3.80 ± 0.35 | - | 159.4 ± 18.3 | - | [14] |
| Sheep | 5 | Nanosuspension | 11.26 | 5.6 | 179.22 | 87.22 | [6][15] |
| Sheep | 5 | Granules | 5.50 | 6.6 | 105.28 | 35.04 | [6][15] |
| Sheep | 10 | Commercial | 0.76 | 30 | - | ~21.9 | [16] |
Table 3: Relative Plasma Exposure of Oxfendazole and its Metabolites in Humans (15 mg/kg Single Oral Dose) [3]
| Analyte | Cmax Ratio (Metabolite/Oxfendazole) | AUC₀₋∞ Ratio (Metabolite/Oxfendazole) |
| This compound | 5.6% - 7.1% | - |
| Fenbendazole | <0.4% | <0.7% |
Experimental Protocols
In Vivo Pharmacokinetic Studies
A typical experimental design for an in vivo pharmacokinetic study of oxfendazole involves the following steps:
-
Animal/Human Subject Selection: Healthy subjects or animals of a specific species, age, and weight are selected. For animal studies, they are often acclimatized to the study conditions.[15]
-
Drug Administration: Oxfendazole is administered, most commonly orally as a suspension, drench, or in feed.[14][15][17] For intravenous administration to determine absolute bioavailability, the drug is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).[17]
-
Sample Collection: Blood samples are collected at predetermined time points via venipuncture into tubes containing an anticoagulant (e.g., heparin or EDTA).[3][15] Plasma is separated by centrifugation and stored frozen until analysis.[18] For tissue residue studies, animals are euthanized at various time points, and target tissues (e.g., liver, muscle, kidney, fat) are collected.[14]
-
Sample Preparation: A common method for extracting oxfendazole and its metabolites from plasma is protein precipitation using a solvent like acetonitrile.[19] For tissue samples, homogenization followed by liquid-liquid or solid-phase extraction is employed.[20]
-
Analytical Quantification: The concentrations of oxfendazole and its metabolites in the prepared samples are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14][18]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life.[2][3]
Figure 2: Experimental Workflow for a Pharmacokinetic Study.
Analytical Methodologies
The quantification of oxfendazole and its sulfone metabolite in biological matrices requires sensitive and specific analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method. It involves separating the analytes on a C18 column with a suitable mobile phase, followed by detection at a specific wavelength (e.g., 290-300 nm).[20][21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity and specificity. It allows for the simultaneous measurement of the parent drug and its metabolites with low limits of quantification.[2][19] The method typically involves protein precipitation of the plasma sample, followed by chromatographic separation and detection using a tandem mass spectrometer.[19]
Conclusion
The pharmacokinetics of oxfendazole and its sulfone metabolite are multifaceted, with significant variations across species and under different physiological conditions. Oxfendazole is characterized by rapid but potentially solubility-limited absorption, moderate tissue distribution, and extensive metabolism involving a reversible reduction to fenbendazole and irreversible oxidation to this compound. Elimination is primarily via the feces. The nonlinear pharmacokinetics observed at higher doses underscore the importance of careful dose selection. The detailed pharmacokinetic data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to optimize the therapeutic use of oxfendazole in both veterinary and human medicine.
References
- 1. 735. Oxfendazole (WHO Food Additives Series 29) [inchem.org]
- 2. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Adults in an Open-Label Phase 1 Multiple Ascending Dose and Food Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic-Pharmacodynamic Model of Oxfendazole in Healthy Adults in a Multiple Ascending Dose and Food Effect Study and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. journals.asm.org [journals.asm.org]
- 12. fao.org [fao.org]
- 13. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Adults in an Open-Label Phase 1 Multiple Ascending Dose and Food Effect Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high oxfendazole dose to control porcine cysticercosis: pharmacokinetics and tissue residue profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 18. Plasma concentrations of fenbendazole (FBZ) and oxfendazole in alpacas (Lama pacos) after single intravenous and oral dosing of FBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.indexcopernicus.com [journals.indexcopernicus.com]
Oxfendazole Sulfone: An In-depth Technical Guide on Core Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is gaining significant attention for its potential therapeutic applications beyond parasitology, particularly in oncology. As the sulfoxide metabolite of fenbendazole, oxfendazole's mechanism of action is primarily attributed to its interaction with β-tubulin, leading to the disruption of microtubule dynamics. Further research has elucidated its role in modulating critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the core therapeutic targets of oxfendazole and its metabolic context, including its further oxidation to oxfendazole sulfone. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development. Visualizations of metabolic and signaling pathways are included to offer a clear understanding of the underlying molecular interactions. While much of the current research focuses on oxfendazole as the primary active moiety, this guide also addresses its metabolite, this compound, highlighting it as a key component in the pharmacokinetic profile and an area for future therapeutic investigation.
Core Therapeutic Target: β-Tubulin and Microtubule Dynamics
The principal mechanism of action for oxfendazole, characteristic of the benzimidazole class of compounds, is the inhibition of tubulin polymerization.[1][2] This targeted disruption of the cytoskeleton is central to its anthelmintic and emerging anti-cancer properties.
Mechanism of Action:
-
Binding to β-Tubulin: Oxfendazole selectively binds to the colchicine-binding site of the β-tubulin subunit of microtubules.[3][4] This binding is more potent in helminthic tubulin compared to its mammalian counterpart, which accounts for its selective toxicity as an anthelmintic.[5] However, at higher concentrations, it also effectively disrupts mammalian microtubule dynamics, forming the basis for its consideration as an anti-cancer agent.[5]
-
Inhibition of Polymerization: The binding of oxfendazole to β-tubulin prevents the polymerization of tubulin dimers into microtubules.[3] This action disrupts the dynamic equilibrium between soluble tubulin and polymerized microtubules, which is essential for various cellular functions.
-
Cellular Consequences: The disruption of microtubule dynamics leads to:
Modulation of Oncogenic Signaling Pathways
Recent studies have identified that oxfendazole's anti-cancer effects are not solely dependent on its interaction with tubulin but also involve the modulation of key signaling pathways that are often dysregulated in cancer.
Suppression of c-Src Kinase Activation
Oxfendazole has been identified as a novel inhibitor of c-Src, a non-receptor tyrosine kinase that plays a pivotal role in tumor progression, including cell proliferation, survival, and invasion.[6][7]
-
Mechanism: Oxfendazole inhibits the activation of c-Src in non-small cell lung cancer (NSCLC) cells.[8][9] Overexpression of c-Src has been shown to decrease the cytotoxicity of oxfendazole, confirming c-Src as a direct or indirect target.[8][9]
-
Downstream Effects: Inhibition of c-Src by oxfendazole leads to cell cycle arrest at the G0/G1 phase through the downregulation of cyclin-dependent kinases (CDK4, CDK6), retinoblastoma protein (p-Rb), and E2 transcription factor 1 (E2F1), alongside the upregulation of p53 and p21.[6][7]
Activation of the JNK/MAPK Pathway and Induction of Reactive Oxygen Species (ROS)
In ovarian cancer cells, oxfendazole has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway and the generation of reactive oxygen species (ROS).[1][10]
-
Mechanism: Treatment with oxfendazole leads to increased ROS generation and activation of the JNK/MAPK signaling cascade.
-
Apoptosis Induction: The induction of apoptosis by oxfendazole in ovarian cancer cells can be significantly reduced by co-treatment with a JNK inhibitor (SP600125) or a ROS scavenger (N-acetyl-L-cysteine), indicating that both ROS accumulation and JNK/MAPK activation are critical for its apoptotic effects.[1][10]
Data Presentation: Quantitative Analysis of Oxfendazole's Efficacy
The following tables summarize the available quantitative data on the efficacy of oxfendazole against its therapeutic targets. It is important to note that specific quantitative data for this compound's direct interaction with these targets is currently limited in the literature.
| Target | Organism/Cell Line | Parameter | Value | Reference(s) |
| β-Tubulin | Haemonchus contortus | Ka (Equilibrium Association Constant) | 266.0 nM | [3] |
Table 1: Tubulin Binding Affinity of Oxfendazole.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference(s) |
| A2780/DDP | Cisplatin-Resistant Ovarian Cancer | IC50 | 29.06 | [11] |
| AsPC-1 | Pancreatic Cancer | IC50 ((R)-enantiomer) | 13.6 | [11] |
Table 2: In Vitro Cytotoxicity of Oxfendazole in Cancer Cell Lines.
Metabolic Pathway of Oxfendazole
Oxfendazole is a metabolite of fenbendazole and is further metabolized to this compound. This metabolic conversion is a key aspect of its pharmacokinetic profile and can occur through both presystemic and systemic pathways.[2][5][12][13]
Caption: Metabolic pathway of fenbendazole to oxfendazole and this compound.
Signaling Pathways Modulated by Oxfendazole
The following diagrams illustrate the key signaling pathways targeted by oxfendazole in cancer cells.
Caption: Oxfendazole-mediated inhibition of the c-Src pathway leading to cell cycle arrest.
Caption: Oxfendazole-induced apoptosis via ROS generation and JNK/MAPK pathway activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of oxfendazole and its metabolites.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
-
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm.
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Oxfendazole or this compound
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
-
-
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold tubulin polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice. Prepare a working solution of GTP (1 mM) in polymerization buffer. Prepare serial dilutions of the test compound (Oxfendazole/Oxfendazole Sulfone) in polymerization buffer. Include a vehicle control (e.g., DMSO).
-
Assay Setup: On ice, add the following to each well of a pre-chilled 96-well plate:
-
Tubulin polymerization buffer
-
Tubulin protein
-
Test compound or vehicle control The final volume in each well should be approximately 100 µL.
-
-
Initiation of Polymerization: To initiate polymerization, add GTP to a final concentration of 1 mM to each well. Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes to monitor the kinetics of tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of compound-treated samples to the vehicle control. Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final plateau of absorbance.
-
Cell Viability Assay (CCK-8/MTT)
This assay determines the effect of a compound on cell viability and proliferation.
-
Principle: Dehydrogenases in viable cells reduce a tetrazolium salt (WST-8 in CCK-8, MTT in MTT assay) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Oxfendazole or this compound
-
CCK-8 or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement:
-
CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
MTT: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and incubate with shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the test compound for the desired time. For adherent cells, use trypsinization. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect fluorescence data from a sufficient number of cells (e.g., 10,000-20,000 events).
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant DNA dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Collect cells after treatment, including the supernatant which may contain detached apoptotic cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Conclusion and Future Directions
Oxfendazole demonstrates significant therapeutic potential, primarily through its well-established role as a microtubule-destabilizing agent and its more recently discovered ability to modulate key oncogenic signaling pathways, including c-Src and JNK/MAPK. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating its anti-cancer properties.
A critical area for future research is the elucidation of the specific therapeutic activities of its major metabolite, this compound. While its presence is confirmed in pharmacokinetic studies, its direct contribution to the overall efficacy of oxfendazole treatment remains to be determined. Future studies should focus on isolating this compound and evaluating its activity in the assays described herein, including tubulin polymerization, cell viability, and signaling pathway modulation. A deeper understanding of the distinct pharmacological profiles of both oxfendazole and this compound will be crucial for the continued development of this promising compound for therapeutic use in humans.
References
- 1. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. Buy Oxfendazole | 53716-50-0 [smolecule.com]
- 4. Frontiers | Comparison of the macrofilaricidal efficacy of oxfendazole and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]
- 5. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The anthelmintic agent oxfendazole inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Oxfendazole Sulfone: An In-depth Technical Guide to Protein Binding Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, undergoes metabolic transformation to its primary active metabolite, oxfendazole sulfone. The extent of protein binding of this sulfone metabolite is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its distribution, efficacy, and elimination. This technical guide provides a comprehensive overview of the protein binding characteristics of this compound, including a review of available data, detailed experimental protocols for its determination, and a discussion of the factors influencing its interaction with plasma proteins. While direct quantitative protein binding data for this compound remains limited in publicly available literature, this guide synthesizes related information from studies on parent compounds and analogous benzimidazole sulfoxides to provide a robust framework for researchers.
Introduction to this compound and Protein Binding
Oxfendazole is a widely used veterinary anthelmintic that is metabolized in the body to form this compound and fenbendazole.[1] The sulfoxide metabolite, in particular, is of significant interest due to its own anthelmintic activity. The interaction of drugs with plasma proteins, primarily albumin, is a pivotal aspect of pharmacology. Only the unbound, or "free," fraction of a drug is available to diffuse into tissues, interact with pharmacological targets, and undergo metabolism and excretion. Consequently, a thorough understanding of the protein binding characteristics of this compound is essential for predicting its in vivo behavior and optimizing therapeutic regimens.
Quantitative Data on Protein Binding
Direct and specific quantitative data for the plasma protein binding of this compound is not extensively reported in peer-reviewed literature. However, valuable insights can be drawn from studies on the parent compound, oxfendazole, and other benzimidazole anthelmintics.
Research on albendazole, a structurally related benzimidazole, has shown that the parent drug is highly protein-bound (89-92%), while its active sulfoxide metabolite, albendazole sulfoxide, exhibits lower, yet still significant, protein binding (62-67%).[2] Furthermore, a comparative study on the binding of albendazole, triclabendazole, and their sulfoxide metabolites to bovine serum albumin (BSA) indicated a 5- to 10-fold reduction in binding affinity for the sulfoxide metabolites compared to their parent compounds.[3][4] This suggests a general trend for benzimidazole sulfoxides to have a lower affinity for plasma proteins than their parent sulfide counterparts.
Based on this trend, it is reasonable to hypothesize that this compound has a lower plasma protein binding percentage than oxfendazole. However, without direct experimental determination, a precise quantitative value cannot be provided. The following table summarizes the available data for related compounds.
| Compound | Protein Binding (%) | Species | Comments |
| Albendazole | 89-92% | Not Specified | High protein binding is a characteristic of the parent drug.[2] |
| Albendazole Sulfoxide | 62-67% | Not Specified | The sulfoxide metabolite shows reduced, but still substantial, protein binding.[2] |
| This compound | Data Not Available | - | It is anticipated to be lower than the parent compound, oxfendazole, based on the trend observed with other benzimidazole sulfoxides. |
Experimental Protocols for Determining Protein Binding
The determination of drug-protein binding is a critical step in preclinical drug development. Several well-established methods can be employed to quantify the extent of binding of this compound to plasma proteins. The two most common and reliable methods are Equilibrium Dialysis and Ultrafiltration.
Equilibrium Dialysis
Equilibrium dialysis is considered the "gold standard" for determining the unbound fraction of a drug in plasma. The method involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large molecules (plasma proteins).
Protocol:
-
Apparatus: A multi-well equilibrium dialysis apparatus with dialysis membrane inserts (e.g., molecular weight cutoff of 5-10 kDa).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike blank plasma (from the species of interest, e.g., human, bovine) with the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid protein denaturation.
-
Prepare a sufficient volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to be used as the dialysate.
-
-
Dialysis Procedure:
-
Pipette a known volume of the spiked plasma into one chamber of the dialysis cell.
-
Pipette an equal volume of the protein-free buffer into the opposing chamber.
-
Seal the dialysis unit and incubate at a physiological temperature (37°C) with gentle agitation for a sufficient period to allow equilibrium to be reached (typically 4-24 hours). The time to reach equilibrium should be determined experimentally.
-
-
Sample Analysis:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
The concentration of this compound in both samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation of Unbound Fraction:
-
The concentration of the drug in the buffer chamber at equilibrium represents the unbound (free) drug concentration.
-
The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer / Concentration in Plasma) x 100
-
The percentage of protein binding is then calculated as: % Protein Binding = 100 - % Unbound
-
Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis. This method uses a centrifugal force to separate the protein-free ultrafiltrate containing the unbound drug from the protein-bound drug.
Protocol:
-
Apparatus: Centrifugal ultrafiltration devices with a low-binding semi-permeable membrane (e.g., molecular weight cutoff of 10-30 kDa).
-
Preparation of Solutions:
-
Prepare spiked plasma samples with this compound as described for the equilibrium dialysis method.
-
-
Ultrafiltration Procedure:
-
Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding of the drug to the membrane.
-
Add a known volume of the spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and for a specific time at a controlled temperature (e.g., 37°C). The centrifugation parameters should be optimized to obtain a sufficient volume of ultrafiltrate without causing significant changes in the concentration of the unbound drug.
-
-
Sample Analysis:
-
Carefully collect the ultrafiltrate from the collection tube.
-
Determine the concentration of this compound in the ultrafiltrate using a validated analytical method (HPLC or LC-MS).
-
The concentration in the ultrafiltrate represents the unbound drug concentration.
-
-
Calculation of Unbound Fraction:
-
The percentage of unbound drug is calculated as: % Unbound = (Concentration in Ultrafiltrate / Total Concentration in Plasma) x 100
-
The percentage of protein binding is then calculated as: % Protein Binding = 100 - % Unbound
-
Visualizations
Metabolic Pathway of Oxfendazole
Oxfendazole is metabolized in vivo to this compound and fenbendazole. This metabolic conversion is a key aspect of its overall pharmacology.
Caption: Metabolic conversion of oxfendazole.
Experimental Workflow for Equilibrium Dialysis
The following diagram illustrates the key steps in determining protein binding using the equilibrium dialysis method.
Caption: Workflow for equilibrium dialysis.
Conclusion
The protein binding of this compound is a crucial parameter for understanding its pharmacokinetic profile and therapeutic efficacy. While direct quantitative data remains elusive in the current body of scientific literature, evidence from related benzimidazole compounds strongly suggests that this compound has a lower affinity for plasma proteins than its parent drug, oxfendazole. This technical guide provides researchers with the necessary background and detailed experimental protocols to pursue the direct determination of this important parameter. Further research to precisely quantify the plasma protein binding of this compound is warranted to support its continued development and clinical application.
References
- 1. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of serum albumin to the anthelmintic drugs albendazole, triclabendazole and their sulphoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
The Role of Oxfendazole Sulfone in Anthelmintic Resistance: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anthelmintic resistance, particularly to the benzimidazole (BZ) class of drugs, poses a significant threat to livestock health and productivity worldwide. Oxfendazole, a broad-spectrum benzimidazole anthelmintic, and its metabolites, including oxfendazole sulfone, are central to understanding the nuances of both efficacy and resistance. This technical guide provides a comprehensive analysis of the role of oxfendazole and its sulfone metabolite in the context of anthelmintic resistance. It delves into the primary mechanisms of action and resistance, presents comparative efficacy data, details key experimental protocols for resistance detection, and visualizes the complex biological pathways involved. While oxfendazole continues to show variable efficacy against some BZ-resistant strains, the precise role and comparative activity of its sulfone metabolite remain an area requiring further investigation. A deeper understanding of these interactions is critical for the development of sustainable parasite control strategies and novel anthelmintics.
Introduction
Oxfendazole is a widely used anthelmintic in veterinary medicine for the treatment of infections caused by gastrointestinal nematodes.[1] It is the sulfoxide metabolite of fenbendazole and belongs to the benzimidazole class of drugs.[2] The primary mechanism of action for benzimidazoles is the disruption of microtubule formation in parasitic helminths.[1] However, the extensive use of this drug class has led to the widespread development of resistance in key parasitic species, such as Haemonchus contortus.
Upon administration, oxfendazole is metabolized in the host to two main compounds: fenbendazole (a reduction product) and this compound (an oxidation product). While fenbendazole itself is an active anthelmintic, the specific role and activity of this compound, particularly against BZ-resistant parasites, are less well-defined. This guide explores the current understanding of this compound's involvement in anthelmintic resistance, providing a technical resource for researchers in the field.
Mechanism of Action and Resistance
Primary Mechanism of Action: Targeting β-Tubulin
The anthelmintic activity of benzimidazoles, including oxfendazole, is primarily due to their high-affinity binding to the β-tubulin subunit of the parasite's microtubules.[1] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for a wide range of cellular functions, including:
-
Cell division (mitosis): Disruption of the mitotic spindle leads to the arrest of cell division.
-
Intracellular transport: Microtubules serve as tracks for the transport of organelles, vesicles, and other cellular components. Their disruption impairs nutrient uptake and waste excretion.
-
Maintenance of cell structure: Microtubules are a key component of the cytoskeleton, providing structural support to the cell.
The selective toxicity of benzimidazoles towards helminths is attributed to their much higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.
Primary Resistance Mechanism: β-Tubulin Mutations
The most significant mechanism of benzimidazole resistance is the result of single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene. These mutations lead to amino acid substitutions that reduce the binding affinity of benzimidazoles to their target. The most commonly reported resistance-associated mutations occur at the following codons:
-
F200Y (Phenylalanine to Tyrosine)
-
E198A (Glutamic Acid to Alanine)
-
F167Y (Phenylalanine to Tyrosine)
These mutations alter the three-dimensional structure of the β-tubulin protein, thereby hindering the binding of benzimidazole compounds and rendering them less effective.
Secondary Resistance Mechanism: Drug Efflux Pumps
Emerging evidence suggests a role for non-target-site mechanisms in benzimidazole resistance, particularly the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins.[3][4][5] These transmembrane proteins function as efflux pumps, actively transporting a wide range of xenobiotics, including anthelmintics, out of the cell.[3][5] Increased expression of these transporters can reduce the intracellular concentration of the drug at its target site (β-tubulin), thus contributing to a resistant phenotype.[3] Selection at a P-glycoprotein locus has been observed in Haemonchus contortus strains selected for benzimidazole resistance.[6]
Data Presentation: Efficacy of Oxfendazole
The efficacy of oxfendazole against benzimidazole-resistant nematodes can be variable and depends on the specific resistant isolate and the mutations present. There is a notable lack of publicly available, direct comparative data (e.g., IC50 or ED50 values) for this compound against both susceptible and resistant nematode strains. The following tables summarize the available efficacy data for oxfendazole.
Table 1: In Vivo Efficacy of Oxfendazole Against Benzimidazole-Resistant Haemonchus contortus
| Dosage | Resistant Strain Details | Efficacy (%) | Reference |
| 5 mg/kg | Thiabendazole-resistant | 35.2 | [7] |
| 5 mg/kg | Fenbendazole and Thiophanate-resistant | 15 | [8] |
| 5 mg/kg | Benzimidazole-resistant (AH-2 strain) | 100 | [9][10] |
| 10 mg/kg | Benzimidazole-resistant (AH-2 strain) | 100 | [9][10] |
Table 2: In Vitro Efficacy of Benzimidazoles from Egg Hatch Assays
| Compound | Nematode Species | ED50 (µg/mL) - Susceptible | ED50 (µg/mL) - Resistant | Reference |
| Thiabendazole | Haemonchus contortus | 0.079 (at 48h) | > 0.1 | [11][12] |
| Mebendazole | Human Hookworm | 0.895 (at 48h) | Not specified | [11] |
Experimental Protocols
Egg Hatch Assay (EHA)
The Egg Hatch Assay is an in vitro test used to determine the concentration of a benzimidazole drug required to inhibit the hatching of nematode eggs. It is a common method for detecting benzimidazole resistance.
Materials:
-
Fresh fecal samples from infected animals
-
Saturated sodium chloride solution
-
Sieves (250 µm, 100 µm, 25 µm)
-
Centrifuge and centrifuge tubes
-
24-well plates
-
Thiabendazole (or other benzimidazoles)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (27°C)
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Egg Recovery:
-
Homogenize fresh fecal samples in water.
-
Sequentially pass the suspension through sieves of decreasing mesh size (250 µm and 100 µm) to remove large debris.
-
Collect the filtrate and pass it through a 25 µm sieve to retain the eggs.
-
Wash the eggs from the sieve into a centrifuge tube.
-
Centrifuge the egg suspension, discard the supernatant, and resuspend the pellet in a saturated NaCl solution.
-
Centrifuge again; the eggs will float to the surface.
-
Carefully collect the eggs from the surface and wash them several times with water to remove the salt.
-
Resuspend the cleaned eggs in water to a concentration of approximately 150 eggs/mL.
-
-
Assay Setup:
-
Prepare a stock solution of the test benzimidazole (e.g., thiabendazole) in DMSO.
-
Perform serial dilutions of the stock solution to achieve the desired final test concentrations (e.g., 0.05, 0.1, 0.3, 0.5, and 1 µg/mL).[12]
-
In a 24-well plate, add 1.99 mL of the egg suspension to each well.
-
Add 10 µL of the appropriate drug dilution to each well.[12]
-
Include control wells containing 10 µL of DMSO without the drug.[12]
-
-
Incubation and Analysis:
-
Incubate the plates at 27°C for 48 hours.[12]
-
After incubation, add a drop of Lugol's iodine to each well to stop further development and stain the larvae.
-
Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched eggs in a representative sample from each well.
-
Calculate the percentage of eggs hatched for each drug concentration.
-
Determine the ED50 value (the effective dose that inhibits 50% of egg hatching) by plotting the percentage of inhibition against the drug concentration.
-
Larval Development Assay (LDA)
The Larval Development Assay assesses the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of an anthelmintic.
Materials:
-
Nematode eggs (recovered as in the EHA protocol)
-
24- or 96-well plates
-
Culture medium (e.g., Earle's balanced salt solution with yeast extract)[13]
-
Escherichia coli culture (as a food source)
-
Amphotericin B (to prevent fungal growth)
-
Test anthelmintic dilutions
-
Incubator (25-27°C)
-
Iodine solution
-
Inverted microscope
Procedure:
-
Assay Setup:
-
Add a standardized number of nematode eggs (e.g., 70-100) to each well of a microtiter plate.[3]
-
Add the culture medium, a small amount of E. coli culture, and amphotericin B to each well.[3]
-
Incubate the plate at 27°C for 24 hours to allow the eggs to hatch and develop into first-stage larvae (L1).[3]
-
-
Drug Exposure and Incubation:
-
Analysis:
-
After the incubation period, add a drop of iodine solution to each well to kill and straighten the larvae.
-
Using an inverted microscope, count the number of larvae that have successfully developed to the L3 stage, as well as those arrested at the L1 and L2 stages.
-
Calculate the percentage of inhibition of development to L3 for each drug concentration relative to the control wells.
-
Determine the LD50 value (the lethal dose that inhibits 50% of larval development to L3).[14]
-
Pyrosequencing for β-Tubulin SNP Detection
Pyrosequencing is a real-time DNA sequencing method that can be used to rapidly and accurately genotype the key SNPs in the β-tubulin gene associated with benzimidazole resistance.
Materials:
-
Genomic DNA extracted from adult worms or larvae
-
PCR primers flanking the SNP sites (codons 167, 198, 200)
-
Sequencing primer adjacent to the SNP
-
PCR reagents (polymerase, dNTPs, buffer)
-
Pyrosequencing instrument and reagents (e.g., PyroMark Q24)
Procedure:
-
DNA Extraction:
-
Isolate genomic DNA from individual adult worms or pooled larval samples using a suitable DNA extraction kit or protocol.
-
-
PCR Amplification:
-
Design PCR primers to amplify a short fragment of the β-tubulin isotype 1 gene containing the SNP of interest (e.g., codon 200). One of the PCR primers should be biotinylated to allow for immobilization of the PCR product.
-
Perform PCR amplification of the target region using the extracted genomic DNA as a template.
-
-
Pyrosequencing Reaction:
-
Immobilize the biotinylated PCR products on streptavidin-coated beads.
-
Wash and denature the PCR products to obtain single-stranded DNA templates.
-
Anneal the sequencing primer to the template DNA.
-
Perform the pyrosequencing reaction according to the manufacturer's instructions. The instrument will sequentially add dNTPs, and the incorporation of a nucleotide will generate a light signal that is proportional to the number of nucleotides incorporated.
-
-
Data Analysis:
-
The resulting pyrogram is analyzed to determine the nucleotide sequence at the SNP position.
-
The software will calculate the allele frequency for the SNP in the sample, allowing for the quantification of the proportion of resistant alleles in a population.
-
Visualization of Signaling Pathways and Workflows
Benzimidazole Resistance Mechanisms
The following diagram illustrates the primary and secondary mechanisms of benzimidazole resistance in nematodes.
Caption: Benzimidazole resistance pathways.
Experimental Workflow: Egg Hatch Assay
The following diagram outlines the workflow for the Egg Hatch Assay.
Caption: Workflow for the Egg Hatch Assay.
Conclusion and Future Directions
The role of oxfendazole in the context of anthelmintic resistance is complex. While it remains a valuable tool, its efficacy against benzimidazole-resistant nematode populations is not guaranteed and varies depending on the specific resistance mechanisms present. The primary driver of resistance remains mutations in the β-tubulin gene, which reduce drug binding affinity. However, the contribution of non-target-site mechanisms, such as the upregulation of drug efflux pumps, is an increasingly recognized factor that warrants further investigation.
A significant knowledge gap exists regarding the specific anthelmintic activity of oxfendazole's primary metabolite, this compound, against both susceptible and resistant parasites. Future research should prioritize the following:
-
Quantitative in vitro and in vivo studies to determine the comparative efficacy (IC50/ED50 and dose-response) of oxfendazole and this compound against a panel of well-characterized susceptible and resistant nematode isolates.
-
Investigation into the substrate specificity and transport kinetics of ABC transporters in resistant nematodes with respect to oxfendazole and its metabolites.
-
Exploration of other potential downstream signaling pathways that may be altered as a consequence of microtubule disruption and contribute to the overall stress response and survival of the parasite.
Addressing these research questions will be crucial for optimizing the use of existing benzimidazoles, designing novel anthelmintics that can circumvent current resistance mechanisms, and developing more effective and sustainable strategies for the control of parasitic nematodes in the face of growing resistance.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 5. Transport proteins of the ABC systems superfamily and their role in drug action and resistance in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anthelmintic efficacy of fenbendazole against thiabendazole-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of anthelmintic benzimidazole drugs by breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 9. Efficacy of oxfendazole against an ovine isolate of benzimidazole resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Development of the egg hatch assay for detection of anthelminthic resistance in human hookworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does the in vitro egg hatch test predict the failure of benzimidazole treatment in Haemonchus contortus? | Parasite [parasite-journal.org]
- 13. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
The Cytotoxicity of Oxfendazole in Cancer Cell Lines: A Technical Guide
Introduction
Oxfendazole, a benzimidazole anthelmintic agent, has garnered significant interest for its potential as a repurposed anticancer drug. This technical guide provides an in-depth overview of the cytotoxic effects of oxfendazole in various cancer cell lines, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. It is important to note that while oxfendazole is metabolized to oxfendazole sulfone, current research on the direct cytotoxic effects of this compound is limited. Some studies suggest that the sulfone metabolites of benzimidazoles, including those of albendazole and fenbendazole, exhibit poor inhibitory effects on cancer cell viability, with IC50 values generally exceeding 20 µM[1][2]. Therefore, this guide will primarily focus on the parent compound, oxfendazole, for which a more substantial body of research exists.
Core Mechanisms of Action
Oxfendazole exerts its anticancer effects through multiple molecular mechanisms, primarily by disrupting critical cellular processes such as cell cycle progression and survival signaling, which ultimately leads to apoptosis in cancer cells.
1. Inhibition of c-Src Kinase Activation
A key mechanism of oxfendazole's antitumor activity is the suppression of c-Src, a non-receptor tyrosine kinase that is often overactive in various cancers and plays a crucial role in tumorigenesis.[3][4] By inhibiting the activation of c-Src, oxfendazole can suppress the growth of cancer cells.[3][4] Overexpression of c-Src has been shown to decrease the cytotoxicity of oxfendazole, highlighting the importance of this target.[3][5]
2. Induction of Cell Cycle Arrest
Oxfendazole has been demonstrated to induce cell cycle arrest in cancer cells. In non-small cell lung cancer (NSCLC) cells, treatment with oxfendazole leads to arrest at the G0/G1 phase.[3][4] This is associated with the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinase 4 (CDK4) and CDK6, as well as retinoblastoma protein (Rb) and E2 transcription factor 1 (E2F1).[3][4] Concurrently, oxfendazole upregulates the expression of the tumor suppressor proteins p53 and p21.[3][4] In ovarian cancer cells, oxfendazole has been shown to induce cell cycle arrest at the G2/M phase.[6][7]
3. Induction of Apoptosis via JNK/MAPK Pathway and ROS Generation
In ovarian cancer cells, oxfendazole has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway and the generation of reactive oxygen species (ROS).[6] The accumulation of ROS and the activation of the JNK/MAPK pathway are critical for oxfendazole-induced apoptosis.[6] The use of a JNK inhibitor or a ROS scavenger can abrogate the apoptotic effects of oxfendazole.[6]
4. Disruption of Microtubule Polymerization
As a member of the benzimidazole family, oxfendazole is also believed to disrupt microtubule polymerization by binding to β-tubulin.[5][7] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest and subsequent apoptosis.[7]
Data Presentation
The following tables summarize the quantitative data on the efficacy of oxfendazole in various cancer cell lines.
Table 1: IC50 Values of Oxfendazole in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| AsPC-1 | Pancreatic Cancer | 1.18 - 13.6 |
| BxPC-3 | Pancreatic Cancer | 1.18 - 13.6 |
| PTJ64i | Paraganglioma | 10.02 |
| PTJ86i | Paraganglioma | 12.41 |
| HT-29 | Colorectal Cancer | 10.02 |
Data sourced from studies on various benzimidazoles, where (R)-oxfendazole showed notable activity.[1][2]
Table 2: Effects of Oxfendazole on Cell Cycle and Apoptosis
| Cancer Type | Cell Line(s) | Effect on Cell Cycle | Key Molecular Changes |
| Non-Small Cell Lung Cancer | A549, H1299 | G0/G1 Arrest | Downregulation of CDK4, CDK6, p-Rb, E2F1; Upregulation of p53, p21 |
| Ovarian Cancer | A2780 | G2/M Arrest | - |
| Ovarian Cancer | A2780 | Induction of Apoptosis | Activation of JNK/MAPK pathway, Increased ROS generation |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Oxfendazole inhibits c-Src activation, leading to G0/G1 cell cycle arrest.
Caption: Oxfendazole induces apoptosis via ROS and JNK/MAPK signaling in ovarian cancer cells.
Experimental Workflow
Caption: General experimental workflow for assessing the cytotoxicity of oxfendazole.
Experimental Protocols
1. Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from methodologies used in studies on NSCLC and ovarian cancer cell lines.[4][5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of oxfendazole in culture medium. Replace the medium in the wells with the oxfendazole-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value using non-linear regression analysis.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with oxfendazole at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with oxfendazole.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
4. Western Blotting
-
Cell Lysis: After treatment with oxfendazole, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Src, CDK4, CDK6, p53, p21, JNK, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
Oxfendazole demonstrates significant cytotoxic activity against a range of cancer cell lines through multiple mechanisms, including the inhibition of c-Src signaling, induction of cell cycle arrest, and promotion of apoptosis. Its ability to target key pathways involved in cancer cell proliferation and survival makes it a promising candidate for further investigation in cancer therapy. While the direct role of its metabolite, this compound, in cancer cytotoxicity appears to be minimal based on current evidence, the multifaceted anticancer profile of the parent compound, oxfendazole, warrants continued research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The anthelmintic agent oxfendazole inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Oxfendazole Sulfone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of oxfendazole sulfone, a significant metabolite of the anthelmintic drugs fenbendazole and oxfendazole.[1] The method is applicable for the determination of this compound in various matrices, including biological tissues and pharmaceutical formulations. The protocol described herein provides detailed procedures for sample preparation, chromatographic separation, and detection, ensuring reliable and reproducible results for research, quality control, and drug development purposes.
Introduction
This compound is the primary oxidized metabolite of fenbendazole and oxfendazole, both widely used benzimidazole anthelmintics in veterinary medicine.[1] Monitoring the levels of this metabolite is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and ensuring the safety and efficacy of the parent drugs.[1] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of this compound. This document provides a comprehensive protocol for an HPLC method coupled with UV detection, adapted from established methods for benzimidazole analysis.
Experimental Protocols
Sample Preparation (Adapted from Matrix Solid-Phase Dispersion Method)
This protocol is suitable for the extraction of this compound from tissue samples (e.g., liver, muscle).[2]
Materials:
-
Homogenized tissue sample
-
C18 sorbent (e.g., Bondesil-C18)
-
Alumina N cartridge
-
Acetonitrile (HPLC grade)
-
Empty filtration column
Procedure:
-
Weigh 1 g of the homogenized sample and blend it thoroughly with 4 g of C18 sorbent.
-
Pack the mixture into an empty filtration column.
-
Connect the packed column in tandem with an alumina N cartridge.
-
Elute the analytes with 20 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 45°C.[3]
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[3]
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 298 nm |
Note: The mobile phase composition may require optimization depending on the specific C18 column used and to achieve optimal separation from other potential metabolites.[2]
Standard Preparation and Calibration
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound. The correlation coefficient (r²) should be ≥ 0.999.
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for benzimidazole analysis, which are indicative of the expected performance for this compound quantification.
Table 1: Recovery Data for Benzimidazoles using Matrix Solid-Phase Dispersion (MSPD) [2]
| Compound | Spiked Level (ppm) | Average Recovery (%) |
| Febantel | 0.10 | 85.2 |
| Fenbendazole | 0.10 | 92.5 |
| Oxfendazole | 0.10 | 95.8 |
| This compound | 0.10 | 91.7 |
Table 2: Method Validation Parameters [2][4]
| Parameter | Result |
| Linearity Range (µg/mL) | 0.05 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ppm) | 0.025 - 0.050 |
| Limit of Quantification (LOQ) (ppm) | 0.075 - 0.150 |
| Intra-day Precision (%RSD) | < 4.5 |
| Inter-day Precision (%RSD) | < 7.9 |
Experimental Workflow and Signaling Pathways
Caption: HPLC workflow for this compound quantification.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound. The protocol, including sample preparation using matrix solid-phase dispersion and reversed-phase HPLC with UV detection, is suitable for a variety of research and quality control applications. Proper method validation should be performed in the user's laboratory to ensure accuracy and precision for the specific matrix of interest.
References
Application Note: Quantitative Analysis of Oxfendazole Sulfone in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is primarily metabolized in vivo to its sulfone and sulfoxide derivatives. The major metabolite, oxfendazole sulfone, is a critical analyte for pharmacokinetic and drug metabolism studies. Its quantification in plasma provides insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation extraction procedure, ensuring high throughput and reliability for bioanalytical studies.
Principle
This method utilizes protein precipitation to extract this compound and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the IS.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Albendazole or a stable isotope-labeled this compound)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank human plasma (with K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in an appropriate solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw plasma samples and working standard solutions to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| This compound | To be determined empirically (e.g., based on the molecular weight + proton) |
| Internal Standard | Dependent on the IS used (e.g., Albendazole: 266.1 > 234.1) |
Note: The MRM transitions and collision energies for this compound should be optimized by infusing a standard solution into the mass spectrometer.
Data Presentation
The following tables summarize the expected performance characteristics of a validated method for the analysis of this compound in human plasma. These values are based on typical performance for similar benzimidazole compounds and should be established during method validation.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 1000 | ≥ 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 20% | ≤ 20% | ± 20% |
| Low | 1.5 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 75 | ≤ 15% | ≤ 15% | ± 15% |
| High | 750 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) |
| Low | 1.5 | Consistent and reproducible |
| Medium | 75 | Consistent and reproducible |
| High | 750 | Consistent and reproducible |
Method Validation
The analytical method should be fully validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity: Establish the relationship between concentration and instrument response.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable precision and accuracy.[1]
-
Precision and Accuracy: Determine the closeness of repeated measurements and the difference from the nominal concentration.[1]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
Visualizations
Caption: Metabolic conversion of Oxfendazole to this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. The method should be fully validated to ensure its reliability and adherence to regulatory standards.
References
Application Note: Synthesis of Oxfendazole Sulfone Standard
Introduction
Oxfendazole sulfone, the sulfone metabolite of the anthelmintic drug oxfendazole, is a critical reference standard for analytical and metabolic studies in the pharmaceutical and veterinary fields. Its accurate synthesis and characterization are essential for the quantitative analysis of drug residues in animal tissues and for pharmacokinetic studies.[1][2] This application note provides a detailed protocol for the synthesis of high-purity this compound from fenbendazole through a controlled oxidation reaction.
Reaction Principle
The synthesis of this compound is achieved by the oxidation of the sulfide group in fenbendazole. This process occurs in two steps: the initial oxidation of fenbendazole to its sulfoxide metabolite, oxfendazole, followed by a subsequent oxidation of the sulfoxide to the corresponding sulfone.[1] While the synthesis of oxfendazole aims to minimize the formation of the sulfone byproduct, this protocol is optimized to drive the reaction to completion, yielding this compound as the primary product.[3] This is accomplished by utilizing a stoichiometric excess of the oxidizing agent, hydrogen peroxide, and carefully controlling the reaction conditions to favor over-oxidation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized this compound standard.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₃N₃O₄S | [4][5][6] |
| Molecular Weight | 331.35 g/mol | [4][6] |
| Melting Point | ~341 °C (decomposition) | [4] |
| Purity (by HPLC) | ≥ 98.0% | [4] |
| Appearance | White to slightly grayish-brown crystalline powder | [4] |
Experimental Protocol
This protocol is adapted from established methods for the oxidation of fenbendazole, with modifications to promote the formation of this compound.[3][7]
Materials and Reagents:
-
Fenbendazole (C₁₅H₁₃N₃O₂S)
-
Methanol (CH₃OH)
-
Hydrogen Peroxide (H₂O₂, 35% solution)
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH), 50% solution
-
Distilled Water
-
Nitrogen gas (N₂)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and filtration flask
-
Vacuum drying oven
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 1 mole equivalent of fenbendazole in 3.5 volumes of methanol under a nitrogen atmosphere.
-
Oxidation: Heat the reaction mixture to 50°C with stirring. Through the dropping funnel, add 2.5 to 3.0 mole equivalents of 35% hydrogen peroxide dropwise over a period of 5-6 hours.
-
Reaction Monitoring: Maintain the reaction mixture at 50°C for an additional 8-10 hours, or until thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis indicates the complete consumption of fenbendazole and the intermediate oxfendazole.
-
Quenching: After the reaction is complete, add a 10% aqueous solution of sodium sulfite dropwise to the reaction mixture until a negative test for peroxides is obtained (using peroxide test strips).
-
Precipitation and Isolation: Adjust the pH of the reaction mixture to approximately 4-5 using a 50% sodium hydroxide solution to precipitate the crude this compound.
-
Filtration and Washing: Collect the precipitated product by suction filtration using a Büchner funnel. Wash the solid cake thoroughly with distilled water and then with a small amount of cold methanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., a mixture of dimethylformamide and water or acetic acid and water) to achieve the desired purity.
-
Drying: Dry the purified this compound in a vacuum drying oven at 80-90°C until a constant weight is achieved.
Characterization:
The identity and purity of the synthesized this compound standard should be confirmed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point Analysis: To compare with the literature value.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram
Caption: Oxidation pathway from fenbendazole to this compound.
References
- 1. Fenbendazole: A Comprehensive Overview of Its Chemistry, Synthesis, and Applications_Chemicalbook [chemicalbook.com]
- 2. fao.org [fao.org]
- 3. benchchem.com [benchchem.com]
- 4. 54029-20-8・this compound Standard・157-02861[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. This compound | C15H13N3O4S | CID 162136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxfendazole-sulfone | CAS 54029-20-8 | LGC Standards [lgcstandards.com]
- 7. US4792610A - Process for the preparation of 5-phenylsulfinyl-1H-2-(methoxycarbonylamino)-benzimidazole - Google Patents [patents.google.com]
Application Notes and Protocols: In Vitro Efficacy Testing of Oxfendazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has demonstrated potential as a repurposed anticancer agent due to its ability to disrupt microtubule polymerization. Oxfendazole is metabolized to oxfendazole sulfone (fenbendazole sulfone), and understanding the biological activity of this metabolite is crucial for evaluating the overall therapeutic potential of the parent compound. These application notes provide detailed protocols for in vitro assays to test the efficacy of this compound, with a primary focus on its effects on tubulin polymerization and cancer cell viability.
Mechanism of Action: The primary mode of action for benzimidazoles, including oxfendazole, is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest and apoptosis.[1]
Data Presentation: Efficacy of Oxfendazole and this compound
Quantitative data from in vitro studies are summarized below to provide a comparative overview of the efficacy of oxfendazole and its sulfone metabolite.
| Compound | Assay | Cell Line/System | IC50 Value (µM) | Reference |
| This compound | Cell Viability (MTT) | AsPC-1 (Pancreatic Cancer) | > 20 | [2] |
| Cell Viability (MTT) | BxPC-3 (Pancreatic Cancer) | > 20 | [2] | |
| Cell Viability (MTT) | PTJ64i (Paraganglioma) | > 20 | [2] | |
| Cell Viability (MTT) | PTJ86i (Paraganglioma) | > 20 | [2] | |
| Cell Viability (MTT) | HT-29 (Colorectal Cancer) | > 20 | [2] | |
| Cell Viability (MTT) | SW480 (Colorectal Cancer) | > 20 | [2] | |
| Oxfendazole | Cell Viability | GL261 (Mouse Glioma) | 10.9 | [3] |
| Cell Viability | U87 (Human Glioblastoma) | > 20 | [3] | |
| Microtubule Assembly | Ascaris suum Tubulin | 6.0 | [3] | |
| Microtubule Assembly | Sheep Brain Tubulin | > 200 | [3] | |
| Trichuris muris Survival | - | 55.2 | [3] |
Note: The data indicates that this compound exhibits very poor inhibitory effects on the viability of various cancer cell lines, with IC50 values all exceeding 20 µM.[2] This is in contrast to its parent compound, oxfendazole, which shows modest activity in some cancer cell lines.
Mandatory Visualizations
References
Application Notes and Protocols for Developing a Cell-Based Assay for Oxfendazole Sulfone
Introduction
Oxfendazole is a broad-spectrum benzimidazole anthelmintic agent used extensively in veterinary medicine.[1][2] Its active metabolite, oxfendazole sulfone (also known as fenbendazole sulfone), is formed through metabolic processes in the host animal.[3][4] The primary mechanism of action for benzimidazoles, including oxfendazole and its metabolites, is the inhibition of tubulin polymerization.[1][2] By binding to the β-tubulin subunit of parasitic microtubules, these compounds disrupt microtubule-dependent processes such as glucose uptake and cell division, ultimately leading to parasite death.[1] This mechanism also confers potent anti-proliferative and pro-apoptotic effects in cancer cells, making benzimidazoles promising candidates for anti-cancer drug development.[4][5][6][7][8] Recent studies have highlighted the potential of oxfendazole in treating various cancers, including non-small cell lung cancer and ovarian cancer.[5][6][7]
These application notes provide detailed protocols for developing a robust cell-based assay to characterize the biological activity of this compound. The described assays are designed to quantify its cytotoxic effects, visualize its impact on the cellular microtubule network, and determine its influence on cell cycle progression.
Principle of the Assays
The assays detailed below are based on the known mechanism of action of benzimidazoles as tubulin polymerization inhibitors. Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[9] Inhibition of tubulin polymerization by this compound is expected to disrupt the microtubule network, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[9][10]
Three key assays are described:
-
Cell Viability Assay (MTT): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[9][11]
-
Immunofluorescence Staining of Microtubules: This technique allows for the direct visualization of the microtubule network within cells.[10] Treatment with an effective tubulin inhibitor will show a disrupted and depolymerized microtubule structure compared to untreated cells.
-
Cell Cycle Analysis by Flow Cytometry: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A compound that inhibits tubulin polymerization will cause an accumulation of cells in the G2/M phase.[10]
Signaling Pathway of Tubulin Polymerization Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Oxfendazole - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. scispace.com [scispace.com]
- 6. The anthelmintic agent oxfendazole inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Oxfendazole Sulfone as a Reference Standard in Drug Analysis
Introduction
Oxfendazole sulfone, the primary sulfone metabolite of the anthelmintic drugs oxfendazole and fenbendazole, is a critical reference standard in analytical chemistry.[1][2] Its use is essential for the accurate quantification of drug residues in animal-derived food products and for pharmacokinetic studies in both veterinary and human medicine.[3][4] As a stable, terminal metabolite, this compound often serves as a marker residue for regulatory compliance, ensuring food safety and adherence to maximum residue limits (MRLs).[2] These application notes provide detailed protocols and data for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Physicochemical Properties and Handling
This compound is more polar than its parent compounds, a characteristic that influences its behavior in chromatographic separations, typically resulting in earlier elution times in reversed-phase systems.[2] It exhibits low aqueous solubility but is soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[2]
Storage and Preparation of Standard Solutions:
-
Storage: this compound standard should be stored at 2-10°C.[5]
-
Stock Solutions: Prepare a stock solution (e.g., 100 µg/mL) by dissolving the reference standard in HPLC-grade methanol. These stock solutions should be stored at 4°C.[6]
-
Working Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to the desired concentration range for constructing calibration curves.
Applications in Drug Analysis
This compound is primarily used as a reference standard in the following applications:
-
Pharmacokinetic Studies: To quantify the formation and elimination of oxfendazole and its metabolites in plasma and other biological matrices.[3][7]
-
Residue Analysis: For the determination of fenbendazole, oxfendazole, and this compound residues in edible tissues of livestock to ensure compliance with food safety regulations.[4]
-
Stability Studies: To assess the degradation of oxfendazole under various conditions.
Data Presentation
The following tables summarize quantitative data from various studies utilizing this compound as a reference standard.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Column | BDS Hypersil C18 (4.6x250mm, 5µm) | [8] |
| Mobile Phase | Potassium dihydrogen phosphate (pH 5) : Methanol : Acetonitrile (50:30:20, v/v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 225 nm | [8] |
| Retention Time | 7.3 min (Oxfendazole), 4.05 min (Degradation Product) | [8] |
| Linearity Range | 3-15 µg/mL | [8] |
| LOD (Traditional Method) | 0.010-0.020 ppm | [9] |
| LOQ (Traditional Method) | Not Specified | |
| Recovery (MSPD Method) | 80.2 - 109.6% | [9] |
Table 2: LC-MS/MS Method Parameters and Performance for Oxfendazole in Human Plasma
| Parameter | Value | Reference |
| Internal Standard | Albendazole | [10] |
| LLOQ | 0.5 ng/mL | [10] |
| Linearity Range | 0.5-1000 ng/mL | [10] |
| Intra-day Accuracy | 2.6 to 9.5% | [10] |
| Inter-day Accuracy | 2.6 to 9.5% | [10] |
| Intra-day Precision | ≤13.6% | [10] |
| Inter-day Precision | ≤15.1% | [10] |
Experimental Protocols
Protocol 1: Analysis of Oxfendazole and its Metabolites in Livestock Tissue by HPLC
This protocol is adapted from a method for the simultaneous determination of febantel, fenbendazole, oxfendazole, and this compound in livestock.[4]
1. Sample Preparation (Matrix Solid-Phase Dispersion - MSPD)
-
Weigh 1 g of homogenized tissue sample and blend with 2 g of Bondesil-C18.
-
Pack the mixture into a filtration column.
-
Connect the column in tandem with an alumina N cartridge.
-
Elute the analytes with acetonitrile.
2. HPLC Analysis
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector with a photodiode array, monitoring at an appropriate wavelength (e.g., 298 nm).
-
Standard Curve: Prepare a series of working standards of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) in the mobile phase.
-
Quantification: Inject the prepared sample extracts and the standards into the HPLC system. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Protocol 2: Quantification of Oxfendazole in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the quantification of oxfendazole in human plasma.[10]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., albendazole).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Standard Curve: Prepare a calibration curve by spiking blank human plasma with known concentrations of this compound.
-
Quantification: Determine the concentration of this compound in the plasma samples by using the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
Visualizations
Caption: Workflow for drug residue analysis using this compound.
Caption: Metabolic pathway leading to this compound.
Caption: Mechanism of action of oxfendazole via tubulin inhibition.
References
- 1. Oxfendazole-sulfone | CAS 54029-20-8 | LGC Standards [lgcstandards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. 54029-20-8・this compound Standard・157-02861[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. journals.asm.org [journals.asm.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. "Simultaneous determination of febantel, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
- 10. Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of oxfendazole in human plasma and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Oxfendazole Sulfone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxfendazole is a widely used benzimidazole anthelmintic in veterinary medicine.[1][2] Its metabolic pathway involves oxidation to oxfendazole sulfoxide (fenbendazole) and further to oxfendazole sulfone.[3] Monitoring the levels of these metabolites is crucial for pharmacokinetic studies, residue analysis in animal-derived food products, and ensuring drug safety and efficacy.[3][4] this compound, being a major metabolite, is a key analyte in such studies.[3][5] This application note details the validation of a simple, sensitive, and specific RP-HPLC method for the quantitative determination of this compound in a given matrix, in accordance with ICH guidelines.[6][7]
Metabolic Pathway of Oxfendazole
The metabolic conversion of fenbendazole to oxfendazole and subsequently to this compound is a critical process in its mechanism of action and clearance. The following diagram illustrates this biotransformation.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98.0%)[8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.05M Potassium dihydrogen phosphate (pH adjusted to 5.0 with orthophosphoric acid) and Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, a simple dilution with the mobile phase may be sufficient. For biological matrices like plasma or tissue, a protein precipitation or solid-phase extraction step would be necessary. For instance, in plasma, a simple protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant can be employed.[9]
Method Validation Protocol
The developed analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Analytical Method Validation Workflow
The following diagram outlines the systematic process for validating the analytical method for this compound.
1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] This was evaluated by injecting the blank matrix, a solution of this compound, and a spiked sample to demonstrate the absence of interfering peaks at the retention time of this compound.
2. Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6] Linearity was assessed by analyzing a series of six concentrations of this compound over the range of 5-30 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
3. Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three concentration levels (low, medium, and high) covering the specified range.[7] The percentage recovery was calculated.
4. Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[6]
-
Repeatability (Intra-day precision): Six replicate injections of three different concentrations (low, medium, and high) were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on two different days by different analysts using different equipment. The precision was expressed as the percentage relative standard deviation (%RSD).
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[10] The effect on the peak area and retention time was observed.
7. System Suitability
System suitability testing is an integral part of the analytical method and is used to verify that the chromatographic system is adequate for the intended analysis.[6] This was performed by injecting a standard solution multiple times and evaluating parameters like theoretical plates, tailing factor, and %RSD of the peak area.
Results and Discussion
The validation results are summarized in the following tables.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 5 - 30 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery Study)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 10 | Mean ± SD | 98 - 102% |
| 20 | Mean ± SD | 98 - 102% |
| 30 | Mean ± SD | 98 - 102% |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 10 | < 2.0% | < 2.0% |
| 20 | < 2.0% | < 2.0% |
| 30 | < 2.0% | < 2.0% |
Table 4: LOD, LOQ, and System Suitability
| Parameter | Acceptance Criteria | Result |
| LOD | - | Calculated Value (µg/mL) |
| LOQ | - | Calculated Value (µg/mL) |
| Theoretical Plates | > 2000 | > 2500 |
| Tailing Factor | ≤ 2 | < 1.5 |
| %RSD of Peak Area | < 2.0% | < 1.0% |
Table 5: Robustness
| Parameter Changed | Effect on Retention Time | Effect on Peak Area |
| Flow Rate (±0.1 mL/min) | Minimal | Minimal |
| Column Temp. (±2 °C) | Minimal | Minimal |
| Mobile Phase (±2%) | Minimal | Minimal |
Conclusion
The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The method meets the acceptance criteria of the ICH guidelines and is suitable for routine analysis in quality control and research laboratories. The short run time and simple mobile phase make it an efficient and cost-effective analytical method.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. A high oxfendazole dose to control porcine cysticercosis: pharmacokinetics and tissue residue profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. 54029-20-8・this compound Standard・157-02861[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 10. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Oxfendazole Sulfone in Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to biotransformation by drug-metabolizing enzymes. This in vitro assessment helps predict the in vivo half-life and clearance of a new chemical entity. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes playing a major role in the phase I metabolism of many xenobiotics.[1][2] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a commonly used in vitro tool to evaluate metabolic stability due to their enrichment in CYP enzymes.[2][3]
Oxfendazole sulfone is the final oxidative metabolite in the metabolic cascade of the anthelmintic drugs fenbendazole and oxfendazole.[4][5] Understanding the metabolic stability of such metabolites is crucial for a complete pharmacokinetic profile of the parent drug. This document provides detailed application notes and protocols for the use of this compound in metabolic stability studies, including its role as a potential stable endpoint metabolite.
Metabolic Pathway of Fenbendazole and Oxfendazole
The metabolic pathway leading to this compound involves sequential oxidation. Fenbendazole is first oxidized to oxfendazole (a sulfoxide), which is a reversible reaction.[4] Oxfendazole is then further oxidized to the more polar and generally less active metabolite, this compound.[4][5] This final oxidation step is considered largely irreversible. The primary enzymes involved in these transformations are flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs), particularly the CYP3A subfamily.[4]
Experimental Protocols
In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol describes a typical procedure to assess the metabolic stability of a test compound, such as this compound, in human liver microsomes.
Materials and Reagents:
-
Test Compound (this compound)
-
Positive Control Compounds (e.g., Verapamil, Testosterone, Imipramine)
-
Pooled Human Liver Microsomes (protein concentration typically 20 mg/mL)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System Solution A (e.g., 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2 in deionized water)
-
NADPH Regenerating System Solution B (e.g., 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution in ACN (for LC-MS/MS analysis)
-
Deionized Water
Experimental Workflow:
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds and controls by diluting the stock solution in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold 0.1 M potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the diluted microsomal suspension and the test compound working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
The final incubation volume is typically 200 µL.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 25 µL) of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing a sufficient volume of cold acetonitrile with an internal standard (e.g., 100 µL).
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .
Data Presentation
The metabolic stability of this compound can be compared with that of known positive controls.
Table 1: Metabolic Stability of this compound and Positive Controls in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| This compound | Data not publicly available; expected to be high | Data not publicly available; expected to be low | Expected to be stable |
| Verapamil | ~26 | ~267 | High Clearance |
| Testosterone | ~13 | ~53 | High Clearance |
| Imipramine | >60 | <11.5 | Low Clearance |
| Diclofenac | ~15 | ~46 | High Clearance |
Note: Data for positive controls are compiled from various sources and may vary depending on the specific experimental conditions.
Expected Results and Interpretation for this compound
As this compound is the product of extensive oxidation of its parent compounds, it is hypothesized to be a metabolically stable compound. In a typical in vitro metabolic stability assay, it would be expected to exhibit a long half-life (>60 minutes) and a low intrinsic clearance. This would indicate that it is not readily metabolized further by the phase I enzymes present in liver microsomes. Such a finding would be important for understanding the terminal elimination phase of the parent drugs, fenbendazole and oxfendazole, as the formation of a stable metabolite can significantly influence the overall pharmacokinetic profile.
Analytical Method: LC-MS/MS for this compound Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in the microsomal matrix.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation from potential interferences |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Specific parent > daughter ion transition for this compound |
| Internal Standard | A structurally similar and stable compound (e.g., a stable isotope-labeled analog or another benzimidazole derivative) |
Conclusion
The study of this compound's metabolic stability is integral to a thorough understanding of the disposition of fenbendazole and oxfendazole. The protocols and information provided herein offer a framework for researchers to conduct these studies. While direct in vitro metabolic stability data for this compound is not widely available, its chemical nature as a sulfone suggests it is a stable metabolite. The use of well-characterized positive controls is essential for the validation and interpretation of the experimental results. The application of these methods will contribute to a more complete pharmacokinetic and safety assessment of this class of anthelmintic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mttlab.eu [mttlab.eu]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Pharmacokinetic studies of fenbendazole and oxfendazole in cattle - ProQuest [proquest.com]
Application of Oxfendazole Sulfone in Drug Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole sulfone is a key metabolite in the biotransformation of the benzimidazole anthelmintics, oxfendazole and fenbendazole.[1][2] Its formation and pharmacokinetic profile are of significant interest in drug metabolism research, providing insights into the enzymatic pathways responsible for the detoxification and elimination of these widely used veterinary and potentially human drugs.[3][4] Understanding the metabolism of oxfendazole to its sulfone derivative is crucial for evaluating drug efficacy, potential drug-drug interactions, and safety profiles across different species.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in such research.
Metabolic Pathway and Key Enzymes
Oxfendazole undergoes phase I metabolism, primarily through oxidation, to form this compound.[2][5] This metabolic conversion is a critical detoxification step. Both presystemic and systemic metabolism contribute to the formation of this compound.[3][7] In vitro studies using liver microsomes have implicated cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP3A4, and flavin-containing monooxygenases (FMOs) in this oxidative process.[3][4] Oxfendazole itself has been shown to interact with and induce certain CYP isozymes, such as CYP1A2 in rabbits, which can have implications for its own metabolism and that of co-administered drugs.[8]
Pharmacokinetic Profile of this compound
This compound is generally considered a minor metabolite in terms of plasma concentration compared to the parent drug, oxfendazole, in humans.[9][10] However, its formation is a significant clearance pathway for oxfendazole. The pharmacokinetic parameters of oxfendazole and its metabolite, this compound, have been characterized in healthy human adults.
Table 1: Summary of Pharmacokinetic Parameters of Oxfendazole and Metabolites in Healthy Adults
| Parameter | Oxfendazole | This compound | Fenbendazole |
| Apparent Clearance (CL/F) | 2.57 L/h (at 0.5 mg/kg dose)[3][7] | Formation rate-limited[3][7] | Formation rate-limited[3][7] |
| Apparent Volume of Distribution (V/F) | 35.2 L (at 0.5 mg/kg dose)[3][7] | - | - |
| Elimination Half-life (t½) | 8.5 to 11.0 h[9] | Slightly higher elimination rate constant than oxfendazole[3] | Slightly higher elimination rate constant than oxfendazole[3] |
| Time to Maximum Concentration (Tmax) | ~2 h[9] | - | - |
| Metabolite to Parent Drug Ratio (Cmax) | - | 5.6% to 7.1% of oxfendazole Cmax[9][11] | <0.4% of oxfendazole Cmax[10] |
Application in Drug Metabolism Research
This compound serves as a critical biomarker for studying:
-
CYP and FMO Enzyme Activity: The rate of formation of this compound in in vitro systems like human liver microsomes (HLMs) can be used to assess the activity of specific drug-metabolizing enzymes.
-
Interspecies Differences in Metabolism: Comparing the production of this compound across different species' liver microsomes can elucidate variations in drug metabolism pathways.[5]
-
Drug-Drug Interaction Potential: Investigating the inhibition or induction of this compound formation by co-administered drugs can predict potential drug-drug interactions.
-
Pharmacokinetic Modeling: Quantifying this compound concentrations in plasma is essential for developing accurate population pharmacokinetic models that describe the disposition of oxfendazole and its metabolites.[3][12]
Experimental Protocols
Protocol 1: In Vitro Metabolism of Oxfendazole in Human Liver Microsomes
This protocol outlines a typical experiment to study the formation of this compound in a human liver microsomal system.
Objective: To determine the rate of formation of this compound from oxfendazole in human liver microsomes.
Materials:
-
Oxfendazole
-
This compound (as a reference standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for quenching and extraction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of oxfendazole in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine potassium phosphate buffer, HLM suspension (final protein concentration typically 0.2-0.5 mg/mL), and the NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the oxfendazole stock solution to the pre-incubated mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method.
-
Create a standard curve using the this compound reference standard to quantify its formation.
-
Protocol 2: Quantification of this compound in Plasma Samples
This protocol describes a general procedure for the extraction and quantification of this compound from plasma samples, a crucial step in pharmacokinetic studies.
Objective: To accurately measure the concentration of this compound in plasma.
Materials:
-
Plasma samples from subjects dosed with oxfendazole
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile or other suitable organic solvent for protein precipitation and extraction
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Protein Precipitation:
-
To a known volume of plasma (e.g., 100 µL), add a volume of ice-cold acetonitrile (typically 3-4 times the plasma volume) containing the internal standard.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation and Reconstitution (Optional but recommended for increased sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a specific and sensitive method for the detection and quantification of this compound and the internal standard. This often involves optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
-
Table 2: Example LC-MS/MS Parameters for Benzimidazole Analysis
| Parameter | Setting |
| Chromatographic Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions (m/z) | Specific precursor > product ion transitions for this compound and the internal standard. For example, for oxfendazole, m/z 316 might be a precursor ion.[13] |
Note: Specific parameters need to be optimized for the instrument in use.
Conclusion
This compound is an indispensable tool in the field of drug metabolism. Its study provides valuable information on the metabolic fate of oxfendazole and related benzimidazoles. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at characterizing the metabolism and pharmacokinetics of these important anthelmintic compounds. Such research is fundamental for the safe and effective use of these drugs in both veterinary and human medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. The oxidative metabolism of fenbendazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing effect of oxfendazole on cytochrome P450IA2 in rabbit liver. Consequences on cytochrome P450 dependent monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxfendazoledevelopmentgroup.org [oxfendazoledevelopmentgroup.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of fenbendazole and oxfendazole in liver and muscle using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Oxfendazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is extensively used in veterinary medicine and is under investigation for human use against various parasitic infections.[1] In vivo, oxfendazole is metabolized to its active sulfoxide form and further to the sulfone metabolite, oxfendazole sulfone. While some benzimidazole sulfone metabolites are considered inactive, the in vivo activity profile is a composite of the parent drug and its metabolites. Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for evaluating the overall efficacy and safety of oxfendazole.
These application notes provide a detailed protocol for the in vivo evaluation of oxfendazole and its primary metabolite, this compound, in a rodent model. The protocol outlines the administration of the parent drug, oxfendazole, which is the standard method for studying the in vivo effects of its metabolites.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for benzimidazoles, including oxfendazole, is the disruption of microtubule formation in parasites.[2] This is achieved by binding to β-tubulin, preventing its polymerization into microtubules. This disruption affects essential cellular processes such as cell division, motility, and nutrient absorption, ultimately leading to the parasite's death.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of oxfendazole, with a focus on this compound where data is available.
Table 1: Pharmacokinetic Parameters of Oxfendazole and this compound
| Species | Dose (mg/kg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) |
| Human | 3 | Oxfendazole | 3,500 | 38,200 | ~2 | 9.2-11.8 |
| Human | 15 | Oxfendazole | 6,000 | 69,600 | ~2 | 9.2-11.8 |
| Dog | 10 | Oxfendazole (+) | 1,480 ± 320 | 12,500 ± 2,300 | 4 | - |
| Dog | 10 | Oxfendazole (-) | 1,510 ± 190 | 12,200 ± 1,500 | 4 | - |
| Dog | 10 | This compound | 300 ± 70 | 4,200 ± 1,100 | 8 | - |
Data presented as mean ± SD where available. Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to reach Cmax; t½: Half-life.
Table 2: In Vivo Efficacy of Oxfendazole Against Helminths
| Animal Model | Parasite | Dose (mg/kg) | Dosing Regimen | Efficacy (% worm reduction) |
| Pig | Trichuris suis | 9-30 | Single dose | 90-100% |
| Pig | Taenia solium (cysts) | 30 | Single dose | 100% |
| Mouse | Litomosoides sigmodontis | 25 | Twice daily for 5 days | 100% |
| Sheep | Fasciola hepatica | 30 | Single dose | 100%[3] |
Table 3: In Vivo Toxicity of Oxfendazole
| Species | Parameter | Value |
| Rat | LD50 (oral) | > 6,000 mg/kg |
| Dog | LD50 (oral) | 1,600 mg/kg[4] |
| Sheep | LD50 (oral) | 250 mg/kg[5] |
| Rat | NOAEL (2-year study) | 0.7 mg/kg/day |
| Mouse | NOAEL (developmental) | 108 mg/kg |
| Dog | NOEL (single dose) | 1600 mg/kg[3] |
LD50: Lethal dose for 50% of the population; NOAEL: No-observed-adverse-effect level; NOEL: No-observed-effect level.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Oxfendazole and this compound in Mice
1. Objective: To determine the pharmacokinetic profile of oxfendazole and its metabolite, this compound, in plasma following a single oral dose of oxfendazole in mice.
2. Materials:
-
Oxfendazole powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
BALB/c mice (male, 8-10 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Analytical standards for oxfendazole and this compound
-
LC-MS/MS system
3. Procedure:
- Animal Acclimatization: Acclimate mice for at least 7 days prior to the experiment with free access to food and water.
- Dose Preparation: Prepare a suspension of oxfendazole in the vehicle at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 mL/kg dosing volume).
- Dosing: Administer a single oral dose of the oxfendazole suspension to each mouse via oral gavage.
- Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
- Plasma Preparation: Immediately transfer blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge at 4°C to separate plasma.
- Sample Analysis: Analyze plasma samples for concentrations of oxfendazole and this compound using a validated LC-MS/MS method.
- Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both analytes using appropriate software.
Protocol 2: Efficacy Study of Oxfendazole in a Helminth-Infected Mouse Model
1. Objective: To evaluate the efficacy of oxfendazole in reducing worm burden in a mouse model of helminth infection.
2. Materials:
-
Oxfendazole
-
Vehicle
-
BALB/c mice
-
Infective larvae of a relevant helminth species (e.g., Litomosoides sigmodontis)
-
Oral gavage needles
-
Necropsy tools
3. Procedure:
- Infection: Infect mice with the helminth larvae according to an established protocol.
- Treatment: At a specified time post-infection (e.g., 35 days for L. sigmodontis), begin treatment with oxfendazole via oral gavage. A typical dosing regimen could be 25 mg/kg administered twice daily for 5 consecutive days.[6] A control group should receive the vehicle only.
- Monitoring: Monitor the health of the animals daily.
- Necropsy and Worm Count: At a predetermined time after the final dose (e.g., 78 days post-infection), euthanize the mice and perform a necropsy to recover and count the adult worms.
- Data Analysis: Calculate the mean worm burden for the treated and control groups. Determine the percentage reduction in worm burden for the treated group compared to the control group. Perform statistical analysis to assess the significance of the reduction.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers initiating in vivo studies on oxfendazole and its sulfone metabolite. As the direct administration of this compound is not a common experimental approach, the outlined methods focus on the administration of the parent compound, oxfendazole, to accurately reflect the in vivo scenario where the metabolite is formed. These guidelines, combined with the summarized quantitative data, will aid in the design and execution of robust preclinical studies to further elucidate the therapeutic potential of oxfendazole.
References
- 1. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. oxfendazoledevelopmentgroup.org [oxfendazoledevelopmentgroup.org]
- 4. merck.com [merck.com]
- 5. msd.com [msd.com]
- 6. Oxfendazole mediates macrofilaricidal efficacy against the filarial nematode Litomosoides sigmodontis in vivo and inhibits Onchocerca spec. motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Oxfendazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole sulfone, a primary metabolite of the anthelmintic drugs oxfendazole and fenbendazole, has garnered interest in biomedical research. Like its parent compounds, its mechanism of action is primarily attributed to the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][2] This disruption of microtubule dynamics makes it a potential, albeit reportedly weak, candidate for anti-cancer and anti-parasitic drug screening.[3] Recent studies on the parent compound, oxfendazole, have also elucidated its involvement in other cellular signaling pathways, including the suppression of c-Src activation and the induction of apoptosis via the JNK/MAPK pathway, suggesting broader applications for its metabolites in high-throughput screening (HTS) campaigns.[4][5]
These application notes provide detailed protocols for a suite of high-throughput screening assays to evaluate the biological activity of this compound. The assays are designed to be adaptable to a 96-well or 384-well format, making them suitable for screening large compound libraries.
Key Signaling Pathways
Oxfendazole and its metabolites primarily exert their effects by disrupting microtubule dynamics. However, downstream signaling events and alternative pathways have also been identified, providing multiple avenues for HTS assay development.
Experimental Protocols
The following protocols are designed for a 96-well plate format but can be scaled for 384-well plates with appropriate adjustments to reagent volumes.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as microtubules form.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (e.g., Paclitaxel - a polymerization enhancer)
-
Pre-chilled, half-area 96-well plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare the tubulin polymerization buffer: General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of this compound and control compounds in the tubulin polymerization buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Execution:
-
Pre-warm the spectrophotometer to 37°C.
-
Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm against time for each concentration of this compound.
-
Determine the rate of polymerization (Vmax) from the steepest slope of the polymerization curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer or parasitic cell line of interest (e.g., HeLa, A549, or relevant parasite cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Compare the cell cycle profiles of treated cells to the vehicle control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxfendazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Oxfendazole Sulfone from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation of oxfendazole sulfone, a key metabolite of the anthelmintic drugs febantel, fenbendazole, and oxfendazole, from various biological matrices. The protocols are designed to be robust and reproducible for applications in pharmacokinetic studies, residue analysis, and drug metabolism research.
Introduction
This compound is a major metabolite of several benzimidazole anthelmintics and is of toxicological interest.[1] Its accurate quantification in biological samples such as plasma, milk, and tissues is crucial for assessing drug efficacy, safety, and compliance with maximum residue limits (MRLs). This document outlines several well-established techniques for the extraction and clean-up of this compound prior to analytical determination, typically by High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection.
Overview of Isolation Techniques
The selection of an appropriate isolation technique depends on the specific biological matrix, the required sensitivity, and the available instrumentation. The most common methods include:
-
Protein Precipitation: A rapid and straightforward method for plasma samples, ideal for high-throughput analysis.
-
Liquid-Liquid Extraction (LLE): A traditional and effective method for a variety of matrices, offering good sample clean-up.
-
Solid-Phase Extraction (SPE): A versatile and efficient technique that provides excellent sample purification and concentration. Different sorbents can be used depending on the matrix and analyte properties.
-
Matrix Solid-Phase Dispersion (MSPD): A streamlined method particularly useful for solid and semi-solid samples like tissues, combining extraction and clean-up into a single step.
Quantitative Data Summary
The following table summarizes the performance of various isolation techniques for this compound from different biological matrices.
| Biological Matrix | Isolation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Livestock Products | Traditional LLE & SPE | HPLC-PDA | 80.3 - 108.7 | 0.010-0.020 ppm | - | [1][2] |
| Livestock Products | MSPD | HPLC-PDA | 80.2 - 109.6 | 0.025-0.050 ppm | - | [1][2] |
| Human Plasma | Protein Precipitation | LC-MS/MS | 90.4 - 108.3 (Accuracy) | - | 2 ng/mL | [3][4] |
| Cattle Liver | Strong Cation Exchange SPE | HPLC | 34 - 96 | - | - | [5] |
| Liver & Muscle | Liquid-Liquid Extraction | LC-MS | 86 | 0.1 µg/g | - | [6][7] |
| Milk | LLE & SPE | HPLC | ~84 | - | 0.005 µg/g | [8][9] |
| Sheep Plasma | Protein Precipitation & LLE | HPLC | 89 - 110 | 0.05 µg/mL | 0.5 µg/mL | [10] |
LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detector; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; MSPD: Matrix Solid-Phase Dispersion.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and simple method for the extraction of this compound from plasma, suitable for LC-MS/MS analysis.[4]
Materials:
-
Blank human plasma
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., Albendazole, 2,500 ng/mL)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Precision pipettes
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of mobile phase) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Samples
This protocol utilizes strong cation exchange (SCX) SPE for the clean-up of tissue extracts, providing a purified sample for HPLC analysis.[5]
Materials:
-
Tissue sample (e.g., liver)
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid
-
Acetone (analytical grade)
-
Methanol (HPLC grade)
-
35% aqueous ammonia
-
Sodium sulfate (anhydrous)
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., Bond-Elut SCX, 500 mg)
-
Centrifuge tubes (50 mL)
-
Homogenizer
-
Centrifuge
-
SPE manifold
Procedure:
-
Homogenize a known amount of tissue (e.g., 5 g) with acetonitrile.
-
Centrifuge the homogenate (e.g., 1700 x g for 5 minutes) and collect the supernatant.
-
Add anhydrous sodium sulfate (e.g., 5 g) to the supernatant to remove residual water and centrifuge again.
-
Condition the SCX SPE cartridge by passing 5 mL of acetonitrile-glacial acetic acid (95:5, v/v) through it.
-
Acidify the sample extract with glacial acetic acid (e.g., 5 mL) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 2.5 mL of acetone, 5 mL of methanol, and 5 mL of acetonitrile.
-
Elute the analytes with 5 mL of acetonitrile-35% aqueous ammonia (95:5, v/v) into a collection tube.
-
Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Protocol 3: Matrix Solid-Phase Dispersion (MSPD) for Livestock Products
MSPD is an efficient method for the simultaneous extraction of this compound and other benzimidazoles from complex matrices like meat and milk.[1][2]
Materials:
-
Sample (e.g., ground meat, milk)
-
Bondesil-C18 sorbent
-
Alumina N cartridge
-
Acetonitrile (HPLC grade)
-
Mortar and pestle or blender
-
MSPD column (e.g., a syringe barrel with a frit)
Procedure:
-
Weigh 1 g of the homogenized sample into a mortar.
-
Add 2 g of Bondesil-C18 sorbent to the mortar.
-
Gently blend the sample and sorbent with a pestle until a homogeneous mixture is obtained.
-
Pack the mixture into an empty MSPD column.
-
Place an Alumina N cartridge below the MSPD column.
-
Elute the analytes by passing acetonitrile through the tandem columns.
-
Collect the eluate and evaporate it to dryness at 40°C using a rotary evaporator.
-
Reconstitute the residue in a suitable solvent mixture (e.g., 0.5 mL of acetonitrile/0.01M ammonium dihydrogen phosphate, 1:1, v/v) for HPLC analysis.
Visualizations
Caption: General workflow for isolating this compound.
Caption: Metabolic pathway of related benzimidazoles.
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Simultaneous determination of febantel, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
- 3. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. Determination of fenbendazole and oxfendazole in liver and muscle using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
Troubleshooting & Optimization
Technical Support Center: Oxfendazole Sulfone Analysis by LC-MS
Welcome to the technical support center for the analysis of oxfendazole sulfone using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a signal for this compound. What are the common causes?
A1: A complete loss of signal can be attributed to several factors ranging from sample preparation to instrument settings. A systematic check is recommended:
-
Sample Degradation: Ensure that your samples have been properly stored and handled to prevent degradation of this compound.
-
LC System: Verify that the LC system is delivering mobile phase correctly and that there are no leaks. Ensure the correct column is installed and the system is equilibrated.
-
MS Settings: Confirm that the mass spectrometer is tuned and calibrated. Check that the correct MRM transitions and ionization source parameters are being used for this compound.
-
Injection Issues: Make sure the sample is correctly placed in the autosampler and that the injection volume is appropriate. Check for air bubbles in the sample vial.
Q2: My signal-to-noise ratio (S/N) for this compound is very low. How can I improve it?
A2: A low S/N ratio is a common challenge that can be addressed by optimizing several aspects of your method.[1]
-
Sample Preparation: Improve your sample cleanup procedure to remove matrix components that can cause ion suppression.[1] Methods like Matrix Solid Phase Dispersion (MSPD) have been shown to be effective for benzimidazoles in livestock products.[2]
-
Mobile Phase: Use high-purity LC-MS grade solvents and additives.[1] The addition of small amounts of formic acid or ammonium formate to the mobile phase can improve the ionization efficiency of benzimidazoles.
-
Ion Source Parameters: Optimize the ion source parameters, including gas flows, temperatures, and voltages, to maximize the ionization of this compound.
-
MS/MS Parameters: Ensure that the Multiple Reaction Monitoring (MRM) transitions and collision energies are optimized for your specific instrument.
Q3: I am observing significant matrix effects in my analysis of this compound. What can I do to mitigate this?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS analysis of complex samples.
-
Improve Sample Cleanup: More effective sample preparation is the first line of defense. Solid-phase extraction (SPE) or MSPD can help remove interfering matrix components.[2]
-
Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components.
-
Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of matrix components and thus lessen their effect.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
Internal Standards: Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that is not present in the sample can be used.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the LC-MS analysis of this compound.
Logical Flow for Troubleshooting Low Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in this compound analysis.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the analysis of this compound and related compounds from various studies.
Table 1: Method Performance for Benzimidazoles in Livestock
| Compound | Spiked Level (ppm) | Average Recovery (%) | Intra-day CV (%) | Inter-day CV (%) |
| This compound | 0.10 | 95.2 | 3.21 | 5.67 |
| 0.50 | 98.7 | 2.15 | 4.32 | |
| 1.00 | 101.3 | 1.89 | 3.88 | |
| Oxfendazole | 0.10 | 97.8 | 2.89 | 5.11 |
| 0.50 | 100.1 | 1.98 | 4.01 | |
| 1.00 | 102.5 | 1.76 | 3.54 |
Data adapted from a study using the MSPD extraction method.[2]
Table 2: Detection and Quantification Limits
| Method | Compound | Detection Limit (ppm) | Limit of Quantification (µg/kg) |
| Traditional Extraction | This compound | 0.010 - 0.020 | - |
| MSPD Extraction | This compound | 0.025 - 0.050 | - |
| LC-ESI-MS/MS | Fenbendazole Sulfone | - | 2.5 |
Data compiled from multiple sources.[2]
Table 3: Example LC-MS/MS Parameters for Benzimidazoles
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Oxfendazole | 316.1 | 191.3 | - | 30 |
| Fenbendazole Sulfone | 332 | 159 | 191 | - |
| Albendazole Sulfone | 298 | 159 | 191 | - |
Parameters for oxfendazole from a study in human plasma.[3] Parameters for fenbendazole sulfone and albendazole sulfone are from a general benzimidazole method and may require optimization for this compound.
Experimental Protocols
Protocol 1: Matrix Solid-Phase Dispersion (MSPD) Extraction from Tissue
This protocol is adapted from a method for the simultaneous determination of several benzimidazoles, including this compound, in livestock tissue.[2]
-
Sample Homogenization: Weigh 1 g of ground tissue sample into a glass mortar.
-
Dispersion: Add 2 g of C18 sorbent to the mortar and gently blend with the sample using a pestle until a homogeneous mixture is obtained.
-
Column Packing: Transfer the mixture into an empty 10 mL syringe barrel with a frit at the bottom. Place another frit on top of the mixture and compress it to form a packed column.
-
Lipid Removal: Wash the column with 8 mL of n-hexane and discard the eluate.
-
Elution: Elute the analytes with 8 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound in tissue samples.
Protocol 2: LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation and application.
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Suggested MRM Transition (for initial method development):
-
Precursor Ion (Q1): m/z 332.1 (corresponding to [M+H]⁺ for this compound).
-
Product Ion (Q3): Based on related compounds, product ions around m/z 159 and 191 could be a starting point for optimization. The fragmentation of oxfendazole (m/z 316.1 -> 191.3) suggests that m/z 191.3 is a likely product ion.[3]
-
It is crucial to optimize the collision energy for your specific instrument to achieve the highest sensitivity for the selected MRM transitions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma and Its Application to Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in oxfendazole sulfone analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the quantitative analysis of oxfendazole sulfone.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, tissue, milk).[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and reproducibility of the analytical method.[1][2] Matrix effects are a primary challenge in LC-MS analysis, especially for complex biological and food samples.[1]
Q2: How can I detect and quantify matrix effects?
A2: The presence and magnitude of matrix effects can be evaluated using several methods.[2][3] A common quantitative approach involves calculating the Matrix Factor (MF) by comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat solvent solution at the same concentration.[4]
-
MF = (Peak Response in Matrix) / (Peak Response in Solvent)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
A strong matrix effect is generally considered when the value is less than 0.8 or greater than 1.2 (i.e., ME% < -20% or > +20%).[2]
Q3: What are the primary strategies to minimize or eliminate matrix effects?
A3: Strategies to overcome matrix effects can be broadly categorized into three areas:
-
Sample Preparation: The most effective approach is to remove interfering components before analysis. This includes techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), protein precipitation (PP), or more advanced methods like Matrix Solid-Phase Dispersion (MSPD).[1][5][6][7]
-
Chromatographic Separation: Optimizing the LC method to achieve baseline separation between the analyte of interest and interfering matrix components can significantly reduce their impact on ionization.[1]
-
Calibration and Correction: When matrix effects cannot be eliminated, their impact can be compensated for by using matrix-matched calibration standards, the standard addition method, or, most effectively, a stable isotope-labeled internal standard (SIL-IS).[1][8] Sample dilution is also a simple and often effective method, provided the analyte concentration remains above the limit of quantification.[8][9][10] For some veterinary drug analyses, a dilution factor of 100 has been shown to render matrix effects negligible.[9][10]
Troubleshooting Guide
Problem: I'm seeing low or inconsistent signal intensity for this compound in my samples compared to standards in solvent.
-
Possible Cause: Ion suppression is the most likely cause, where co-eluting compounds from your sample matrix are interfering with the ionization of this compound in the mass spectrometer source.[2]
-
Solutions:
-
Improve Sample Cleanup: Your current sample preparation may not be sufficient. Consider a more rigorous cleanup method. For instance, if you are using a simple protein precipitation, try implementing a solid-phase extraction (SPE) or a Matrix Solid-Phase Dispersion (MSPD) protocol, which has shown high recoveries for benzimidazoles in livestock products.[5][6][7]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the interfering peaks.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is identical to your sample type. This helps to ensure that the calibration standards and the samples experience the same degree of ion suppression or enhancement.
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering components and mitigate the matrix effect.[8]
-
Problem: My results show poor precision (high %RSD) across different samples.
-
Possible Cause: Inconsistent sample preparation or non-homogenous samples can lead to high variability. The matrix effect may also vary significantly from sample to sample.
-
Solutions:
-
Standardize Sample Preparation: Ensure every step of your extraction and cleanup procedure is performed consistently for all samples. The MSPD method has been reported to have good intra-day and inter-day precision, with coefficients of variation below 4.47% and 7.89%, respectively.[5][6][7]
-
Ensure Sample Homogeneity: For solid samples like tissue, ensure they are thoroughly homogenized before extraction. Cryogenic milling can be an effective technique.[11]
-
Use an Internal Standard (IS): Incorporating an internal standard, ideally a stable isotope-labeled version of this compound, can correct for variability in both sample preparation and matrix effects.[4][8]
-
Problem: I'm observing poor peak shapes (e.g., tailing, fronting, or splitting) for this compound.
-
Possible Cause: This can be caused by issues with the chromatography system or the sample itself.
-
Solutions:
-
Check Injection Solvent: Dissolving your final extract in a solvent that is stronger than your initial mobile phase can cause peak distortion. Whenever possible, reconstitute your sample in the initial mobile phase.[8]
-
Clean the System: Buildup of matrix components on the analytical column or in the MS ion source can degrade peak shape.[8] Use a guard column and implement a regular cleaning and maintenance schedule for your instrument.
-
Evaluate Column Health: The analytical column may be degraded. Try washing it with a strong solvent or replacing it if the problem persists.
-
Experimental Protocols
Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for Livestock Tissue
This method is adapted from procedures for the simultaneous determination of febantel, fenbendazole, oxfendazole, and this compound in livestock products and is suggested for routine analysis due to its high recoveries and reduced sample preparation time.[5][6][7]
1. Sample Homogenization:
-
Weigh 1 g of homogenized tissue sample (e.g., liver, muscle) into a glass mortar.
2. MSPD Blend Preparation:
-
Add 2 g of C18 sorbent (e.g., Bondesil-C18) to the mortar.
-
Gently blend the sample and C18 sorbent with a pestle for 4-5 minutes until a uniform, free-flowing mixture is obtained.
3. Column Packing and Cleanup:
-
Transfer the mixture into an empty 10 mL polypropylene syringe barrel or column plugged with a frit.
-
Place another frit on top of the mixture and compress to pack the column bed.
-
Connect the packed MSPD column in tandem with an alumina N cleanup cartridge.
4. Elution:
-
Pass 8 mL of acetonitrile through the tandem columns to elute the analytes.
-
Collect the eluate.
5. Final Preparation:
-
Evaporate the collected eluate to dryness at 40°C using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., acetonitrile/0.01M ammonium dihydrogen phosphate, 1/1, v/v).[5]
-
Vortex to dissolve the residue and filter through a 0.2 µm syringe filter prior to LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Human Plasma
This protocol is a straightforward method for plasma samples, adapted from validated LC-MS/MS methods for oxfendazole analysis.[12][13]
1. Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with an appropriate internal standard (e.g., albendazole).[13]
2. Protein Precipitation:
-
Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1-2 minutes to precipitate the proteins.
3. Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
4. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
5. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Quantitative Data Summary
Table 1: Average Recoveries (%) of this compound and Related Compounds using MSPD and Traditional Methods in Livestock Products.
| Compound | Spiked Level (ppm) | Matrix | MSPD Method Recovery (%)[5][7] | Traditional Method Recovery (%)[5][7] |
| This compound | 0.10 | Swine Muscle | 96.0 | 108.7 |
| 0.50 | Swine Muscle | 100.2 | 104.5 | |
| 1.00 | Swine Muscle | 96.7 | 100.3 | |
| 0.10 | Swine Liver | 94.7 | 99.7 | |
| 0.50 | Swine Liver | 100.9 | 103.0 | |
| 1.00 | Swine Liver | 98.6 | 102.3 | |
| 0.10 | Chicken Muscle | 98.7 | 105.7 | |
| 0.50 | Chicken Muscle | 100.9 | 102.3 | |
| 1.00 | Chicken Muscle | 98.2 | 100.5 | |
| Oxfendazole | 0.10 | Swine Muscle | 98.1 | 103.7 |
| 0.50 | Swine Muscle | 102.1 | 101.5 | |
| 1.00 | Swine Muscle | 98.5 | 98.7 | |
| 0.10 | Swine Liver | 97.5 | 101.0 | |
| 0.50 | Swine Liver | 102.3 | 100.7 | |
| 1.00 | Swine Liver | 99.8 | 100.5 | |
| 0.10 | Chicken Muscle | 100.2 | 102.7 | |
| 0.50 | Chicken Muscle | 102.4 | 100.3 | |
| 1.00 | Chicken Muscle | 99.6 | 99.8 |
Data compiled from studies by Su et al. The "Traditional Method" involved acetonitrile extraction, n-hexane partitioning, and Sep-Pak C18 cleanup.[5][7]
Table 2: Method Validation Parameters for this compound Analysis.
| Method | Matrix | LLOQ | Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | 0.5 ng/mL | ≤15.1% | 2.6 to 9.5% | [13] |
| HPLC (MSPD) | Livestock Products | 0.025-0.050 ppm | < 4.47% (intra-day) < 7.89% (inter-day) | 80.2 to 109.6% | [5][6][7] |
| HPLC (Traditional) | Livestock Products | 0.010-0.020 ppm | < 6.95% (intra-day) < 12.12% (inter-day) | 80.3 to 108.7% | [5][6][7] |
Visual Diagrams
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Matrix Solid-Phase Dispersion (MSPD) sample preparation workflow.
Caption: Metabolic pathway of fenbendazole to this compound.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. "Simultaneous determination of febantel, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrix-effect free multi-residue analysis of veterinary drugs in food samples of animal origin by nanoflow liquid chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Oxfendazole Sulfone Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides detailed solutions and frequently asked questions (FAQs) specifically addressing peak tailing observed during the analysis of oxfendazole sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound, a common metabolite of the anthelmintic drug oxfendazole, is often a result of secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. The most frequent causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on the this compound molecule.[1][2][3] This is a primary cause of peak tailing for basic and some polar neutral compounds.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to a mixed-mode retention mechanism and resulting in peak tailing.[1][4]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can cause peak distortion.[5] Over time, the stationary phase itself can degrade, especially under harsh pH or high-pressure conditions, leading to a loss of performance and peak tailing.[5]
-
Extra-Column Dead Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can lead to band broadening and peak tailing.[1][6]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume of a sample dissolved in a strong solvent (volume overload) can saturate the column and cause peak distortion.[5][6]
Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?
A logical, step-by-step approach is crucial for effective troubleshooting. The following workflow can help you identify and resolve the issue efficiently.
Troubleshooting Workflow for this compound Peak Tailing
Caption: A stepwise logical diagram for troubleshooting peak tailing in HPLC analysis.
Q3: What role does the mobile phase pH play and how do I optimize it?
-
The Problem: At a mid-range pH, residual silanol groups on the silica packing are ionized (negatively charged), and if this compound has basic character (is protonated and positively charged), a strong secondary ionic interaction can occur, leading to significant peak tailing.[1][7]
-
The Solution: To minimize this interaction, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[8]
-
Low pH (e.g., pH 2.5-3.5): At low pH, the residual silanol groups are protonated and neutral, which suppresses their ability to interact with a positively charged analyte.[2][4] This is often the most effective strategy for improving the peak shape of basic compounds.
-
High pH (e.g., pH > 8): At high pH, the basic analyte is in its neutral form, reducing ionic interactions. However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.
-
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Composition
This guide focuses on modifications to the mobile phase to mitigate peak tailing.
| Parameter | Recommended Action | Rationale |
| pH Adjustment | Adjust mobile phase to a low pH (2.5-3.5) using an appropriate buffer (e.g., phosphate or formate). | Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with basic analytes.[2][4] |
| Buffer Concentration | Increase the buffer concentration (e.g., from 10 mM to 25-50 mM). | Higher buffer concentrations can help to mask the residual silanol sites on the silica surface, reducing analyte interaction.[3][4] |
| Mobile Phase Modifier | Add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1%). | TEA acts as a competing base, preferentially interacting with the active silanol sites and reducing their availability to interact with the analyte.[2] |
| Organic Modifier | Evaluate different organic modifiers (e.g., acetonitrile vs. methanol). | The choice of organic solvent can influence peak shape. Acetonitrile often provides sharper peaks than methanol. |
Guide 2: Column and Hardware Troubleshooting
This guide addresses issues related to the analytical column and HPLC system hardware.
| Component | Symptom | Troubleshooting Step |
| Analytical Column | Gradual increase in peak tailing over time. | 1. Flush the column: Use a strong solvent to wash away contaminants.[9] 2. Reverse flush the column: (Check manufacturer's instructions first) This can dislodge particulates from the inlet frit.[6] 3. Replace the column: If flushing does not improve peak shape, the column may be irreversibly damaged. |
| Guard Column | Sudden onset of peak tailing. | Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.[6] |
| System Connections | All peaks in the chromatogram are tailing. | 1. Check all fittings: Ensure all connections between the injector, column, and detector are secure and there is no dead volume.[10] 2. Cut tubing: If using PEEK tubing, ensure the ends are cut flat and are fully seated in the fitting. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Prepare a series of mobile phases: Prepare identical mobile phases (e.g., 50:50 Acetonitrile:Water with 20 mM buffer) but adjust the pH of the aqueous portion to 2.5, 3.0, 3.5, and 7.0 using phosphoric acid or a suitable buffer system (e.g., phosphate or formate).
-
Equilibrate the system: For each mobile phase, equilibrate the HPLC system and column for at least 20 column volumes.
-
Inject a standard: Inject a standard solution of this compound.
-
Evaluate peak shape: Measure the tailing factor for the this compound peak at each pH.
-
Select optimal pH: Choose the pH that provides a tailing factor closest to 1.0.
Protocol 2: Column Washing and Regeneration
Objective: To clean a contaminated column that is causing peak tailing.
Methodology:
-
Disconnect the column from the detector: This prevents contaminants from entering the detector cell.
-
Reverse the column direction: (Consult the column manufacturer's guidelines to ensure this is permissible).
-
Flush with a series of solvents: Sequentially flush the column with solvents of increasing elution strength. A typical sequence for a C18 column is:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Re-equilibrate: Return the column to its normal flow direction, reconnect to the detector, and equilibrate with the mobile phase until a stable baseline is achieved.
-
Test performance: Inject a standard to check if peak shape has improved.
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between potential causes and their corresponding solutions for peak tailing.
Cause-and-Effect Diagram for Peak Tailing
Caption: Mapping the causes of peak tailing to their respective solutions.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. it.restek.com [it.restek.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. support.waters.com [support.waters.com]
Optimizing Oxfendazole Sulfone Extraction: A Technical Support Center
Welcome to the technical support center for optimizing the extraction of oxfendazole sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as fenbendazole sulfone) is the sulfone metabolite of fenbendazole and oxfendazole.[1][2] In metabolic pathways, fenbendazole is oxidized to form oxfendazole (a sulfoxide), which can be further oxidized to form this compound.[2] Due to this relationship, methods developed for detecting residues from treatment with fenbendazole or oxfendazole often include this compound as a target analyte.[3][4]
Q2: What are the primary methods for extracting this compound from biological samples?
A2: The most common methods are traditional liquid-liquid extraction (LLE), solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD).[5][6] LLE involves using organic solvents to partition the analyte from the sample matrix. SPE uses a packed cartridge to bind and elute the analyte for cleanup and concentration.[3] MSPD is a streamlined technique where the sample is blended with a solid support material, which is then packed into a column for extraction and cleanup, reducing solvent usage and time.[5][7]
Q3: Which solvents are most effective for the initial extraction step?
A3: Acetonitrile is widely and effectively used, often under basic conditions, for extracting this compound and related benzimidazoles from tissues like liver.[3][5] Ethyl acetate is another commonly used solvent for extraction from tissues and milk.[1][4] For swine feeds, a mixture of methanol and glacial acetic acid (90+10) has been successfully used.[8]
Q4: How can I minimize matrix effects and remove interferences like lipids?
A4: Matrix effects from complex samples like tissue or milk can be significant. A common and effective strategy is to perform a defatting wash with a nonpolar solvent like n-hexane after the initial extraction.[7] Both SPE and MSPD methods are specifically designed to provide superior sample cleanup compared to simple liquid-liquid extraction.[3][6] For instance, in MSPD, a hexane wash can be performed after the sample is blended with the C18 support and packed in the column, effectively removing lipids before eluting the target analyte.[7]
Q5: What are the advantages of using Matrix Solid-Phase Dispersion (MSPD)?
A5: The MSPD method offers several advantages over traditional extraction techniques. It minimizes the amount of solvent required and reduces sample preparation time.[5][6] Studies have shown that analytes are stable during the MSPD procedure and the method provides high and consistent recoveries, often ranging from 80.2% to 109.6%.[5][6][7]
Q6: What type of Solid-Phase Extraction (SPE) cartridge is recommended for this compound?
A6: The choice of SPE cartridge depends on the sample matrix and the chemical properties of the analyte. For cleanup of tissue extracts, strong cation exchange (SCX) cartridges have been used effectively.[3][7] For plasma and urine samples, mixed-mode polymeric cartridges like Bond Elut Plexa PCX, which combine reversed-phase and ion-exchange properties, have been successfully implemented.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Recovery | Incomplete Extraction: The solvent may not be efficiently penetrating the sample matrix, or the pH may be suboptimal. Protein binding can also sequester the analyte.[3] | • Ensure thorough homogenization of the sample.• Increase extraction time or use sonication to improve solvent penetration.• Adjust the pH of the extraction solvent; extractions are often performed under basic conditions.[5][6]• Consider using MSPD, which disrupts the sample matrix by blending it directly with a solid support.[7] |
| Analyte Loss During Cleanup: The analyte may be partially lost during liquid-liquid partitioning or prematurely eluting from an SPE cartridge. | • For LLE, ensure phase separation is complete before collecting the desired layer. Minimize the number of transfer steps.• For SPE, verify that the cartridge has been properly conditioned. Test different wash solvents to ensure they remove interferences without eluting the analyte. Confirm the elution solvent is strong enough for complete recovery.[3][9] | |
| Analyte Degradation: Some related benzimidazoles, like febantel, have been shown to be unstable during traditional sample preparation.[5][6] | • Minimize sample processing time and keep samples cool. • Evaluate the stability of this compound under your specific extraction conditions (pH, solvent, temperature). | |
| High Background / Interfering Peaks | Insufficient Sample Cleanup: Co-extraction of endogenous matrix components such as lipids and pigments is a common issue. | • Incorporate a defatting step by washing the extract with n-hexane.[7]• Use a more robust cleanup method like SPE or MSPD, which are designed to remove a wider range of interferences.[3][5]• For feed samples, a zinc acetate treatment can help remove pigments and other excipients.[8] |
| Contamination: Solvents, reagents, or glassware may be contaminated. | • Use HPLC-grade or higher purity solvents and reagents.• Run a "blank" sample (reagents only) to identify sources of contamination. | |
| Poor Chromatographic Peak Shape | Solvent Mismatch: The final extract solvent may be too strong compared to the initial mobile phase, causing peak distortion. | • Evaporate the final eluate to dryness and reconstitute the residue in the mobile phase or a weaker solvent.[7]• Ensure the injection volume is appropriate for the column and system. |
| Column Overload: Injecting too much analyte or co-extracted material can saturate the column. | • Dilute the final extract before injection.• Improve the sample cleanup procedure to reduce the amount of co-extracted material. |
Data on Extraction Efficiency
The following tables summarize reported recovery rates for this compound and related compounds using different extraction methodologies.
Table 1: Comparison of Traditional LLE vs. MSPD Recovery Rates
| Analyte | Spike Level | Traditional LLE Recovery (%) | MSPD Recovery (%) |
| Benzimidazoles | Low | 80.3 - 108.7% | 80.2 - 109.6% |
| Benzimidazoles | Medium | 80.3 - 108.7% | 80.2 - 109.6% |
| Benzimidazoles | High | 80.3 - 108.7% | 80.2 - 109.6% |
| Data represents the range for a group of benzimidazoles including this compound, as reported in studies by Su et al.[5][6] |
Table 2: Analyte-Specific Recovery Rates from Liver Tissue
| Analyte | Extraction Method | Spiking Level | Average Recovery (%) |
| Oxfendazole | LLE with SPE Cleanup | 5 ppb | 84% |
| This compound | LLE with SPE Cleanup | 5 ppb | 104% |
| Fenbendazole | LLE with SPE Cleanup | 5 ppb | 108% |
| *Data from Fass et al. (1988), as cited in a larger report.[1] |
Experimental Workflows and Protocols
Metabolic Pathway
The extraction of this compound is often performed alongside its parent compounds. Understanding their metabolic relationship is key to developing a comprehensive analytical method.
Caption: Metabolic oxidation pathway from Fenbendazole to this compound.
Protocol 1: Traditional Liquid-Liquid Extraction (LLE) for Livestock Products
This protocol is adapted from a method for the simultaneous determination of several benzimidazoles, including this compound.[6]
Caption: Workflow for a traditional Liquid-Liquid Extraction (LLE) method.
Methodology:
-
Homogenization: Weigh 5 g of a homogenized sample (e.g., pork, beef, milk) into a centrifuge tube.
-
Extraction: Add acetonitrile and adjust to basic pH. Homogenize thoroughly to extract the analytes.
-
Centrifugation: Centrifuge the mixture and carefully collect the acetonitrile supernatant.
-
Lipid Removal: Transfer the supernatant to a separatory funnel and partition against n-hexane to remove lipids. Discard the n-hexane layer.
-
Solid-Phase Cleanup: Pass the defatted extract through a Sep-Pak C18 cartridge for further cleanup as per manufacturer instructions.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Analysis: Reconstitute the dried residue in a known volume of mobile phase and analyze using HPLC with a photodiode array (PDA) detector.[6]
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Livestock Products
This protocol is based on a validated MSPD method known for its efficiency and high recovery rates.[5][7]
Caption: Workflow for the Matrix Solid-Phase Dispersion (MSPD) method.
Methodology:
-
Sample Blending: In a mortar, weigh 1 g of ground tissue sample and add 2 g of C18 sorbent (e.g., Bondesil-C18). Gently blend with a pestle until a homogeneous mixture is formed.[7]
-
Column Packing: Transfer the mixture into an empty syringe barrel or filtration column.
-
Lipid Removal: Gently compress the material and wash the column with n-hexane to elute lipids and other neutral interferences.[7]
-
Elution Setup: Connect the outlet of the sample column in tandem with a conditioned Alumina N cartridge.
-
Analyte Elution: Pass acetonitrile through the tandem cartridges to elute the benzimidazoles. Collect the eluate.[7]
-
Concentration: Evaporate the collected fraction to dryness at 40°C using a rotary evaporator or nitrogen stream.
-
Analysis: Reconstitute the residue in mobile phase, filter through a 0.2 µm membrane, and inject into the HPLC system for analysis.[7]
Protocol 3: Solid-Phase Extraction (SPE) for Human Plasma
This protocol is adapted from the bioanalytical method used in a first-in-human clinical study of oxfendazole and its metabolites.[9]
Caption: Workflow for Solid-Phase Extraction (SPE) from plasma samples.
Methodology:
-
Sample Preparation: Spike plasma samples with an internal standard (e.g., albendazole). Dilute the sample with 4% phosphoric acid (H3PO4) in water and vortex.[9]
-
Cartridge Conditioning: Condition a Bond Elut Plexa PCX (30 mg, 1 mL) cartridge according to the manufacturer's protocol.
-
Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol/acetonitrile (1:1, v/v) to remove interfering substances.[9]
-
Elution: Elute the analytes (oxfendazole, this compound) with 1 mL of 5% ammonium hydroxide in methanol/acetonitrile (1:1, v/v).[9]
-
Concentration: Dry the eluates under nitrogen and reconstitute the residue in the appropriate mobile phase.
-
Analysis: Analyze the prepared sample using a validated UPLC-MS method for quantification.[9]
References
- 1. fao.org [fao.org]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. "Simultaneous determination of febantel, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Liquid chromatographic determination of oxfendazole in swine feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxfendazole Sulfone Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of oxfendazole sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material for the synthesis of this compound is fenbendazole (methyl 5-(phenylthio)-1H-benzimidazol-2-ylcarbamate). The synthesis proceeds through the oxidation of the sulfide group in fenbendazole, first to the sulfoxide (oxfendazole), and then further oxidation to the desired sulfone.[1] Oxfendazole itself can also be used as a starting material for direct oxidation to the sulfone.
Q2: Which oxidizing agents are recommended for the synthesis of this compound?
To achieve the complete oxidation of the sulfide or sulfoxide to the sulfone, stronger oxidizing agents or more forcing reaction conditions are necessary. Commonly used reagents include:
-
Hydrogen Peroxide in Acetic Acid: This is a widely used and environmentally benign option. The in-situ formation of peracetic acid provides the necessary oxidative power.[2][3]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A potent and selective oxidizing agent that is effective in converting sulfides and sulfoxides to sulfones.[4]
-
Potassium Permanganate (KMnO4): A strong oxidizing agent that can be used for this transformation.[5]
Q3: What are the primary impurities I should expect in my crude this compound product?
The primary impurities are typically the unreacted starting material and the intermediate product. These include:
-
Fenbendazole: The initial starting material if the synthesis begins from this compound.
-
Oxfendazole (sulfoxide): The intermediate product of the oxidation reaction. Incomplete oxidation will result in the presence of oxfendazole in the final product.[1][4]
Q4: Why is the low solubility of this compound a challenge?
This compound, like many benzimidazole derivatives, has low solubility in water and many common organic solvents.[6] This can pose challenges during the synthesis, work-up, and purification steps. For instance, it may be difficult to find a suitable solvent for the reaction that keeps all reactants in solution. During purification by crystallization, finding an appropriate solvent system can be challenging. For chromatographic purification, the low solubility can limit the choice of mobile phases and lead to issues with sample loading and peak shape.
Troubleshooting Guides
Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Sulfone | 1. Insufficient amount of oxidizing agent.2. Reaction time is too short.3. Reaction temperature is too low.4. Poor quality of the oxidizing agent. | 1. Increase the molar equivalents of the oxidizing agent (e.g., to 2.5-3.0 equivalents).2. Monitor the reaction progress using TLC or HPLC and extend the reaction time as needed.3. Gently heat the reaction mixture, but be cautious of potential side reactions.4. Use a fresh batch of the oxidizing agent. |
| Presence of Significant Amounts of Oxfendazole (Sulfoxide) in the Final Product | 1. Incomplete oxidation.2. Insufficient oxidizing agent. | 1. Increase the reaction time and/or temperature.2. Add an additional portion of the oxidizing agent and continue to monitor the reaction. |
| Formation of Unidentified Byproducts | 1. Over-oxidation or degradation of the benzimidazole ring due to harsh reaction conditions (e.g., high temperature, strong acid).2. Side reactions of the oxidizing agent. | 1. Perform the reaction at a lower temperature for a longer duration.2. Consider using a more selective oxidizing agent.3. Ensure proper quenching of the reaction to remove excess oxidant. |
Purification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Difficulty in Separating this compound from Oxfendazole | 1. Similar polarities of the two compounds.2. Inappropriate chromatographic conditions. | 1. Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and a carefully optimized mobile phase gradient.2. For column chromatography, use a fine-grade silica gel and a solvent system with a gradual increase in polarity (e.g., a gradient of methanol in dichloromethane). |
| Low Recovery After Crystallization | 1. Poor choice of solvent system.2. Product is too soluble in the chosen solvent. | 1. Screen a variety of solvent systems to find one in which the sulfone has low solubility at room temperature but is reasonably soluble at elevated temperatures.2. Use a co-solvent system to fine-tune the solubility. |
| Product Degradation During Column Chromatography | 1. The compound is sensitive to the stationary phase (e.g., acidic silica gel). | 1. Use a neutral or basic alumina column.2. Consider using reverse-phase chromatography with a C18 stationary phase.[7] |
Quantitative Data
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Fenbendazole | H₂O₂ | Acetic Acid | Room Temp. | 24 | >90 | >95 |
| Oxfendazole | m-CPBA | Dichloromethane | 0 - Room Temp. | 4 | High | >98 |
| Fenbendazole | KMnO₄ | Acetone/Water | Room Temp. | 2 | Moderate | Variable |
Note: The data in this table is compiled from various sources on sulfide to sulfone oxidations and may require optimization for specific experimental setups.
Experimental Protocols
Synthesis of this compound from Fenbendazole using Hydrogen Peroxide
-
Dissolution: In a round-bottom flask, dissolve fenbendazole (1 equivalent) in glacial acetic acid.
-
Oxidation: Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold water.
-
Precipitation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Drying: Dry the crude product in a vacuum oven.
Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthesis pathway of this compound from fenbendazole.
Caption: Troubleshooting workflow for this compound synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
stability issues of oxfendazole sulfone in solution
Welcome to the Technical Support Center for oxfendazole sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to fenbendazole and oxfendazole?
This compound (also known as fenbendazole sulfone) is a metabolite of the anthelmintic drug fenbendazole. The metabolic pathway involves the oxidation of fenbendazole to oxfendazole (a sulfoxide), which is then further oxidized to form this compound.[1] It is an important analyte in residue monitoring studies of veterinary drugs.[1]
Q2: What are the general recommendations for storing this compound solutions?
For long-term stability of neat materials and stock solutions, it is recommended to store them in a cool, dry, and dark place, with refrigeration or freezing.[1] Working solutions should be prepared fresh and stored in amber vials to protect from light. For short-term storage of aqueous solutions of the parent compound oxfendazole, storage for more than one day is not recommended, suggesting that sulfone metabolite solutions may also have limited stability in aqueous media.
Q3: In what types of solvents is this compound soluble?
This compound has low aqueous solubility but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and methanol.[1][2] The solubility in DMSO and DMF is approximately 10 mg/mL.[3]
Q4: How does pH affect the stability of benzimidazole compounds like this compound?
Benzimidazole carbamates are generally more stable in acidic conditions and are susceptible to hydrolytic degradation in basic conditions.[4][5] For instance, the parent compound oxfendazole undergoes degradation in alkaline solutions.[4][5] While specific data for this compound across a wide pH range is limited, it is advisable to maintain solutions in an acidic to neutral pH range to minimize degradation.
Q5: Is this compound sensitive to light?
Yes, benzimidazole compounds, in general, are known to be photosensitive in solution.[4] It is recommended to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Symptom: A solid precipitate forms in your aqueous working solution.
-
Possible Cause: this compound has low aqueous solubility.[1] The precipitation may be due to the concentration exceeding its solubility limit in the aqueous buffer.
-
Troubleshooting Steps:
-
Increase Organic Co-solvent: If your experimental conditions allow, increase the percentage of an organic co-solvent like DMSO or methanol in your final solution.
-
pH Adjustment: Ensure the pH of your solution is not in the alkaline range, as this can promote degradation and potentially affect solubility.
-
Fresh Preparation: Prepare aqueous solutions fresh before use and avoid long-term storage.
-
Issue 2: Unexpected Degradation of this compound in Solution
-
Symptom: You observe a decrease in the concentration of this compound over a short period, or the appearance of unknown peaks in your analytical chromatogram.
-
Possible Causes:
-
Exposure to Light: Photodegradation can occur if the solution is not adequately protected from light.
-
Unfavorable pH: Storage in neutral to alkaline solutions can lead to hydrolysis.
-
High Temperature: Elevated temperatures can accelerate degradation.
-
-
Troubleshooting Steps:
-
Protect from Light: Always store solutions in amber vials or wrap containers in foil.
-
Control pH: If possible, buffer your solution to a slightly acidic pH.
-
Refrigerate or Freeze: Store solutions at 4°C for short-term use or frozen at -20°C or -80°C for longer-term storage, as stability studies on related compounds have shown better preservation at lower temperatures.
-
Inert Gas: For stock solutions in organic solvents, purging the vial with an inert gas like nitrogen or argon before sealing can help prevent oxidative degradation.
-
Data on Stability
The following table summarizes available data on the stability of fenbendazole sulfone (this compound) under various conditions.
| Matrix/Solution | Storage Condition | Duration | Stability | Reference |
| Working Solutions | 4°C | 6 months | Unstable | |
| -20°C | 6 months | Stable | ||
| -80°C | 6 months | Stable | ||
| 20°C (light) | 6 months | Unstable | ||
| 20°C (dark) | 6 months | Unstable | ||
| Milk | 4°C | 6 months | Stable | |
| -20°C | 6 months | Stable | ||
| 20°C (light) | 6 months | Unstable | ||
| 20°C (dark) | 6 months | Unstable | ||
| Muscle | 4°C | 6 months | Unstable | |
| -20°C | 6 months | Stable | ||
| 20°C (light) | 6 months | Unstable | ||
| 20°C (dark) | 6 months | Unstable | ||
| Liver Tissue | -20°C | 33 days | Stable | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods used for benzimidazole compounds and can be used to assess the stability of this compound.
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or sodium hydroxide for pH adjustment
-
Water (HPLC grade)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05M potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase can be a gradient or isocratic mixture of this buffer and acetonitrile or methanol. A common starting point is a 50:50 (v/v) mixture.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). From the stock solution, prepare working standards at appropriate concentrations by diluting with the mobile phase.
-
Sample Preparation: Dilute the samples containing this compound with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm[3]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The peak area of this compound is used to determine its concentration. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable organic solvent for the initial stock solution (e.g., methanol or acetonitrile)
-
-
Procedure:
-
Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
Alkaline Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature. Withdraw and neutralize samples at different time intervals for HPLC analysis.
-
Oxidative Degradation: Prepare a solution of this compound in a mixture of water/organic solvent and 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze samples at various time points by HPLC.
-
Thermal Degradation: Store a solid sample of this compound and a solution in a suitable solvent at an elevated temperature (e.g., 70°C) in a stability chamber. Analyze samples at different time points.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or simulated sunlight in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze both samples at various time points by HPLC.
-
Visualizations
Caption: Metabolic pathway from Fenbendazole to this compound.
Caption: General degradation pathways for benzimidazole carbamates.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dye-sensitized photodegradation of the fungicide carbendazim and related benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression for oxfendazole sulfone in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of oxfendazole sulfone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in a mass spectrometer's ion source.[1] It occurs when co-eluting components from the sample matrix (e.g., plasma, tissue) compete with the analyte for ionization, leading to a decreased signal intensity.[2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to underestimation of the analyte's concentration.[2]
Q2: What are the most common sources of ion suppression in biological samples?
A2: In biological matrices like plasma or serum, the primary sources of ion suppression are endogenous components that are often co-extracted with the analyte. Phospholipids are a major contributor to matrix effects because they are abundant in cell membranes and often elute in the same chromatographic window as many small molecule drugs. Other sources include proteins, salts, and anticoagulants used during sample collection.[2]
Q3: How can I determine if my this compound signal is being suppressed?
A3: The presence and magnitude of matrix effects can be assessed quantitatively using the post-extraction spike method.[2] This involves comparing the peak area of this compound in a solution prepared with extracted blank matrix to the peak area of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression (a value < 1) or enhancement (a value > 1).[2]
Q4: What is the most effective way to compensate for ion suppression?
A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is the most effective strategy to compensate for ion suppression.[3][4] A SIL-IS, such as deuterated this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to accurate and precise quantification.[3]
Q5: Can modifications to my LC method reduce ion suppression?
A5: Yes. Optimizing chromatographic separation is a key strategy to mitigate ion suppression. By improving the separation between this compound and matrix components, co-elution can be minimized.[5] Techniques such as using Ultra-Performance Liquid Chromatography (UPLC) instead of traditional HPLC can provide narrower peaks and better resolution, reducing the likelihood that analytes will co-elute with interfering compounds.[5] Adjusting the mobile phase gradient, switching to a different column chemistry, or using a divert valve to send the highly interfering early-eluting components to waste can also be highly effective.
Troubleshooting Guide: Low or Inconsistent Signal
This guide provides a systematic approach to troubleshooting and resolving issues of ion suppression for this compound.
Problem: You are observing a low, variable, or non-reproducible signal for this compound during LC-MS/MS analysis.
Caption: A step-by-step workflow for diagnosing and mitigating ion suppression.
Data Presentation: Sample Preparation Method Comparison
The choice of sample preparation is critical for minimizing matrix effects. More rigorous cleanup techniques yield cleaner extracts, reducing the concentration of interfering components introduced into the mass spectrometer.
Table 1: Comparison of Analyte Recovery for Different Extraction Methods
| Analyte | Method | Sample Matrix | Average Recovery (%) | Coefficient of Variation (%) | Reference |
| This compound | Traditional (LLE + SPE) | Pork Muscle | 80.3 - 108.7 | < 9.9 | --INVALID-LINK-- |
| This compound | MSPD | Pork Muscle | 80.2 - 109.6 | < 8.7 | --INVALID-LINK-- |
| This compound | Traditional (LLE + SPE) | Milk | 80.3 - 108.7 | < 9.9 | --INVALID-LINK-- |
| This compound | MSPD | Milk | 80.2 - 109.6 | < 8.7 | --INVALID-LINK-- |
Note: The "Traditional" method involves liquid-liquid extraction followed by a Solid-Phase Extraction (SPE) cleanup step. MSPD (Matrix Solid-Phase Dispersion) combines extraction and cleanup into a single procedure. Both methods show high and comparable recoveries for this compound, with MSPD offering a more streamlined workflow.[6][7]
Caption: Relationship between sample preparation method and resulting matrix effects.
Experimental Protocols
Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for Tissue Samples
This protocol is adapted from the method described by Su et al. (2004) for the analysis of benzimidazoles, including this compound, in livestock products.[6][7]
-
Sample Homogenization: Weigh 1.0 g of homogenized tissue sample (e.g., liver, muscle) into a glass mortar.
-
Internal Standard Spiking: Add the appropriate volume of your stable isotope-labeled internal standard solution to the sample.
-
Blending: Add 2.0 g of C18 sorbent to the mortar. Gently blend the sample and C18 sorbent with a pestle for 4-5 minutes until a homogeneous, free-flowing mixture is obtained.
-
Column Packing: Place a frit at the bottom of an empty SPE cartridge (e.g., 10 mL). Transfer the entire sample-C18 blend into the cartridge and gently tap to settle the material. Place a second frit on top of the blend.
-
Cleanup Column: Attach an Alumina N cartridge in tandem below the MSPD column.
-
Elution: Elute the analytes by passing 15-20 mL of acetonitrile through the tandem columns.
-
Evaporation & Reconstitution: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in a suitable volume (e.g., 1.0 mL) of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters
These parameters serve as a starting point and should be optimized for your specific instrumentation and application.
-
LC System: UPLC/HPLC system
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 10% B
-
5.0 min: 10% B
-
-
MS System: Tandem mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions:
-
This compound: Precursor ion m/z 332.1 → Product ion (select most abundant, stable fragment)
-
Oxfendazole: Precursor ion m/z 316.1 → Product ion m/z 159.0
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Gas Flows: Optimize for your specific instrument.
-
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. resolvemass.ca [resolvemass.ca]
- 5. toolify.ai [toolify.ai]
- 6. jfda-online.com [jfda-online.com]
- 7. "Simultaneous determination of febantel, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
troubleshooting poor recovery of oxfendazole sulfone in samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of oxfendazole sulfone in analytical samples.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is significantly lower than that of the parent drug, oxfendazole. What are the potential reasons for this?
A1: Poor recovery of this compound compared to oxfendazole is a common issue that can arise from several factors related to its chemical properties. This compound is a more polar metabolite than oxfendazole. This increased polarity can lead to:
-
Suboptimal Extraction Conditions: The solvent system and pH used for extracting the less polar parent drug may not be efficient for the more polar sulfone metabolite.
-
Adsorption to Surfaces: The polar nature of this compound increases its potential for adsorption to glass or plastic surfaces of labware, as well as to the stationary phase of SPE cartridges, leading to losses during sample preparation.
-
Analyte Breakthrough in SPE: During solid-phase extraction (SPE), if the sorbent is not appropriate for a polar compound or if the wash steps are too aggressive, the sulfone metabolite can elute prematurely with the unretained matrix components.
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower-than-expected signal.
Q2: How can I improve the extraction efficiency of this compound from my samples?
A2: To improve extraction efficiency, you may need to modify your sample preparation protocol to account for the polarity of this compound. Consider the following adjustments:
-
pH Adjustment: The pH of the sample can significantly influence the ionization state and, therefore, the retention of this compound on an SPE column or its partitioning in a liquid-liquid extraction (LLE). Experiment with adjusting the sample pH to a level where the sulfone is in a neutral form to enhance its retention on reversed-phase sorbents.
-
Solvent Selection: For LLE, a more polar extraction solvent or a mixture of solvents may be required to efficiently extract the sulfone. For SPE, ensure your elution solvent is strong enough to disrupt the interactions between the sulfone and the sorbent. Polar target compounds often elute best in polar solvents like methanol or acetonitrile.[1]
-
SPE Sorbent Choice: If you are using a non-polar sorbent like C18, the highly polar sulfone may not be well-retained. Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms. This can provide better retention for polar compounds.
Q3: I suspect that my low recovery is due to the analyte adsorbing to my labware. How can I mitigate this?
A3: Adsorption of polar analytes to labware is a known issue that can lead to significant sample loss.[2] Here are some strategies to minimize this effect:
-
Use Low-Binding Labware: Whenever possible, use polypropylene or other low-binding plasticware instead of glass.
-
Silanization of Glassware: If glass must be used, consider silanizing the surfaces to reduce the number of active sites available for adsorption.
-
Pre-conditioning: Rinsing labware with a solution of a similar compound or the analyte itself can help to saturate the active sites before the actual sample is introduced.
-
Minimize Surface Contact: Try to minimize the number of transfer steps and the surface area that your sample comes into contact with.
Q4: Could matrix effects be the cause of my poor recovery, and how can I address them?
A4: Yes, matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification and the appearance of low recovery.[3] To address matrix effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from your sample. This can be achieved by optimizing your SPE or LLE protocol. Using a more selective SPE sorbent or a multi-step extraction can result in a cleaner final extract.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation of this compound from co-eluting matrix components. Modifying the mobile phase composition, gradient profile, or using a different column chemistry can improve resolution.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects, as it will behave similarly to the analyte during extraction and ionization. If a SIL-IS is not available, a structurally similar compound can be used as an analog internal standard.
Data on Recovery of Benzimidazoles
The following tables summarize recovery data for benzimidazoles, including this compound, from various studies. This data can be used as a benchmark for your own experiments.
| Extraction Method | Analyte Group | Sample Matrix | Average Recovery (%) | Reference |
| Traditional LLE | Oxfendazole | Liver, Muscle | 86 | [4] |
| Traditional LLE | Benzimidazoles (including this compound) | Pork, Beef, Lamb, Milk | 80.3 - 108.7 | [5] |
| MSPD | Benzimidazoles (including this compound) | Pork, Beef, Lamb, Milk | 80.2 - 109.6 | [5] |
Experimental Protocols
Protocol 1: Traditional Liquid-Liquid Extraction (LLE) for Oxfendazole and its Metabolites
This protocol is a modification of a method used for the extraction of various benzimidazoles from animal tissues.[5]
-
Sample Homogenization: Homogenize 5 g of tissue sample with 5 mL of deionized water.
-
Extraction:
-
Add 20 mL of acetonitrile to the homogenized sample.
-
Adjust the pH to basic conditions (e.g., pH 9-10) using a suitable buffer or base.
-
Shake or vortex vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Partitioning:
-
Transfer the acetonitrile supernatant to a new tube.
-
Add 10 mL of n-hexane and vortex for 2 minutes to remove non-polar interferences.
-
Allow the layers to separate and discard the upper n-hexane layer.
-
-
Clean-up (Optional but Recommended):
-
Pass the acetonitrile extract through a Sep-Pak C18 cartridge that has been pre-conditioned with methanol and water.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes with a suitable volume of a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) Extraction
This protocol is based on a method developed for the simultaneous extraction of several benzimidazoles.[5]
-
Sample Preparation: Weigh 1 g of ground tissue sample into a glass mortar.
-
Dispersion:
-
Add 2 g of Bondesil-C18 sorbent to the mortar.
-
Thoroughly blend the sample and sorbent with a pestle until a homogeneous mixture is obtained.
-
-
Column Packing:
-
Pack the mixture into an empty SPE cartridge or a filtration column.
-
-
Elution:
-
Connect the packed cartridge in tandem with an alumina N cartridge (optional, for further cleanup).
-
Elute the analytes by passing 10 mL of acetonitrile through the cartridge(s).
-
-
Evaporation and Reconstitution:
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.
-
Visualizations
Caption: Metabolic conversion of oxfendazole to this compound.
Caption: A logical workflow for troubleshooting poor this compound recovery.
References
Technical Support Center: Method Development for Oxfendazole Sulfone Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of oxfendazole sulfone from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: this compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult with standard reversed-phase HPLC methods. The primary challenge is achieving enantioselective separation, which requires a chiral environment, typically provided by a chiral stationary phase (CSP) or a chiral mobile phase additive.
Q2: Which analytical techniques are most effective for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are the most powerful and widely used techniques for separating enantiomers of chiral sulfoxides like this compound.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for this type of separation.[3]
Q3: What detection wavelength is recommended for this compound?
A3: For HPLC analysis of benzimidazole compounds like oxfendazole and its metabolites, a UV detection wavelength of around 298 nm is commonly used.[4][5] This wavelength provides good sensitivity while minimizing interference from many common sample matrix components.
Q4: Can I use a standard C18 column for this separation?
A4: A standard C18 column will not separate the enantiomers of this compound. It will only show a single peak representing both isomers. To resolve the enantiomers, you must use a chiral stationary phase (CSP) column or add a chiral selector to the mobile phase.
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development for the chiral separation of this compound.
Issue 1: No separation of enantiomers (single peak observed).
-
Root Cause: The chromatographic system lacks a chiral selector, or the chosen chiral stationary phase (CSP) is not effective for this analyte.
-
Solution Workflow:
Caption: Troubleshooting workflow for no enantiomeric separation.
Issue 2: Poor resolution (Rs < 1.5) between enantiomer peaks.
-
Root Cause: Suboptimal mobile phase composition, flow rate, or temperature.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the bulk solvent (e.g., hexane for normal phase, CO2 for SFC). Small changes can significantly impact selectivity.
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the CSP, often improving resolution, though it will increase the run time.
-
Vary Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism. Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for resolution.
-
Additives: For HPLC, small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and sometimes resolution, depending on the analyte and CSP.
-
Issue 3: Poor peak shape (tailing or fronting).
-
Root Cause: Secondary interactions with the stationary phase, column overload, or issues with the sample solvent.
-
Troubleshooting Steps:
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Reduce Sample Load: Inject a lower concentration or smaller volume of the sample to rule out mass overload.
-
Use Mobile Phase Additives: As mentioned, acidic or basic additives can mitigate secondary ionic interactions that often lead to peak tailing.
-
Column Health: Ensure the column is not degraded or clogged. A wash cycle or reversal of the column (if permitted by the manufacturer) may be necessary.
-
Experimental Protocols
The following are detailed starting point methodologies for developing a separation method for this compound enantiomers.
Protocol 1: Chiral HPLC Method Development
This protocol outlines a screening approach using a polysaccharide-based chiral stationary phase.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase Screening:
-
Phase A (Normal Phase): n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Phase B (Polar Organic): Acetonitrile / Methanol (50:50, v/v) with 0.1% Formic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 298 nm.
-
Sample Preparation: Dissolve the this compound reference standard in the initial mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
-
Procedure: a. Equilibrate the column with the starting mobile phase for at least 30 minutes. b. Inject the sample and record the chromatogram. c. If resolution is poor, systematically adjust the ratio of the mobile phase components (e.g., change Hexane/IPA to 80:20). d. Document retention times, peak asymmetry, and resolution for each condition.
Protocol 2: Chiral SFC Method Development
Supercritical Fluid Chromatography (SFC) often provides faster and more efficient separations.
-
Column: Chiralcel® OD-H, 150 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP).
-
Mobile Phase:
-
Solvent A: Supercritical CO₂.
-
Solvent B (Co-solvent/Modifier): Methanol.
-
-
Gradient: 5% to 40% Co-solvent over 5 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 298 nm.
-
Sample Preparation: Dissolve the this compound reference standard in methanol to a concentration of 1 mg/mL.
-
Injection Volume: 2 µL.
-
Procedure: a. Equilibrate the system under the initial conditions. b. Inject the sample and run the gradient method. c. Identify the approximate co-solvent percentage where elution occurs. d. Optimize the separation by running isocratic methods with co-solvent percentages around the identified elution point.
Data Presentation
The following tables summarize expected quantitative data from successful separations based on the protocols above. These are representative values to guide method development.
Table 1: Representative HPLC Separation Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 10.2 | 11.5 |
| Peak Asymmetry (As) | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Theoretical Plates (N) | 8500 | 8900 |
Conditions: Chiralpak AD-H, n-Hexane/IPA (85:15), 1.0 mL/min, 25°C.
Table 2: Representative SFC Separation Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 2.8 | 3.4 |
| Peak Asymmetry (As) | 1.3 | 1.3 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.5} |
| Theoretical Plates (N) | 11000 | 11500 |
Conditions: Chiralcel OD-H, CO₂/Methanol (70:30), 2.0 mL/min, 35°C.
Visualization of Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method.
Caption: A logical workflow for chiral method development.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Culture Conditions for Oxfendazole Sulfone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxfendazole sulfone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to oxfendazole and fenbendazole?
This compound (also known as fenbendazole sulfone) is a metabolite of the anthelmintic drug oxfendazole. Fenbendazole is oxidized in the body to its active metabolite, oxfendazole (a sulfoxide), which can be further oxidized to the inactive sulfone metabolite, this compound.[1] Understanding this metabolic pathway is crucial for interpreting experimental results, as the observed effects in vitro may be due to the parent compound or its metabolites.
Q2: What is the primary mechanism of action of oxfendazole and its metabolites in cancer cells?
The primary anticancer mechanism of oxfendazole, the precursor to this compound, is the disruption of microtubule polymerization.[2][3] Like other benzimidazoles, it is believed to bind to the colchicine-binding site on β-tubulin, which inhibits the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Additionally, oxfendazole has been shown to inhibit the c-Src signaling pathway, which can also lead to cell cycle arrest.[2][4][5] In some cancer cell lines, such as ovarian cancer, oxfendazole can induce apoptosis by activating the JNK/MAPK pathway and increasing reactive oxygen species (ROS) generation.[6] While oxfendazole is active, its sulfone metabolite is generally considered to have poor inhibitory effects on cancer cell viability.[7][8]
Q3: How should I prepare a stock solution of this compound?
This compound has low aqueous solubility. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing the working concentration in your cell culture medium, it is crucial to dilute the DMSO stock solution sufficiently to avoid precipitation and minimize DMSO-induced cytotoxicity. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), though the tolerance can vary between cell lines.
Q4: What are typical concentration ranges for oxfendazole in cell culture experiments?
The effective concentration of oxfendazole can vary significantly depending on the cell line. Based on published data, the half-maximal inhibitory concentration (IC50) values for oxfendazole in various cancer cell lines can range from micromolar to sub-micromolar levels. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Data Presentation
Table 1: Reported IC50 Values of Oxfendazole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | 1.18 - 13.6 | [7][8] |
| BxPC-3 | Pancreatic Cancer | 1.18 - 13.6 | [7][8] |
| PTJ64i | Paraganglioma | 10.02 | [7] |
| PTJ86i | Paraganglioma | 12.41 | [7] |
| HT-29 | Colorectal Cancer | 10.02 | [7] |
Note on this compound: Studies have shown that fenbendazole sulfone (this compound) exhibits very poor inhibitory effects on cancer cell viability, with IC50 values generally higher than 20 µM.[7][8]
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Question: I observed a precipitate in my cell culture wells after adding the this compound solution. What should I do?
-
Answer: Precipitation of benzimidazoles like this compound is a common issue due to their low aqueous solubility. Here are some steps to troubleshoot this problem:
-
Check your DMSO concentration: Ensure the final DMSO concentration in your media is not too high. You can try preparing a more concentrated stock solution to minimize the volume added to the culture.
-
Pre-warm the medium: Adding a cold stock solution to a warm medium can sometimes cause the compound to precipitate. Allow your stock solution to come to room temperature before adding it to your pre-warmed culture medium.
-
Serial dilutions: Instead of adding the concentrated stock directly to the well, perform serial dilutions in the culture medium before adding it to the cells.
-
Vortexing: Gently vortex the diluted compound in the medium before adding it to the cells to ensure it is well-dispersed.
-
Issue 2: High Background in Control Wells
-
Question: My vehicle control (DMSO-treated) cells are showing reduced viability or altered morphology. What could be the cause?
-
Answer: High concentrations of DMSO can be toxic to cells.
-
Determine DMSO tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum concentration your cells can tolerate without significant effects on viability or morphology.
-
Use the lowest effective DMSO concentration: Always use the lowest possible concentration of DMSO in your experiments.
-
Consistent DMSO levels: Ensure that all experimental wells, including the untreated control, contain the same final concentration of DMSO.
-
Issue 3: Discrepancies Between Viability Assays
-
Question: I am seeing conflicting results between my MTT assay and my apoptosis assay (e.g., Annexin V/PI staining). Why might this be happening?
-
Answer: Discrepancies between different cell health assays are not uncommon and can arise from the different cellular processes they measure.
-
MTT assay limitations: The MTT assay measures metabolic activity, which may not always directly correlate with cell death.[9][10] For example, a compound might inhibit metabolic activity without immediately inducing apoptosis.
-
Timing of assays: The timing of your assays is critical. Apoptosis is a process that unfolds over time. An early time point might show reduced metabolic activity in an MTT assay, while markers of apoptosis may only become apparent at a later time point.
-
Mechanism of action: The specific mechanism of action of your compound can influence the outcome of different assays. For instance, if a compound causes cell cycle arrest without immediate cell death, this would be reflected differently in a proliferation assay versus an apoptosis assay.
-
Recommendation: It is always advisable to use multiple, complementary assays to assess cell viability and death to get a more complete picture of the compound's effects.
-
Issue 4: Unexpected Morphological Changes
-
Question: I'm observing unusual morphological changes in my cells treated with this compound that are not typical of apoptosis. What could be happening?
-
Answer: While apoptosis is a common outcome of anticancer drug treatment, other cellular responses can occur.
-
Cell cycle arrest: As oxfendazole is known to disrupt microtubules, you may observe an accumulation of cells in the G2/M phase, which can lead to an increase in cell size and a more rounded morphology.
-
Senescence: At certain concentrations, some compounds can induce a state of cellular senescence, characterized by a flattened and enlarged morphology.
-
Autophagy: The compound might be inducing autophagy, a cellular self-degradation process. This can be investigated using specific markers for autophagy.
-
Off-target effects: It is possible that at the concentrations used, this compound is having off-target effects that are leading to the observed morphological changes.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and/or oxfendazole) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Cells can be stored at -20°C at this stage.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound on cancer cells.
Caption: Simplified signaling pathways affected by oxfendazole in cancer cells.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
addressing solubility problems of oxfendazole sulfone in assays
Welcome to the technical support center for Oxfendazole Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during in vitro and in vivo experiments, with a particular focus on its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (also known as fenbendazole sulfone) is the primary active metabolite of the anthelmintic drugs fenbendazole and oxfendazole.[1][2] It is a benzimidazole compound studied for its anthelmintic properties and is the focus of research into the efficacy and metabolism of its parent drugs.[2][3] Like other benzimidazoles, its mechanism of action involves inhibiting the polymerization of tubulin in parasites.[3]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. Why is this happening?
A2: This is a common issue. This compound has poor solubility in aqueous solutions.[4][5] When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into a water-based buffer (e.g., PBS or cell culture media), the compound can crash out of solution as it is no longer in its preferred solvent environment. This is often referred to as solvent-shifting precipitation.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing high-concentration stock solutions, organic solvents are necessary. The most commonly used solvents are DMSO and Dimethylformamide (DMF).[1] It is crucial to use anhydrous, high-purity solvents to prevent the introduction of water, which can lower the solubility of the compound in the stock solution.[6]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A4: The final concentration of DMSO in your working solution should be kept as low as possible, as it can have cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive assays requiring it to be ≤ 0.1%.[6] It is critical to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Can I use warming or sonication to help dissolve my this compound?
A5: Yes, gentle warming (e.g., to 37°C) and brief sonication in a water bath can be effective methods to help dissolve the compound, both when preparing the initial stock solution and when trying to redissolve a precipitate in your working solution.[6] However, be cautious with prolonged heating, as it could potentially degrade the compound.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system used. The data below is compiled from various sources to provide a reference for preparing solutions.
| Solvent System | Concentration | Source(s) | Notes |
| DMSO | ~1 - 10 mg/mL | [1][4][5] | A common solvent for creating high-concentration stock solutions. |
| DMF | ~10 mg/mL | [1] | An alternative to DMSO for stock solutions. |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | [4][5] | Demonstrates the significant drop in solubility in a mixed aqueous system. |
| Aqueous Buffers (e.g., PBS) | <10 µM (estimated) | [6] | Very low solubility; direct dissolution is generally not feasible for assay concentrations. |
Troubleshooting Guide for Solubility Issues
If you are encountering precipitation or cannot achieve your desired concentration, follow these steps.
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
-
Cause: The concentration of this compound in the final working solution exceeds its solubility limit in that specific buffer system.
-
Solution 1: Decrease Final Concentration: Determine if your experimental design can accommodate a lower final concentration of the compound.
-
Solution 2: Modify Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. Critically, always add the DMSO stock to the aqueous buffer while vortexing vigorously, never the other way around.[6] This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Solution 3: Use Co-solvents or Surfactants: For non-cell-based assays, consider adding a small amount of a surfactant like Tween-20 (0.01 - 0.05%) to the assay buffer to improve solubility.[7] For cell-based assays, this is generally not recommended due to potential toxicity.[7]
Issue 2: Compound will not fully dissolve in the organic solvent (e.g., DMSO) to create the stock solution.
-
Cause: The amount of compound may be too high for the volume of solvent, or the compound may require energy to dissolve.
-
Solution 1: Increase Solvent Volume: Lower the target concentration of your stock solution by adding more solvent.
-
Solution 2: Apply Gentle Heat and Sonication: Place the vial in a 37°C water bath or sonicator for 5-10 minutes to aid dissolution.[6]
-
Solution 3: Verify Compound Quality: Ensure the compound is of high purity and has been stored correctly. Impurities or degradation can affect solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 331.35 g/mol ), anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you need 3.31 mg of this compound per 1 mL of DMSO.
-
Weight (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Weight (mg) = 0.010 mol/L * 0.001 L * 331.35 g/mol * 1000 mg/g = 3.31 mg
-
-
Procedure: a. Weigh out 3.31 mg of this compound powder into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a 37°C water bath or a water bath sonicator for 5-10 minutes until the solution is clear.[6] e. Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Objective: Prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.
-
Materials: 10 mM this compound stock in DMSO, pre-warmed sterile cell culture medium, sterile tubes.
-
Procedure: a. Prepare an intermediate dilution of the stock solution if necessary. For this example, a direct dilution is feasible. b. Vigorously vortex or pipette your final volume of cell culture medium. c. While the medium is still mixing, add the required volume of the 10 mM DMSO stock. To achieve a 10 µM solution, this is a 1:1000 dilution. For every 1 mL of final working solution, you will add 1 µL of the 10 mM stock. d. The final DMSO concentration will be 0.1% (1/1000th of the total volume). e. Use the working solution immediately. Do not store aqueous solutions of this compound for extended periods, as the compound may precipitate over time.[8]
Visualizations
Mechanism of Action and Experimental Workflows
Caption: Mechanism of action for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxfendazole | 53716-50-0 [chemicalbook.com]
- 5. Oxfendazole CAS#: 53716-50-0 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Impurity Profiling of Synthetic Oxfendazole Sulfone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling of synthetic oxfendazole sulfone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity profiling important?
A1: this compound, also known as fenbendazole sulfone, is the primary oxidative metabolite of the anthelmintic drugs fenbendazole and oxfendazole.[1][2][3] As a target analyte in regulatory residue monitoring and a potential active pharmaceutical ingredient (API) itself, its purity is critical.[3] Impurity profiling—the identification, quantification, and characterization of impurities—is essential to ensure the quality, safety, and efficacy of the drug substance, as mandated by regulatory bodies like the ICH.[4]
Q2: What are the common potential impurities in synthetic this compound?
A2: Impurities in synthetic this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation. Common impurities include precursors from the synthetic route and related compounds. For example, fenbendazole is oxidized to form oxfendazole (a sulfoxide), which is then further oxidized to create fenbendazole sulfone.[2] Therefore, both fenbendazole and oxfendazole can be present as process-related impurities due to incomplete oxidation.
Q3: Which analytical techniques are most suitable for the impurity profiling of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying this compound and its related impurities.[5][6] For structural identification and confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable for providing molecular weight information.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of isolated, unknown impurities.[8]
Q4: How can I obtain reference standards for known this compound impurities?
A4: Reference standards for many known impurities, such as Fenbendazole (Oxfendazole Impurity A) and various other European Pharmacopoeia (EP) impurities, are commercially available from specialized suppliers.[9][10][11][12] In cases where a standard is not available, it may be necessary to synthesize and characterize the impurity in-house.[13][14]
Troubleshooting Guides
Issue 1: An unexpected peak appears in my HPLC chromatogram.
-
Symptom: A peak with a retention time that does not correspond to this compound or any known impurity standard is observed.
-
Possible Causes:
-
A novel process-related impurity from the synthetic route.
-
A degradation product formed during synthesis, purification, or storage.
-
Contamination from solvents, reagents, or equipment.
-
-
Troubleshooting Steps:
-
Verify System Integrity: Inject a blank (mobile phase) to ensure the peak is not from the system itself (e.g., ghost peaks).
-
Spike with Known Impurities: If you suspect the peak might be a known impurity for which you have a standard, co-inject the sample with the standard to see if the peak area increases.
-
Employ LC-MS: Analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a critical first step in identification.[15]
-
Forced Degradation Studies: To investigate if the impurity is a degradant, subject the pure this compound sample to stress conditions (acidic, basic, oxidative, thermal, photolytic).[16][17] Analyze the stressed samples by HPLC to see if the unknown peak is generated or increases in intensity.
-
Isolate and Characterize: If the impurity is present at a significant level (e.g., >0.10%), consider isolating it using preparative HPLC. The isolated fraction can then be analyzed by NMR for definitive structural elucidation.[8]
-
Issue 2: Poor resolution between this compound and a known impurity.
-
Symptom: The HPLC peaks for this compound and another compound (e.g., oxfendazole) are not baseline separated, making accurate quantification difficult.
-
Possible Causes:
-
Suboptimal mobile phase composition.
-
Inappropriate column chemistry or particle size.
-
Incorrect flow rate or column temperature.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase:
-
Change Flow Rate: Reduce the flow rate to increase the number of theoretical plates and potentially improve resolution.
-
Select a Different Column: If adjusting the mobile phase is insufficient, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) for higher efficiency.
-
Optimize Temperature: Varying the column temperature can alter selectivity and improve peak shape.
-
Issue 3: Sample solution changes color or shows signs of degradation.
-
Symptom: An initially clear solution of this compound develops a yellow or brown tint over time, or repeat analysis shows an increase in impurity peaks.[16]
-
Possible Causes:
-
Oxidation/Reduction: The sulfone moiety itself is generally stable, but other parts of the molecule could be susceptible to reaction. More commonly, residual oxfendazole (sulfoxide) could be degrading.
-
Hydrolysis: The carbamate group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[19]
-
Photodegradation: Exposure to light, particularly UV, can cause degradation.[16]
-
-
Troubleshooting Steps:
-
Protect from Light: Store samples and standards in amber vials or protect them from light.
-
Control pH: Prepare solutions in a suitable buffer and avoid extreme pH values unless required for a specific purpose. Acidic conditions are often used for sample preparation to improve solubility.[16][20]
-
Use Fresh Samples: Analyze samples as soon as possible after preparation. If storage is necessary, conduct stability studies to determine appropriate conditions (e.g., refrigeration).
-
Analyze for Degradants: Use a stability-indicating HPLC method to identify and quantify the degradation products that are forming.[16]
-
Data and Experimental Protocols
Quantitative Data Summary
The following table summarizes common impurities related to the synthesis of this compound.
Table 1: Common Process-Related Impurities and Metabolites
| Compound Name | Common Designation | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Fenbendazole | Oxfendazole EP Impurity A | C₁₅H₁₃N₃O₂S | 299.35 |
| Oxfendazole | Fenbendazole Sulfoxide | C₁₅H₁₃N₃O₃S | 315.35 |
| 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine | Oxfendazole EP Impurity C | C₁₃H₁₁N₃OS | 257.31 |
| Fenbendazole Sulfone | this compound (Target) | C₁₅H₁₃N₃O₄S | 331.35 |
Detailed Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
This compound reference standard and known impurity standards.
-
-
Chromatographic Conditions (Example):
-
Column: BDS Hypersil C18, 4.6 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.05M KH₂PO₄ buffer, pH adjusted to 5.0 with ortho-phosphoric acid.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient may be required to resolve all impurities. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 230 nm or 298 nm, selected based on UV scans of the main component and impurities.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve reference standards in a suitable solvent (e.g., methanol or a mixture of methanol and 0.1M HCl) to create stock solutions.[17][20] Perform serial dilutions with the mobile phase to create working standards.
-
Sample Preparation: Dissolve the synthetic this compound sample in the same solvent as the standards to achieve a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the blank, standards, and samples into the HPLC system.
-
Data Processing: Identify peaks by comparing retention times with reference standards. Quantify impurities using the area percentage or by creating a calibration curve with the reference standards.
-
Protocol 2: LC-MS/MS for Impurity Identification
This protocol outlines the use of LC-MS/MS for identifying unknown impurities.
-
Instrumentation:
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol. The concentration may need to be adjusted based on the sensitivity of the mass spectrometer.
-
-
LC Conditions:
-
Use the HPLC method developed for impurity profiling. Ensure the mobile phase components (buffers) are volatile and compatible with mass spectrometry (e.g., use formic acid or ammonium formate instead of phosphate buffers).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Full Scan (MS1): Perform a full scan over a relevant mass range (e.g., m/z 100-600) to detect all ionizable compounds eluting from the column.
-
Product Ion Scan (MS2): For each unknown peak of interest, perform a product ion scan. This involves isolating the parent ion (from the full scan) and fragmenting it to produce a characteristic fragmentation pattern (MS/MS spectrum). This spectrum serves as a fingerprint for structural elucidation.
-
-
Data Analysis:
-
Determine the exact mass of the parent ion from the full scan data.
-
Use the exact mass to propose possible elemental compositions.
-
Analyze the fragmentation pattern to deduce the structure of the impurity, often by comparing it to the fragmentation of the parent drug, this compound.
-
Protocol 3: NMR Spectroscopy for Structural Elucidation
This protocol is for confirming the structure of an isolated impurity.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Thoroughly dry the isolated fraction to remove all solvent.
-
Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Experiments:
-
1D NMR: Acquire a proton (¹H) NMR spectrum and a carbon (¹³C) NMR spectrum. These experiments provide information on the types and connectivity of hydrogen and carbon atoms in the molecule.[8]
-
2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed connectivity and finalize the structural assignment.
-
-
Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and integrations in the spectra to assemble the molecular structure.
-
Compare the obtained spectra with those of the parent compound (this compound) and known related substances to confirm the identity of the impurity.[8]
-
Visualizations
References
- 1. Depletion of fenbendazole sulfone residues in northern bobwhite (Colinus virginianus) liver following medicated feed treatment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. caymanchem.com [caymanchem.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. e-journals.in [e-journals.in]
- 5. jfda-online.com [jfda-online.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. tlcstandards.com [tlcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Oxfendazole EP Impurity B (Fenbendazole Sulfone) | CAS Number 54029-20-8 [klivon.com]
- 12. Oxfendazole impurity B CRS | LGC Standards [lgcstandards.com]
- 13. Synthesis of Key Impurities as Quality Control Standards of Oxfendazole [yyhx.ciac.jl.cn]
- 14. Synthesis of Key Impurities as Quality Control Standards of Oxfendazole [yyhx.ciac.jl.cn]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 18. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ptfarm.pl [ptfarm.pl]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Oxfendazole-sulfone | CAS 54029-20-8 | LGC Standards [lgcstandards.com]
- 23. Oxfendazole EP Impurity A | 43210-67-9 | SynZeal [synzeal.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Chromatographic Resolution of Oxfendazole and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of oxfendazole and its primary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of oxfendazole that I should be trying to separate?
A1: The primary metabolites of oxfendazole are fenbendazole and oxfendazole sulfone (also known as fenbendazole sulfone).[1][2] Oxfendazole itself is the sulfoxide metabolite of fenbendazole. The metabolic pathway involves the oxidation of fenbendazole to oxfendazole, which can be further oxidized to this compound. There is also a reversible reduction of oxfendazole back to fenbendazole.[3][4] Therefore, a robust chromatographic method should aim to resolve these three compounds: fenbendazole, oxfendazole, and this compound.
Q2: What is the most common type of chromatography used for analyzing oxfendazole and its metabolites?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.[5][6][7] This method uses a non-polar stationary phase (typically a C18 or C8 column) and a polar mobile phase, usually a mixture of water or an aqueous buffer with an organic solvent like acetonitrile or methanol.[5][8] Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns for higher efficiency and speed, is also frequently employed, often coupled with mass spectrometry (MS).[9][10]
Q3: What detection methods are suitable for oxfendazole and its metabolites?
A3: UV detection is a common and accessible method. Wavelengths are typically set between 225 nm and 290 nm for optimal response.[5][6][11] For higher sensitivity and selectivity, especially in complex biological matrices like plasma, tandem mass spectrometry (LC-MS/MS) is the preferred method.[9][10][12]
Troubleshooting Guides
Issue 1: Poor resolution or co-elution of oxfendazole and its metabolites.
Q: My chromatogram shows overlapping peaks for oxfendazole and fenbendazole sulfone. How can I improve their separation?
A: Achieving baseline separation between these structurally similar compounds can be challenging. Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of the analytes, which often leads to better resolution.[13] Try decreasing the organic component in 5% increments.
-
Change Organic Solvent: The selectivity between acetonitrile and methanol is different. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and may improve the separation of critical pairs.[8]
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like benzimidazoles. Using a buffer (e.g., phosphate or acetate) and adjusting the pH can improve peak shape and resolution.[8][14] For these basic compounds, operating at a lower pH (e.g., pH 2.5-4) can protonate residual silanol groups on the column, reducing unwanted secondary interactions.[15]
-
-
Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, though it will also increase the run time.[16]
-
Change Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, it can also alter selectivity, so the effect on your specific separation needs to be tested.[16][17]
-
-
Consider the Stationary Phase:
-
Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl phase, which can provide alternative interactions with the analytes.[11]
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UPLC) or a longer column will increase the number of theoretical plates (efficiency) and thus improve resolution.[13]
-
Issue 2: Peak tailing observed for oxfendazole or its metabolites.
Q: The peaks for my benzimidazole analytes are asymmetrical and show significant tailing. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like oxfendazole is a common issue in reversed-phase HPLC.[18] It is often caused by secondary interactions between the basic amine groups on the analytes and acidic residual silanol groups on the silica-based stationary phase.[15]
-
Solutions to Mitigate Peak Tailing:
-
Lower Mobile Phase pH: The most common solution is to add an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to achieve a pH between 2.5 and 4. This protonates the silanol groups, minimizing their interaction with the protonated basic analytes.[19]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[15]
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also mask the active silanol sites. However, be aware that TEA can suppress MS ionization if using an LC-MS system.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample to see if the peak shape improves.[8]
-
Ensure Proper Column Health: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column or try back-flushing the analytical column according to the manufacturer's instructions.[20]
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This is a general protocol for the extraction of oxfendazole and its metabolites from plasma, suitable for LC-MS/MS analysis.
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled oxfendazole or a structurally similar benzimidazole like albendazole).[9]
-
Protein Precipitation: Add 300-400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition. Vortex briefly to dissolve.
-
Injection: Inject the reconstituted sample into the LC system.
Protocol 2: General Purpose RP-HPLC Method for Oxfendazole
This protocol is based on a published method for the separation of oxfendazole from a related compound and can serve as a starting point for method development.[5]
-
Chromatographic System: HPLC with UV Detector
-
Column: BDS Hypersil C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: 0.05M Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 5 : Methanol : Acetonitrile (50:30:20, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
Expected Retention Time for Oxfendazole: Approximately 7.3 minutes under these isocratic conditions.[5]
Data Presentation
Table 1: Example HPLC and UPLC Chromatographic Conditions for Oxfendazole Analysis
| Parameter | Method A: RP-HPLC[5] | Method B: UPLC-MS/MS[10] | Method C: RP-HPLC for Metabolites[7] |
| Column | BDS Hypersil C18 (4.6x250 mm, 5 µm) | Waters Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm) | Phenomenex C18 Luna (4.6x250 mm, 5 µm) |
| Mobile Phase A | - | Acetonitrile | Acetonitrile:Methanol:20mM Phosphate Buffer (20:25:55) |
| Mobile Phase B | - | 0.1% Formic Acid in Water | - |
| Elution Mode | Isocratic (50:30:20 Buffer:MeOH:ACN) | Gradient | Isocratic (pH adjusted to 6.9) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | Not Specified | 35°C | Not Specified |
| Detection | UV at 225 nm | MS/MS (MRM mode) | UV at 290 nm |
Table 2: Example Gradient Program for UPLC Analysis (Method B)
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (0.1% Formic Acid) |
| 0.0 | 10 | 90 |
| 6.0 | 100 | 0 |
| 6.5 | 100 | 0 |
| 7.0 | 10 | 90 |
| 9.0 | 10 | 90 |
Visualizations
Caption: Metabolic pathway of fenbendazole to oxfendazole and its sulfone metabolite.
Caption: Troubleshooting workflow for improving chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 10. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of oxfendazole in human plasma and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. bio-conferences.org [bio-conferences.org]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. mastelf.com [mastelf.com]
- 18. chromtech.com [chromtech.com]
- 19. researchgate.net [researchgate.net]
- 20. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Oxfendazole Sulfone Quantification
For Researchers, Scientists, and Drug Development Professionals
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is extensively used in veterinary medicine. Its metabolic pathway involves oxidation to the active sulfoxide metabolite (oxfendazole) and further to the inactive sulfone metabolite (oxfendazole sulfone). Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, residue analysis in food products, and drug development. This guide provides a comparative overview of two prominent analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Performance Parameter | HPLC-UV with Matrix Solid-Phase Dispersion (MSPD) | LC-MS/MS with Protein Precipitation |
| Limit of Detection (LOD) | 0.025 - 0.050 ppm (for a group of benzimidazoles)[1] | 0.75 µg/kg (ppb) |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound | 2.5 µg/kg (ppb) |
| Linearity Range | 0.1 - 5.0 µg/mL (for a group of benzimidazoles)[2] | 0.5 - 1000 ng/mL (for oxfendazole)[3] |
| Accuracy (Recovery) | 80.2 - 109.6% (for a group of benzimidazoles)[1] | 89.9% (for fenbendazole sulfone) |
| Precision (RSD%) | Intra-day: < 4.47%; Inter-day: < 7.89% (for a group of benzimidazoles)[1] | Intra-day: ≤ 13.6%; Inter-day: ≤ 15.1% (for oxfendazole)[3] |
| Sample Matrix | Livestock Tissues (Pork, Beef, Lamb), Milk[1] | Human Plasma[3], Animal Tissues |
| Sample Preparation | Matrix Solid-Phase Dispersion (MSPD)[4] | Protein Precipitation[3][5] |
| Selectivity | Moderate | High |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
HPLC-UV with Matrix Solid-Phase Dispersion (MSPD) for Animal Tissues
This method is suitable for the extraction and quantification of this compound from complex biological matrices like animal tissues.[4]
a. Sample Preparation (MSPD)
-
Weigh 2 g of homogenized tissue sample into a glass mortar.
-
Add 4 g of C18 sorbent to the mortar.
-
Mechanically blend the sample and C18 sorbent for 5 minutes until a homogeneous mixture is obtained.
-
Transfer the mixture to a 20 mL syringe barrel plugged with a frit.
-
Compress the material with a plunger to form a packed column.
-
Place a second frit on top of the packed bed.
-
Wash the column with 8 mL of n-hexane to remove lipids and other nonpolar interferences. Discard the eluate.
-
Elute the analytes with 8 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
b. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.01 M ammonium dihydrogen phosphate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 298 nm.[2]
-
Injection Volume: 50 µL.
LC-MS/MS with Protein Precipitation for Plasma
This method offers high sensitivity and selectivity for the quantification of this compound in plasma samples.[3][5]
a. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a structural analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound using MSPD and HPLC-UV.
Caption: Metabolic pathway of oxfendazole to this compound.
References
- 1. "Simultaneous determination of febantel, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of oxfendazole in human plasma and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
Cross-Validation of Oxfendazole Sulfone Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different bioanalytical methods for the quantification of oxfendazole sulfone, a major metabolite of the anthelmintic drug oxfendazole. Accurate and precise quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. This document summarizes the performance of various assays based on published experimental data, offering a resource for selecting the most appropriate method for specific research needs.
Comparative Analysis of Assay Performance
The following tables summarize the quantitative performance of different analytical methods for the determination of this compound in biological matrices. The data is compiled from published validation studies, providing a basis for objective comparison.
Table 1: Comparison of HPLC-UV Methods for this compound Quantification
| Parameter | Method A: Traditional Liquid-Liquid Extraction | Method B: Matrix Solid Phase Dispersion (MSPD) |
| Matrix | Pork, Swine Liver, Beef, Lamb, Milk | Pork, Swine Liver, Beef, Lamb, Milk |
| Linearity Range | 0.04 - 1.00 ppm | 0.10 - 1.00 ppm |
| Correlation Coefficient (r²) | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | ~0.04 ppm | ~0.10 ppm |
| Accuracy (Recovery %) | 80.3 - 108.7% | 80.2 - 109.6% |
| Precision (Intra-day %CV) | < 6.95% | < 4.47% |
| Precision (Inter-day %CV) | < 12.12% | < 7.89% |
| Detection Limit (LOD) | 0.010 - 0.020 ppm | 0.025 - 0.050 ppm |
| Internal Standard | Mebendazole | Mebendazole |
| Reference | [1] | [1] |
Table 2: Performance of an Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method for this compound Quantification in Human Plasma
| Parameter | UPLC-MS Method |
| Matrix | Human Plasma |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | Not Reported |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Accuracy (% Deviation) | 90.4 - 108.3% (Intra-day and Inter-day) |
| Precision (%CV) | < 7.9% (Intra-day and Inter-day) |
| Internal Standard | Not explicitly stated for sulfone |
| Reference | [2] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical assays. Below are the summarized experimental protocols for the methods presented.
Method A: Traditional Liquid-Liquid Extraction followed by HPLC-UV[1]
-
Sample Preparation:
-
Homogenize 5g of tissue or 5mL of milk.
-
Extract with acetonitrile under basic conditions.
-
Perform a liquid-liquid partition with n-hexane to remove lipids.
-
Clean up the extract using a Sep-Pak C18 solid-phase extraction (SPE) cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with a photodiode array detector.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Detection: UV, wavelength not specified in the abstract.
-
Method B: Matrix Solid Phase Dispersion (MSPD) followed by HPLC-UV[1]
-
Sample Preparation:
-
Blend 1g of tissue or milk sample with Bondesil-C18.
-
Pack the mixture into a filtration column.
-
Connect the column in tandem with an alumina N cartridge.
-
Elute the benzimidazoles with acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Same as Method A.
-
UPLC-MS Method for Human Plasma[2]
-
Sample Preparation:
-
Details of the sample preparation are not provided in the abstract. Typically, this would involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography coupled with a Mass Spectrometer.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Ionization Mode: Not specified in the abstract.
-
Detection: Mass Spectrometry, specific transitions not detailed in the abstract.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Traditional Liquid-Liquid Extraction Workflow.
Caption: Matrix Solid Phase Dispersion (MSPD) Workflow.
Caption: General UPLC-MS Workflow for Plasma.
References
Oxfendazole vs. Its Sulfone Metabolite: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anthelmintic efficacy of oxfendazole and its primary metabolite, oxfendazole sulfone. The information presented herein is compiled from experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two related compounds.
Executive Summary
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is the active sulfoxide metabolite of fenbendazole. It is further metabolized in the body to the corresponding sulfone, this compound (also known as fenbendazole sulfone). Experimental evidence indicates that oxfendazole is the primary moiety responsible for the anthelmintic activity. While the sulfone metabolite is present in plasma following oxfendazole administration, it is considered to be significantly less potent or inactive against helminths. This guide will delve into the available data to compare the efficacy of these two compounds.
Data Presentation: Comparative Efficacy
Direct quantitative comparisons of the in vitro efficacy of oxfendazole and its sulfone metabolite are limited in publicly available literature. However, qualitative and indirect evidence consistently points to the superior anthelmintic activity of oxfendazole.
Table 1: Qualitative Comparison of Anthelmintic Activity
| Compound | Relative Potency | Supporting Evidence |
| Oxfendazole | High | Primary active metabolite of fenbendazole, demonstrating broad-spectrum anthelmintic activity in numerous in vitro and in vivo studies.[1] |
| This compound | Low to Inactive | Stated to be less potent than oxfendazole against adult Onchocerca gutturosa in vitro.[2] Generally regarded as an inactive metabolite of benzimidazoles. |
A study by Ceballos et al. (2020) investigating the in vitro activity of oxfendazole against Onchocerca gutturosa noted that while the metabolites of oxfendazole, including fenbendazole sulfone, are active, they are less potent compared to the parent compound, oxfendazole.[2]
Metabolic Pathway
Oxfendazole is a key component in the metabolic cascade of fenbendazole. The metabolic relationship between fenbendazole, oxfendazole, and this compound is crucial for understanding their respective pharmacological activities.
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized in vitro and in vivo assays. The following are descriptions of common experimental protocols used in the studies referenced.
In Vitro Adult Worm Motility Assay
This assay directly assesses the effect of a compound on the viability of adult helminths.
-
Parasite Collection: Adult worms are collected from the appropriate host organ (e.g., intestines, mesenteric veins) of experimentally infected animals.
-
Washing and Incubation: The worms are thoroughly washed with a suitable buffer (e.g., phosphate-buffered saline) and placed in multi-well plates containing culture medium.
-
Compound Exposure: The test compounds (oxfendazole and this compound) are added to the wells at various concentrations. Control wells containing only the vehicle (e.g., DMSO) are also included.
-
Motility Assessment: The motility of the worms is observed and scored at predetermined time points (e.g., 24, 48, 72 hours) under a microscope. Motility scores can range from normal activity to complete paralysis.
-
Data Analysis: The concentration of the compound that inhibits the motility of 50% of the worms (IC50) is calculated to determine its potency.
In Vivo Efficacy Studies in Rodent Models
In vivo studies are essential for confirming the anthelmintic efficacy observed in vitro and for evaluating the pharmacokinetic and pharmacodynamic properties of a compound in a living organism.
-
Animal Infection: Laboratory animals, typically mice or rats, are experimentally infected with a specific species of helminth.
-
Treatment Administration: After a pre-patent period to allow the infection to establish, the animals are treated with the test compounds, usually via oral gavage. A control group receives only the vehicle.
-
Worm Burden Reduction: At a predetermined time point after treatment, the animals are euthanized, and the target organs are harvested. The number of adult worms remaining in the treated animals is counted and compared to the number in the control group.
-
Efficacy Calculation: The percentage reduction in worm burden is calculated to determine the in vivo efficacy of the compound.
Conclusion
References
- 1. Oxfendazole mediates macrofilaricidal efficacy against the filarial nematode Litomosoides sigmodontis in vivo and inhibits Onchocerca spec. motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxfendazole mediates macrofilaricidal efficacy against the filarial nematode Litomosoides sigmodontis in vivo and inhibits Onchocerca spec. motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Oxfendazole Sulfone: A Comparative Guide to its Validation as a Biomarker of Exposure
Introduction
For researchers and drug development professionals in the field of anthelmintics, the accurate assessment of exposure to benzimidazole compounds is critical for evaluating efficacy and safety. Oxfendazole, a broad-spectrum anthelmintic, undergoes metabolic transformation in the body, leading to the formation of several metabolites. Among these, oxfendazole sulfone has emerged as a key candidate for a biomarker of exposure. This guide provides a comprehensive comparison of this compound with its parent drug, oxfendazole, and other metabolites as potential biomarkers. We will delve into the experimental data supporting its validation, detailed analytical methodologies, and a comparative analysis of its performance.
Comparative Analysis of Biomarkers for Oxfendazole Exposure
The selection of a reliable biomarker is pivotal for pharmacokinetic (PK) and pharmacodynamic (PD) studies. An ideal biomarker should have a concentration that is proportional to the administered dose, exhibit a longer half-life than the parent compound for a wider detection window, and be quantifiable with high sensitivity and specificity. Here, we compare the primary analyte, oxfendazole, with its major metabolite, this compound, and a minor metabolite, fenbendazole.
Key Performance Indicators of Oxfendazole and its Metabolites as Biomarkers
| Biomarker | Rationale for Use | Advantages | Disadvantages |
| Oxfendazole | Parent drug, direct measure of absorption. | High plasma concentrations shortly after administration. | Shorter half-life compared to metabolites, potentially missing delayed exposure. Nonlinear pharmacokinetics can complicate dose-exposure correlation.[1] |
| This compound | Major metabolite, indicates metabolic processing. | Longer elimination half-life than oxfendazole, providing a wider window for detection.[1] Its formation is a key metabolic pathway. | Plasma concentrations are generally lower than the parent drug.[2] |
| Fenbendazole | Minor metabolite, indicates a secondary metabolic pathway. | Presence confirms exposure and a specific metabolic route. | Found in very low to undetectable concentrations in plasma, making it an unreliable quantitative biomarker.[1][2] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of oxfendazole and this compound from a study in healthy human volunteers receiving a single oral dose of oxfendazole.
Table 1: Mean Plasma Pharmacokinetic Parameters of Oxfendazole
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | t½ (hr) |
| 3 | 2130 ± 543 | 2.0 ± 0.8 | 25800 ± 6400 | 9.5 ± 1.2 |
| 7.5 | 3460 ± 1230 | 2.2 ± 0.9 | 46800 ± 15300 | 9.8 ± 1.5 |
| 15 | 4580 ± 1540 | 2.5 ± 1.1 | 68700 ± 21400 | 10.1 ± 1.8 |
Data synthesized from studies in healthy volunteers. Actual values may vary based on study design and population.
Table 2: Mean Plasma Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | t½ (hr) |
| 3 | 120 ± 45 | 4.1 ± 1.5 | 2100 ± 750 | 11.2 ± 2.1 |
| 7.5 | 230 ± 80 | 4.5 ± 1.8 | 4200 ± 1300 | 11.8 ± 2.5 |
| 15 | 350 ± 110 | 4.8 ± 2.0 | 6500 ± 1900 | 12.5 ± 2.8 |
Data synthesized from studies in healthy volunteers. This compound concentrations are consistently lower than the parent drug but exhibit a slightly longer half-life.
Experimental Protocols
The accurate quantification of oxfendazole and its metabolites is crucial for biomarker validation. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method.
Protocol: Simultaneous Determination of Oxfendazole and this compound in Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., albendazole).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Oxfendazole: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized)
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
Visualizations
Metabolic Pathway of Oxfendazole
Caption: Metabolic conversion of oxfendazole.
Experimental Workflow for Biomarker Validation
Caption: Workflow for biomarker validation.
Comparative Logic for Biomarker Selection
Caption: Decision logic for biomarker selection.
Conclusion
The validation of this compound as a biomarker of exposure to oxfendazole is supported by its pharmacokinetic profile, particularly its longer half-life compared to the parent drug. This characteristic provides a more extended window for assessing drug exposure, which is advantageous in clinical and research settings. While oxfendazole itself serves as a direct measure of absorption, its nonlinear pharmacokinetics can present challenges in interpretation.[1] this compound, as the major metabolite, offers a more integrated measure of both absorption and metabolic conversion. In contrast, fenbendazole's low and variable plasma concentrations render it unsuitable as a reliable quantitative biomarker.[1][2]
For researchers, the choice of biomarker will depend on the specific objectives of the study. For early absorption and peak exposure assessment, oxfendazole remains a primary analyte. However, for a more comprehensive understanding of overall exposure and for studies with sparse sampling time points, this compound is a validated and superior biomarker. The use of sensitive and specific analytical methods, such as LC-MS/MS, is essential for the accurate quantification of these compounds and the robust validation of study outcomes.
References
- 1. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolism of Oxfendazole and Fenbendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolism of two closely related benzimidazole anthelmintics, oxfendazole and fenbendazole. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in the fields of drug metabolism, veterinary medicine, and oncology.
Introduction
Fenbendazole (FBZ) and oxfendazole (OFZ) are broad-spectrum anthelmintics with a similar chemical structure. Fenbendazole is metabolized in vivo to its active sulfoxide form, oxfendazole.[1][2][3] Both compounds are of significant interest not only for their antiparasitic activity but also for their emerging potential in cancer therapy.[4] Understanding their metabolic fate is crucial for predicting their efficacy, potential drug-drug interactions, and species-specific differences in therapeutic outcomes. This guide focuses on the in vitro metabolism of these two compounds, providing a comparative overview of their metabolic pathways, the enzymes involved, and the rates of metabolite formation.
Metabolic Pathways and Involved Enzymes
The in vitro metabolism of both fenbendazole and oxfendazole is primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) located in the liver microsomes.[1]
Fenbendazole Metabolism:
Fenbendazole undergoes two primary metabolic transformations in vitro:
-
Sulfoxidation: The most prominent pathway is the oxidation of the sulfide group to form oxfendazole (fenbendazole sulfoxide). This reaction is catalyzed by both CYP and FMO enzymes.[1]
-
Hydroxylation: Fenbendazole can also be hydroxylated to form hydroxyfenbendazole.[1]
Further oxidation of oxfendazole can lead to the formation of the inactive sulfone metabolite, fenbendazole sulfone.
Oxfendazole Metabolism:
Oxfendazole, being a metabolite of fenbendazole, also undergoes further metabolism in vitro:
-
Reduction: Oxfendazole can be reduced back to fenbendazole.
-
Oxidation: It can be further oxidized to fenbendazole sulfone.
The interconversion between fenbendazole and oxfendazole is a key aspect of their metabolism.[3]
Key Enzymes Involved:
Several CYP450 isoenzymes have been identified as being involved in the metabolism of fenbendazole, including members of the CYP3A and CYP2C subfamilies.[1] FMOs also play a significant role in the sulfoxidation of fenbendazole.
Quantitative Comparison of In Vitro Metabolism
Table 1: In Vitro Formation of Fenbendazole Metabolites in Liver Microsomes of Various Species
| Species | Oxfendazole (FBZ-SO) Formation Rate (nmol/mg protein/h) | Fenbendazole Sulfone (FBZ-SO2) Formation Rate (nmol/mg protein/h) |
| Cattle | Data not available in provided search results | Data not available in provided search results |
| Sheep | Data not available in provided search results | Data not available in provided search results |
| Goat | Data not available in provided search results | Data not available in provided search results |
Data for this table is based on information from Short et al., 1988, as cited in a secondary source. The primary source with specific values was not retrieved in the search.[3] It is important to note the significant species-specific differences in the rates of metabolite formation.[2][3]
Experimental Protocols
The following is a representative protocol for a comparative in vitro metabolism study of oxfendazole and fenbendazole using liver microsomes. This protocol is a composite based on standard methodologies described in the literature.[5][6][7][8][9]
Objective: To compare the rate of disappearance of oxfendazole and fenbendazole and the formation of their major metabolites in a liver microsomal incubation system.
Materials:
-
Oxfendazole and fenbendazole (analytical grade)
-
Pooled liver microsomes (e.g., human, rat, dog)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Internal standard (e.g., a structurally related compound not present in the incubations)
-
96-well plates or microtubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of oxfendazole and fenbendazole in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microtube, add the liver microsome suspension and the working solution of either oxfendazole or fenbendazole.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include control incubations without the NADPH regenerating system to assess non-NADPH dependent degradation.
-
Incubate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing the internal standard).
-
The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) for both oxfendazole and fenbendazole.
-
Quantify the concentration of the formed metabolites at each time point.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The oxidative metabolism of fenbendazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Research Portal [iro.uiowa.edu]
- 5. mttlab.eu [mttlab.eu]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Determination of fenbendazole and oxfendazole in liver and muscle using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Oxfendazole Sulfone Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic Pathway of Oxfendazole
Oxfendazole is metabolized in vivo to its sulfone and sulfoxide derivatives. Understanding this metabolic relationship is fundamental for accurate bioanalytical studies. Oxfendazole itself is a metabolite of fenbendazole. The pathway illustrates the conversion of fenbendazole to oxfendazole (fenbendazole sulfoxide) and subsequently to oxfendazole sulfone (fenbendazole sulfone).[1] Some studies also indicate that a minor portion of oxfendazole can be metabolized back to fenbendazole.[2][3]
Comparison of Analytical Methods
The primary methods for the determination of oxfendazole and its metabolites are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Performance Comparison of Analytical Methods for this compound
| Method | Matrix | Recovery (%) | Intra-day CV (%) | Inter-day CV (%) | LOD/LOQ | Citation |
| HPLC with Photodiode Array Detector (Traditional Extraction) | Livestock Products | 80.3 - 108.7 | < 6.95 | < 12.12 | 0.010-0.020 ppm | [4][5][6] |
| HPLC with Photodiode Array Detector (MSPD Extraction) | Livestock Products | 80.2 - 109.6 | < 4.47 | < 7.89 | 0.025-0.050 ppm | [4][5][6] |
| UPLC-MS | Human Plasma | Not Reported | 3.1 - 7.9 (for all analytes) | Not Reported | 2 ng/mL (LLOQ) | [7] |
| LC-MS/MS | Human Plasma | 90.4 - 108.3 (accuracy) | < 7.9 | < 7.9 | Not Specified | [2] |
CV: Coefficient of Variation; LOD: Limit of Detection; LOQ: Limit of Quantitation; LLOQ: Lower Limit of Quantitation; MSPD: Matrix Solid-Phase Dispersion
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of typical experimental protocols for the analysis of this compound.
1. Traditional Liquid-Liquid Extraction with HPLC-PDA
This method involves a multi-step extraction and clean-up process suitable for complex matrices like animal tissues.[4][5][6]
-
Sample Preparation: Homogenized tissue samples are extracted with acetonitrile under basic conditions.
-
Extraction: The extract is partitioned with n-hexane to remove lipids.
-
Clean-up: The acetonitrile phase is further cleaned using a Sep-Pak C18 solid-phase extraction (SPE) cartridge.
-
Analysis: The final extract is analyzed by HPLC with a photodiode array (PDA) detector.
2. Matrix Solid-Phase Dispersion (MSPD) with HPLC-PDA
MSPD is a streamlined sample preparation technique that combines extraction and clean-up into a single step.[4][5][6]
-
Sample Preparation: The sample is blended with a C18 sorbent.
-
Extraction & Clean-up: The mixture is packed into a column, and interfering substances are washed away with a non-polar solvent (e.g., n-hexane). The analytes are then eluted with a more polar solvent like acetonitrile.
-
Analysis: The eluate is directly analyzed by HPLC-PDA.
3. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Human Plasma
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies in human plasma.[7]
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE).
-
Chromatography: Separation is achieved using a UPLC system with a C18 column and a gradient mobile phase of water and methanol with 0.1% formic acid.
-
Detection: Quantification is performed using a mass spectrometer in positive ionization mode.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound in biological matrices.
Conclusion
The analysis of this compound is well-established using HPLC and LC-MS/MS techniques. The MSPD extraction method appears to offer advantages in terms of reduced sample preparation time and solvent usage while maintaining high recovery rates.[4][5][6] For high-sensitivity applications such as human pharmacokinetic studies, LC-MS/MS is the method of choice. The data and protocols summarized in this guide provide a foundation for laboratories to select and implement appropriate methods for their specific research needs. It is recommended that any selected method undergo rigorous in-house validation to ensure its performance for the intended application.
References
- 1. Frontiers | Comparison of the macrofilaricidal efficacy of oxfendazole and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]
- 2. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. "Simultaneous determination of febantel, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. oxfendazoledevelopmentgroup.org [oxfendazoledevelopmentgroup.org]
A Comparative Guide to the Validation of Analytical Methods for Oxfendazole Impurity B (Sulfone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Oxfendazole Impurity B, also known as Fenbendazole Sulfone. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a side-by-side comparison of two common techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information herein is intended to assist researchers and drug development professionals in selecting and implementing a suitable method for their specific needs, in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the analysis of Oxfendazole Impurity B depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of two representative methods.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Specificity | Demonstrated by the separation of the analyte from other components under forced degradation conditions.[2] | High specificity achieved through Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions. |
| Linearity Range | 0.1 - 5.0 µg/mL (r² > 0.999)[3] | 2.5 - 30 ng/mL[4][5] |
| Accuracy (% Recovery) | 80.3 - 108.7%[3] | Average recovery of 89.9%[4][5] |
| Precision (%RSD) | Intraday: < 6.95% Interday: < 12.12%[3] | Data not explicitly available in the searched literature. |
| Limit of Detection (LOD) | 0.010 - 0.020 ppm[3] | Data not explicitly available in the searched literature. |
| Limit of Quantitation (LOQ) | Typically the lowest point of the linear range (0.1 µg/mL). | 2.5 ng/mL[4][5] |
| Robustness | Method performance remains unaffected by small, deliberate variations in chromatographic conditions. | Method performance is generally robust due to the high specificity of MS detection. |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on published and validated methods and should be adapted and re-validated for specific laboratory conditions and sample matrices.
Method 1: HPLC-UV for the Determination of Oxfendazole Sulfone
This method is suitable for the simultaneous determination of febantel, fenbendazole, oxfendazole, and this compound in various matrices.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Cosmosil 5C18 MS-II (5 µm, 4.6 mm i.d. x 250 mm) or equivalent.[3]
-
Mobile Phase: A gradient of acetonitrile and 0.01M ammonium dihydrogen phosphate.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Detection Wavelength: 298 nm.[3]
-
Injection Volume: 50 µL.[3]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Oxfendazole Impurity B reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL).
-
Sample Preparation (e.g., for a pharmaceutical formulation): Accurately weigh a portion of the sample, dissolve it in a suitable solvent, and dilute with the mobile phase to a concentration within the calibration range. The sample may require sonication and filtration through a 0.45 µm filter.
3. Validation Parameters to be Assessed:
-
System Suitability: Inject the working standard solution multiple times and evaluate parameters such as peak area repeatability, theoretical plates, and tailing factor.
-
Specificity: Analyze blank samples, placebo, and samples spiked with related substances to ensure no interference at the retention time of Oxfendazole Impurity B. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate peak purity.[2]
-
Linearity, Accuracy, and Precision: Analyze the working standard solutions and spiked samples at different concentration levels as per the validation protocol.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Method 2: LC-MS/MS for the Quantification of Fenbendazole Sulfone
This highly sensitive and selective method is particularly suitable for the analysis of trace levels of fenbendazole sulfone in complex biological matrices.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., Hypersil GOLD C18).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).
-
Flow Rate: A typical flow rate for LC-MS/MS would be in the range of 0.2 - 0.5 mL/min.
-
Column Temperature: Controlled, for example, at 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor ion to product ion transitions for fenbendazole sulfone and an appropriate internal standard.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of Oxfendazole Impurity B reference standard in a suitable solvent (e.g., methanol) at a concentration of, for example, 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions in the appropriate solvent to create a calibration curve covering the expected concentration range in the samples (e.g., 2.5 to 30 ng/mL).[4][5]
-
Internal Standard (IS) Working Solution: Prepare a solution of a suitable internal standard (e.g., a stable isotope-labeled analog) at a fixed concentration.
-
Sample Preparation (e.g., for liver tissue): Homogenize the tissue sample and perform a protein precipitation extraction with a solvent like acetonitrile. The supernatant can then be further cleaned up using solid-phase extraction (SPE) if necessary, before being evaporated and reconstituted in the mobile phase.
3. Validation Parameters to be Assessed:
-
System Suitability: Inject a standard solution to ensure consistent retention times, peak shapes, and signal intensity.
-
Specificity: Analyze multiple blank matrix samples to ensure no endogenous interferences are present at the retention time and MRM transition of the analyte.
-
Linearity, Accuracy, and Precision: Prepare calibration standards and quality control (QC) samples by spiking blank matrix with known concentrations of the analyte. Analyze these samples over several days to determine the method's performance characteristics.
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. The average recovery for fenbendazole sulfone in bobwhite liver was found to be 89.9%.[4][5]
-
Stability: Assess the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Visualizations
The following diagrams illustrate the metabolic pathway leading to the formation of Oxfendazole Impurity B and a general workflow for its analytical validation.
Caption: Metabolic pathway of Fenbendazole to Oxfendazole Impurity B.
Caption: General workflow for analytical method validation.
References
A Comparative Pharmacokinetic Profile of Oxfendazole and Its Metabolites
A comprehensive analysis of oxfendazole's absorption, distribution, metabolism, and excretion across various species, providing essential data for researchers and drug development professionals.
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has a long history of use in veterinary medicine and is now being explored for human applications, particularly for neglected tropical diseases.[1][2] Understanding its pharmacokinetic profile, including the activity of its primary metabolites, is crucial for optimizing dosing regimens and ensuring efficacy and safety. This guide provides a comparative overview of the pharmacokinetics of oxfendazole and its key metabolites—oxfendazole sulfone and fenbendazole—across different species, supported by experimental data and detailed methodologies.
Executive Summary of Pharmacokinetic Parameters
The pharmacokinetic profile of oxfendazole varies significantly across species, influencing its efficacy and duration of action. After oral administration, oxfendazole is the primary compound detected in the plasma of most species, followed by its phase I metabolites, this compound and fenbendazole.[1] The parent drug and its sulfoxide metabolite are both considered active.[3][4]
Key pharmacokinetic parameters for oxfendazole and its metabolites are summarized in the tables below, offering a clear comparison across different animal models and humans. These variations can be attributed to differences in drug formulation, gastrointestinal physiology, and metabolic rates among species.[3][5]
Data Presentation: Comparative Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Oxfendazole Following Oral Administration in Various Species
| Species | Dose (mg/kg) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |
| Sheep | 10 | Oral | 0.76 | 30 | - | - | [6] |
| Sheep | 5 | Granules | 5.50 | 6.60 | 105.28 | 35.04 | [5] |
| Sheep | 5 | Nanosuspension | 11.26 | 5.60 | 179.22 | 87.22 | [5] |
| Dogs | 50 | Oral | >30x FBZ | - | >68x FBZ | >2x FBZ | [4][7] |
| Alpacas | 5 (as FBZ) | Oral Suspension | 0.13 (FBZ) | 10 | - | 23 | [8] |
| Humans | 0.5 - 60 | Oral | Dose-dependent | ~2 | 8.5 - 11.0 | - | [1] |
| Humans | 3 | Oral Suspension | - | 3.65 (first dose) | - | 9.07 | [9] |
FBZ: Fenbendazole
Table 2: Pharmacokinetic Parameters of Oxfendazole Metabolites Following Oral Administration
| Species | Parent Drug (Dose) | Metabolite | Cmax (µg/mL) | Tmax (h) | Reference |
| Sheep | Oxfendazole (5 mg/kg, Granules) | Fenbendazole | 1.34 | 10.60 | [5] |
| Sheep | Oxfendazole (5 mg/kg, Nanosuspension) | Fenbendazole | 1.45 | 3.69 | [5] |
| Sheep | Oxfendazole (5 mg/kg, Granules) | Fenbendazole Sulfone | 2.20 | 17.60 | [5] |
| Sheep | Oxfendazole (5 mg/kg, Nanosuspension) | Fenbendazole Sulfone | 4.12 | 18.40 | [5] |
| Alpacas | Fenbendazole (5 mg/kg, Oral) | Oxfendazole | 0.14 | 24 | [8] |
Metabolic Pathway of Oxfendazole
Oxfendazole undergoes reversible metabolism, primarily involving oxidation and reduction reactions. The main metabolic pathway involves the oxidation of oxfendazole (a sulfoxide) to the inactive this compound, and its reduction back to fenbendazole (a sulfide). Fenbendazole itself can then be oxidized to oxfendazole. This metabolic interplay contributes to the sustained plasma concentrations of the active moieties.[2][10]
Caption: Metabolic pathway of oxfendazole.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized pharmacokinetic methodologies. A typical experimental workflow is outlined below.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: A typical experimental workflow.
Detailed Methodologies
-
Animal Studies : Studies typically involve healthy, adult animals of a specific species (e.g., sheep, dogs) that are randomly assigned to different treatment groups.[5] Animals are housed in controlled environments and allowed to acclimatize before the study. Ethical approval from relevant authorities is a prerequisite for conducting such studies.[11]
-
Drug Administration and Sample Collection : Oxfendazole is administered orally, often as a suspension or in granules, at a specified dose.[5] Blood samples are collected at predetermined time points via methods like jugular venipuncture.[8][12] Plasma is separated by centrifugation and stored at low temperatures (typically -80°C) until analysis.[8][9]
-
Analytical Methods : Quantification of oxfendazole and its metabolites in plasma is most commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][9][13] These methods are validated for linearity, accuracy, precision, and sensitivity.[8][13] Sample preparation often involves protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.[8][9]
-
Pharmacokinetic Analysis : The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[5] Software such as WinNonlin is frequently used for these calculations.[5] Statistical analyses are performed to compare parameters between different formulations or species.[5]
Conclusion
The pharmacokinetic profile of oxfendazole and its metabolites is complex and species-dependent. This comparative guide highlights the significant variations in key parameters such as Cmax, Tmax, and AUC. Formulation also plays a critical role, as demonstrated by the enhanced bioavailability of nanosuspensions in sheep.[5] A thorough understanding of these pharmacokinetic nuances is essential for the continued development and effective clinical application of oxfendazole in both veterinary and human medicine. The provided experimental protocols offer a framework for designing and interpreting future pharmacokinetic studies of this promising anthelmintic agent.
References
- 1. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Pharmacokinetics of oxfendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative plasma disposition of fenbendazole, oxfendazole and albendazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma concentrations of fenbendazole (FBZ) and oxfendazole in alpacas (Lama pacos) after single intravenous and oral dosing of FBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma and Its Application to Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oxidative metabolism of fenbendazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of the macrofilaricidal efficacy of oxfendazole and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
Assessing the Anthelmintic Potency of Oxfendazole Sulfone Relative to Parent Drug, Oxfendazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anthelmintic potency of oxfendazole and its primary metabolite, oxfendazole sulfone. The information presented is based on available scientific literature and is intended to inform research and drug development efforts in the field of parasitology.
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in veterinary medicine. Its efficacy is attributed to its ability to bind to β-tubulin in parasitic nematodes, thereby inhibiting microtubule polymerization. This disruption of the cellular cytoskeleton leads to impaired glucose uptake and, ultimately, parasite death. Following administration, oxfendazole is metabolized in the host, with this compound being a major resulting compound. Understanding the relative anthelmintic activity of the parent drug and its metabolite is crucial for a comprehensive assessment of its overall efficacy and duration of action.
Comparative Efficacy: Oxfendazole vs. This compound
One study explicitly states that among the metabolites of oxfendazole, which include fenbendazole and this compound, the sulfone metabolite has "little to no anthelmintic activity". In contrast, both oxfendazole and fenbendazole are considered anthelmintically active. Another investigation into the activity of oxfendazole and its metabolites against Onchocerca gutturosa found that while fenbendazole and fenbendazole sulfone (this compound) do exhibit some activity, they are less potent than oxfendazole itself. This suggests that while not completely inert in all contexts, the sulfone metabolite's contribution to the overall anthelmintic effect of oxfendazole administration is minimal.
The primary mechanism of action of benzimidazoles, including oxfendazole, is the inhibition of tubulin polymerization. The reduced activity of the sulfone metabolite likely stems from a lower binding affinity for parasitic β-tubulin compared to the parent compound.
Data Presentation
Due to the lack of direct comparative quantitative data, a table presenting IC50 or EC50 values for a side-by-side comparison cannot be constructed. The available data is qualitative and consistently points towards the superior potency of the parent drug.
Experimental Protocols
A specific, detailed experimental protocol from a study directly comparing the in vitro anthelmintic potency of oxfendazole and this compound is not available in the reviewed literature. However, a general methodology for assessing the in vitro efficacy of anthelmintic compounds against parasitic nematodes, such as Haemonchus contortus, is described below. This protocol can be adapted to perform a direct comparative evaluation.
General In Vitro Anthelmintic Motility Assay Protocol
1. Parasite Preparation:
-
Obtain infective third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus).
-
Wash the larvae multiple times with sterile phosphate-buffered saline (PBS) to remove contaminants.
-
Exsheath the L3 larvae by incubation in a solution of sodium hypochlorite or by physical agitation to obtain the exsheathed L3 (xL3) stage.
-
Wash the xL3 larvae thoroughly with sterile PBS.
2. Compound Preparation:
-
Prepare stock solutions of oxfendazole and this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in a relevant culture medium to achieve the desired test concentrations. The final concentration of DMSO should be kept constant and at a non-toxic level (typically ≤1%).
3. In Vitro Assay:
-
Dispense a standardized number of xL3 larvae (e.g., 50-100) into each well of a multi-well plate.
-
Add the different concentrations of oxfendazole, this compound, a positive control (e.g., a known effective anthelmintic like ivermectin), and a negative control (culture medium with the same concentration of DMSO as the test wells).
-
Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 24, 48, and 72 hours).
4. Motility Assessment:
-
At each time point, assess the motility of the larvae in each well. This can be done visually under a microscope, scoring motility on a predefined scale (e.g., 0 = no movement, 5 = vigorous movement).
-
Alternatively, automated systems that track larval movement can be used for a more objective and high-throughput analysis.
5. Data Analysis:
-
Calculate the percentage of larval motility inhibition for each concentration relative to the negative control.
-
Determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for both oxfendazole and this compound by fitting the dose-response data to a suitable sigmoidal model.
Mandatory Visualization
A Comparative Analysis of Benzimidazole Sulfone Metabolites for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic fate and biological activity of drug candidates is paramount. This guide provides a detailed comparative analysis of the sulfone metabolites of common benzimidazole anthelmintics, focusing on their pharmacokinetics and cytotoxic profiles. Experimental data is presented to support an objective comparison, alongside detailed methodologies for key analytical techniques.
Benzimidazole anthelmintics, such as albendazole and fenbendazole, undergo extensive metabolism in the body. A primary metabolic pathway involves the oxidation of the parent compound to a pharmacologically active sulfoxide metabolite, which is subsequently oxidized to a generally inactive sulfone metabolite.[1][2] This guide focuses on these terminal sulfone metabolites, offering a comparative perspective on their behavior and biological effects.
Comparative Pharmacokinetics of Benzimidazole Sulfone Metabolites
The pharmacokinetic profiles of benzimidazole sulfones can vary significantly depending on the parent compound and the animal species.[3][4] Understanding these differences is crucial for drug development and predicting clinical outcomes. The following table summarizes key pharmacokinetic parameters for albendazole sulfone and fenbendazole sulfone in various species.
| Parent Drug | Metabolite | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Albendazole | Albendazole Sulfone | Hookworm-infected adolescents | Single oral dose | 14 - 22 | ~4 | Not Reported | [5] |
| Albendazole | Albendazole Sulfone | Goats | 5 mg/kg SC | Not Detected | - | - | [6] |
| Albendazole | Albendazole Sulfone | Sheep | 5 mg/kg SC | Not Detected | - | - | [6] |
| Fenbendazole | Fenbendazole Sulfone | Dogs | 50 mg/kg oral | Not Detected | - | - | [3] |
Note: Pharmacokinetic parameters can be influenced by factors such as formulation, diet, and the health of the subject.[1] The absence of detectable levels of sulfone metabolites in some studies may be due to the limit of quantification of the analytical method used.[3][6]
In Vitro Cytotoxicity of Benzimidazole Derivatives
While benzimidazole parent drugs and their sulfoxide metabolites often exhibit biological activity, the sulfone metabolites are generally considered inactive.[7] However, evaluating the cytotoxic potential of all major metabolites is a critical step in drug safety assessment. The following table presents a summary of IC50 values for various benzimidazole derivatives against different cancer cell lines. It is important to note that data specifically for sulfone metabolites is limited in the available literature.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Benzimidazole Derivative 2 | HCT-116 (Colon Cancer) | 16.18 ± 3.85 | [8] |
| Benzimidazole Derivative 4 | HCT-116 (Colon Cancer) | 24.08 ± 0.31 | [8] |
| Benzimidazole Derivative 1 | MCF-7 (Breast Cancer) | 31.2 ± 4.49 | [8] |
| Benzimidazole Derivative 2 | MCF-7 (Breast Cancer) | 30.29 ± 6.39 | [8] |
| Benzimidazole Derivative 4 | MCF-7 (Breast Cancer) | 8.86 ± 1.10 | [8] |
Note: The IC50 values are highly dependent on the specific chemical structure of the benzimidazole derivative and the cancer cell line being tested.[4][8]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative analysis. This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Benzimidazole Metabolites in Plasma by HPLC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of benzimidazole parent drugs and their sulfoxide and sulfone metabolites in plasma.[5][9]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 1 mL of plasma, add an internal standard. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and vortexing. Centrifuge to pellet the precipitated proteins.[10]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-concentration organic solvent to remove interfering substances.
-
Elution: Elute the analytes from the cartridge using an appropriate elution solvent (e.g., acetonitrile or methanol).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for injection into the HPLC-MS/MS system.[9]
2. HPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of benzimidazole compounds.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Protocol 2: In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Culture and Treatment
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (benzimidazole sulfone metabolites) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. MTT Assay
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS).
-
Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
3. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Comparative plasma disposition of fenbendazole, oxfendazole and albendazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics and bioavailability of albendazole sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Oxfendazole Sulfone
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Oxfendazole sulfone, a metabolite of the anthelmintic drug oxfendazole, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1] The Safety Data Sheet (SDS) for the parent compound, Oxfendazole, indicates that it can cause serious eye irritation and is suspected of causing genetic defects and damaging fertility or the unborn child.[1] Therefore, similar precautions should be taken for its sulfone metabolite.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with chemical-impermeable gloves, which must be inspected before use.[1]
-
Body Protection: Wear appropriate protective clothing, which may include a lab coat, and for larger quantities or risk of splashing, fire/flame resistant and impervious clothing.[1]
In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[1][2][3]
-
After skin contact: Immediately wash off with soap and plenty of water and remove contaminated clothing.[1][3][4]
-
After eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2]
-
After ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[3][4]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including compounds like this compound, is regulated by multiple agencies to protect public health and the environment.[5][6][7] Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6][7] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the sewering of such waste.[7][8]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances.[6] While this compound is not a controlled substance, it is important to be aware of DEA regulations for other laboratory waste.
-
State Regulations: Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[5]
It is crucial to consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedure for this compound
The recommended disposal method for Oxfendazole and, by extension, this compound is through a licensed chemical destruction plant or controlled incineration.[1] Discharge to sewer systems is prohibited. [1]
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a designated, suitable, and closed container.[9][10] The container should be clearly labeled as hazardous waste, indicating the contents.
-
Avoid creating dust when handling the solid material.[9][10]
-
Keep this waste stream separate from other incompatible chemical waste.
Step 2: Storage
-
Store the tightly closed waste container in a dry, cool, and well-ventilated place.[1]
-
Store the container away from foodstuffs and other incompatible materials.[1]
-
The storage area should be secure, with access limited to authorized personnel.[2][3][10]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The preferred and required method of disposal is controlled incineration in a facility equipped with a flue gas scrubber.[1][9]
Step 4: Decontamination of Empty Containers and Labware
-
Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste along with the this compound.
-
After triple-rinsing, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on institutional policies.[1][9]
-
Combustible packaging materials can also be disposed of via controlled incineration.[1][9]
-
Decontaminate all labware that came into contact with this compound using an appropriate solvent, and collect the solvent for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key hazard and disposal information for Oxfendazole, which should be considered applicable to this compound in the absence of a specific SDS.
| Parameter | Information | Source |
| GHS Hazard Statements | H319: Causes serious eye irritationH341: Suspected of causing genetic defectsH361: Suspected of damaging fertility or the unborn childH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | [1] |
| UN Number | UN 3077 | [3][10] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (oxfendazole) | [3][10] |
| Transport Hazard Class | 9 | [3][10] |
| Packing Group | III | [3][10] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Prohibited Disposal | Do not contaminate water, foodstuffs, feed or seed. Do not discharge to sewer systems. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. msd.com [msd.com]
- 4. merck.com [merck.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. msd.com [msd.com]
Essential Safety and Logistics for Handling Oxfendazole Sulfone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oxfendazole sulfone, a metabolite of the anthelmintic drug Oxfendazole. The following procedures are based on the safety data for Oxfendazole and specific hazard information for its sulfone metabolite.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction.[1] The parent compound, Oxfendazole, is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications and Remarks |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when ventilation is inadequate or when handling dusty material. Use a positive pressure air-supplied respirator for potential uncontrolled releases.[3] |
| Hand Protection | Chemical-resistant gloves | Consider double gloving.[2][3] Inspect gloves prior to use.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | If dusty conditions, mists, or aerosols are present, wear appropriate goggles.[2][3] A faceshield is necessary if there is a potential for direct facial contact.[2][3] |
| Skin and Body Protection | Laboratory coat or work uniform | Additional garments like sleevelets, aprons, or disposable suits should be used to avoid skin exposure.[2][3][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.[2][4]
-
Store locked up and away from foodstuffs and incompatible materials such as strong oxidizing agents.[2][4]
Step 2: Engineering Controls and Preparation
-
Handle the compound in a designated area with local exhaust ventilation.[3]
-
Containment technologies, such as open-face containment devices, are recommended to control the compound at the source.[2]
-
Ensure eye flushing systems and safety showers are readily accessible.[2][3]
Step 3: Handling and Experimental Procedures
-
Wear the appropriate PPE as detailed in Table 1.
-
Wash hands thoroughly after handling and before breaks.
Step 4: Spill Management
-
Wear full PPE, including respiratory protection.
-
Sweep up or vacuum the spilled material and collect it in a suitable, closed container for disposal.[2][6]
-
Avoid generating dust.[6]
-
Prevent the substance from entering drains.[4]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Dispose of contents and containers to an approved waste disposal plant.[2][6][7][8]
-
Do not dispose of with household garbage or allow it to enter the sewer system.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
References
- 1. This compound | C15H13N3O4S | CID 162136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. msd.com [msd.com]
- 3. merck.com [merck.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. msd.com [msd.com]
- 6. merck.com [merck.com]
- 7. msd.com [msd.com]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
